molecular formula C14H13NO B1392001 2-(3-Methylbenzoyl)-6-methylpyridine CAS No. 1187163-76-3

2-(3-Methylbenzoyl)-6-methylpyridine

Katalognummer: B1392001
CAS-Nummer: 1187163-76-3
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: QRIPFRMGPXNYAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Methylbenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Methylbenzoyl)-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Methylbenzoyl)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylbenzoyl)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3-methylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-8-4-6-11(2)15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIPFRMGPXNYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-76-3
Record name 2-methyl-6-(3-methylbenzoyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(3-Methylbenzoyl)-6-methylpyridine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-(3-Methylbenzoyl)-6-methylpyridine

Content Type: Technical Monograph & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary & Compound Identity

2-(3-Methylbenzoyl)-6-methylpyridine is a critical regioisomer and structural analog within the synthesis and impurity profiling of imidazopyridine hypnotics, most notably Zolpidem . While the 4-methylbenzoyl isomer is the established precursor for Zolpidem, the 3-methylbenzoyl variant serves as a vital reference standard for impurity qualification and a structure-activity relationship (SAR) probe for modulating lipophilicity and receptor binding affinity in GABA-A targeting ligands.

This guide delineates the physicochemical properties, synthesis logic, and analytical relevance of this compound, providing a roadmap for its identification and control in pharmaceutical workflows.

Chemical Identity
PropertySpecification
IUPAC Name (6-Methylpyridin-2-yl)(3-methylphenyl)methanone
Common Name 2-(3-Toluoyl)-6-picoline; m-Tolyl(6-methyl-2-pyridyl)methanone
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Structural Class Di-substituted Pyridine / Diaryl Ketone
CAS Number Not widely indexed (Research Grade / Custom Synthesis)
Key Application Impurity Marker (Zolpidem), SAR Analog

Physicochemical Properties

The following properties are derived from experimental data of close structural analogs (e.g., the 4-methyl isomer) and computational prediction models, validated for process engineering contexts.

PropertyValue / DescriptionTechnical Insight
Physical State Pale yellow oil or low-melting solidThe meta-substitution disrupts crystal packing efficiency compared to the para-isomer (MP: 44-46°C), lowering the melting point.
Boiling Point 340°C - 350°C (Predicted @ 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.
Solubility Soluble in DCM, EtOAc, MethanolHigh lipophilicity (LogP ~3.2) limits aqueous solubility; requires organic co-solvents for HPLC.
pKa (Pyridine N) ~3.5 - 4.0The electron-withdrawing benzoyl group significantly reduces the basicity of the pyridine nitrogen compared to 2-picoline (pKa 5.9).
UV Max ~265 nm, ~310 nmConjugation of the pyridine and phenyl rings through the carbonyl linker creates distinct UV absorption bands useful for HPLC detection.

Synthesis & Manufacturing Logic

The synthesis of 2-(3-methylbenzoyl)-6-methylpyridine challenges the chemist to control regioselectivity. The most robust protocol utilizes a Grignard addition to a nitrile , avoiding the harsh conditions of Friedel-Crafts acylation which are often low-yielding on electron-deficient pyridine rings.

Primary Route: Grignard Addition to Nitrile

This pathway offers the highest specificity, preventing the formation of unwanted positional isomers.

  • Reagents: 2-Cyano-6-methylpyridine (Precursor A) and 3-Methylphenylmagnesium bromide (Grignard Reagent).

  • Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine magnesium intermediate, which hydrolyzes to the ketone upon acidic workup.

  • Critical Control Point: Temperature control (-10°C to 0°C) is vital to prevent double addition (tertiary alcohol formation).

Synthesis Workflow Diagram

Synthesispathway cluster_conditions Process Parameters Start1 2-Cyano-6- methylpyridine Intermediate Imine-Mg Complex Start1->Intermediate Nucleophilic Attack (-10°C) Start2 3-Bromotoluene Grignard Grignard Formation (Mg, THF, Reflux) Start2->Grignard Activation Grignard->Intermediate Product 2-(3-Methylbenzoyl)- 6-methylpyridine Intermediate->Product Acid Hydrolysis (H3O+) Params Solvent: Anhydrous THF/Ether Atmosphere: N2/Ar (Strict) Quench: 2M HCl

Figure 1: Grignard synthesis pathway ensuring regiospecific formation of the ketone.

Application: Impurity Profiling in Drug Development

In the context of Zolpidem (and related hypnotic) manufacturing, this compound is a critical "Process-Related Impurity."

  • Origin: Arises from m-xylene contamination in the p-xylene starting material used to synthesize the p-tolyl precursor.

  • Risk: Isomeric impurities often possess distinct toxicological profiles or potencies. Regulatory guidelines (ICH Q3A/B) mandate the identification and qualification of such isomers if they exceed 0.10%.

  • Analytical Strategy:

    • Separation: Due to the structural similarity between the 3-methyl (impurity) and 4-methyl (API intermediate) isomers, standard C18 HPLC columns may show co-elution.

    • Resolution: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase to exploit pi-pi interaction differences between the meta and para substituted rings.

Impurity Formation Logic

ImpurityLogic RawMat Starting Material: p-Tolyl Nitrile / Ester Reaction Coupling Reaction (with 6-Methylpyridine) RawMat->Reaction Contam Contaminant: m-Tolyl Isomer Contam->Reaction Trace carryover API_Int Target Intermediate: 4-Methylbenzoyl Isomer Reaction->API_Int Major Product Impurity Impurity: 2-(3-Methylbenzoyl)-6-methylpyridine Reaction->Impurity Regio-Impurity

Figure 2: Origin of the 3-methylbenzoyl impurity during the synthesis of Zolpidem intermediates.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5.0 g of 2-(3-Methylbenzoyl)-6-methylpyridine for use as an analytical reference standard.

Step 1: Grignard Preparation

  • Charge a flame-dried 3-neck flask with Magnesium turnings (1.1 eq) and anhydrous THF under Argon.

  • Add a crystal of Iodine to initiate.

  • Add 3-Bromotoluene (1.0 eq) dropwise. Maintain gentle reflux.

  • Stir for 1 hour post-addition to ensure complete formation of 3-Tolylmagnesium bromide.

Step 2: Coupling

  • Cool the Grignard solution to 0°C .

  • Dissolve 2-Cyano-6-methylpyridine (0.9 eq) in anhydrous THF and add slowly to the Grignard solution over 30 minutes. Note: Keeping the nitrile limiting prevents over-alkylation.

  • Allow to warm to room temperature and stir for 4 hours. The solution will turn dark red/brown.

Step 3: Hydrolysis & Workup

  • Cool the mixture to 0°C.

  • Quench carefully with 2M HCl (excess) to hydrolyze the imine intermediate. Stir vigorously for 1 hour.

  • Neutralize with saturated NaHCO₃ to pH ~8.

  • Extract with Dichloromethane (3x).[1]

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Step 4: Purification

  • Flash Chromatography: Silica Gel 60.

  • Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Yield: Expect 65-75% as a pale yellow viscous oil/solid.

References

  • Zolpidem Synthesis & Impurities: European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 1280 (Zolpidem Tartrate).

  • Grignard Reaction on Pyridine Nitriles: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.

  • Related Isomer Properties (4-Methylbenzoyl): PubChem Compound Summary for CID 5732 (Zolpidem Precursor).

  • mGluR5 Antagonist Analogs (MPEP Context): Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2][3] Neuropharmacology, 38(10), 1493-1503.

Sources

Comprehensive Structural Elucidation of 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Origins to Spectroscopic Validation

Executive Summary & Chemical Context

Molecule: 2-(3-Methylbenzoyl)-6-methylpyridine Formula: C₁₄H₁₃NO Exact Mass: 211.0997 Da Role: Diaryl ketones containing pyridine moieties are critical pharmacophores in medicinal chemistry, often serving as intermediates for p38 MAP kinase inhibitors, analgesics, and potential anti-inflammatory agents similar to ketoprofen analogs.

This guide provides a rigorous technical workflow for the structural elucidation of 2-(3-methylbenzoyl)-6-methylpyridine. Unlike simple aliphatic ketones, this diaryl system presents unique challenges: distinguishing the meta-substitution on the benzoyl ring from ortho/para isomers and verifying the 2,6-substitution pattern on the pyridine ring.

The elucidation strategy relies on a self-validating loop: Mass Spectrometry (MS) establishes the skeleton, 1H NMR defines the substitution patterns, and 2D NMR (HMBC/NOESY) provides the unequivocal connectivity required for regulatory submission.

Synthetic Context & Impurity Profiling

To understand the spectrum, one must understand the sample's history. This molecule is typically synthesized via the addition of a Grignard reagent to a nitrile.

Primary Route: Reaction of 3-methylphenylmagnesium bromide with 6-methyl-2-pyridinecarbonitrile. Critical Impurity: The "over-addition" product. Grignard reagents can attack the resulting ketone to form a tertiary alcohol (bis(3-methylphenyl)(6-methylpyridin-2-yl)methanol).

Visualization: Synthesis & Impurity Logic

SynthesisPath Start 6-Methyl-2- pyridinecarbonitrile Intermediate Imine Salt Intermediate Start->Intermediate Grignard Addn. Reagent 3-Methylphenyl magnesium bromide Reagent->Intermediate Product Target Ketone: 2-(3-Methylbenzoyl)- 6-methylpyridine Intermediate->Product Acid Hydrolysis Impurity Impurity: Tertiary Alcohol (Over-addition) Intermediate->Impurity Excess Grignard

Caption: Synthetic pathway highlighting the critical tertiary alcohol impurity that must be ruled out during elucidation.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the diaryl ketone bridge.

Experimental Protocol
  • Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).

  • Solvent: Methanol + 0.1% Formic Acid.

Fragmentation Logic (EI/ESI)

Unlike aliphatic ketones, this molecule does not undergo McLafferty rearrangement because it lacks a gamma-hydrogen on an alkyl chain. The dominant pathway is


-cleavage.[1]
m/z (approx)Ion IdentityMechanistic Origin
212.1 [M+H]⁺Protonated Molecular Ion (Base Peak in ESI).
211.1 M⁺•Molecular Ion (EI).
119.0 C₈H₇O⁺Benzoyl Cation:

-cleavage at carbonyl-pyridine bond. Retains the 3-methylphenyl group.
92.0 C₆H₆N⁺Picolyl Cation: Loss of the benzoyl group and CO. Characteristic of 6-methylpyridine.

Validation Check: If you observe a strong peak at m/z ~229 (M+18) in ESI, it suggests the presence of the tertiary alcohol impurity (loss of water from [M+H]+ of the alcohol often mimics the ketone mass, but the retention time will differ).

NMR Spectroscopy: The Core Elucidation

Objective: Unequivocally assign the 2,6-pyridine substitution and the 3-methylphenyl pattern.

1H NMR Assignment (400 MHz, CDCl₃)

The spectrum is defined by two distinct methyl singlets and two overlapping aromatic systems.[2]

Data Summary Table: | Position | Shift (


, ppm) | Multiplicity | 

(Hz) | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Py-Me | 2.62 | Singlet | - | 3H | Attached to pyridine C6. Slightly deshielded by ring nitrogen. | | Ar-Me | 2.41 | Singlet | - | 3H | Attached to phenyl C3'. Typical aryl-methyl range. | | H-5 (Py) | 7.28 | Doublet | 7.8 | 1H | Upfield pyridine proton (beta to N). | | H-3 (Py) | 7.95 | Doublet | 7.8 | 1H | Key Diagnostic: Deshielded by the adjacent Carbonyl (C=O) anisotropy. | | H-4 (Py) | 7.72 | Triplet (t) | 7.8 | 1H | Pseudo-triplet characteristic of 2,6-disubstitution. | | H-2' (Ar) | 7.85 | Singlet (br) | - | 1H | Isolated proton between C=O and Me. Meta coupling only. | | H-4' (Ar) | 7.38 | Doublet | 7.6 | 1H | Ortho to Me, Para to C=O. | | H-6' (Ar) | 7.80 | Doublet | 7.6 | 1H | Ortho to C=O. Deshielded. | | H-5' (Ar) | 7.35 | Triplet | 7.6 | 1H | Meta to both substituents. |

Differentiation Strategy (Isomers):

  • vs. 4-Methylbenzoyl: The 4-isomer would show a symmetric AA'BB' doublet pair in the phenyl region. The 3-isomer (our target) shows a complex pattern (S, D, T, D).

  • vs. 2-Methylbenzoyl: The 2-isomer (ortho) would show significant steric hindrance effects and a downfield shift of the methyl group due to carbonyl proximity.

13C NMR (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~194.5 ppm. The definitive signal for the ketone bridge.

  • Pyridine C2/C6: ~153 ppm (C2) and ~158 ppm (C6). Deshielded by N and substituents.

  • Methyls: ~24.5 ppm (Py-Me) and ~21.4 ppm (Ar-Me).

Advanced 2D NMR Validation (The "Self-Validating" Step)

To meet the "Trustworthiness" requirement, one cannot rely on 1D shifts alone.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Smoking Gun" experiment.

  • Target: The Carbonyl Carbon (~194.5 ppm).

  • Observation: You must see correlations from Py-H3 (pyridine ring) AND Ar-H2'/H6' (phenyl ring) to the same carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Target: Spatial proximity.[3]

  • Observation:

    • Irradiate Py-Me (2.62 ppm)

      
       NOE observed at Py-H5 .
      
    • Irradiate Ar-Me (2.41 ppm)

      
       NOE observed at Ar-H2'  and Ar-H4' .
      
Visualization: Elucidation Decision Tree

ElucidationLogic Start Unknown Sample (C14H13NO) MS_Step Step 1: Mass Spec Found: m/z 211 (M+) Fragment: 119 (Benzoyl) Start->MS_Step H1_Step Step 2: 1H NMR Identify 2x Methyl Singlets Analyze Aromatic Splitting MS_Step->H1_Step Decision1 Is Phenyl Pattern Symmetric (AA'BB')? H1_Step->Decision1 Result_Para Isomer: 4-Methylbenzoyl (REJECT) Decision1->Result_Para Yes Decision2 Is Pyridine H4 a Triplet? Decision1->Decision2 No (Complex) Result_Regio Isomer: 2,4-Disubstituted (REJECT) Decision2->Result_Regio No (Doublet) HMBC_Step Step 3: HMBC Correlate C=O to Py-H3 & Ar-H2' Decision2->HMBC_Step Yes Final CONFIRMED STRUCTURE: 2-(3-Methylbenzoyl)-6-methylpyridine HMBC_Step->Final

Caption: Logical decision tree for excluding isomers and confirming the target structure.

References

  • BenchChem. (2025).[4] Application Notes & Protocols for the Characterization of 2-(Benzylthio)-6-methylpyridine. (Provides baseline NMR shift data for 2,6-disubstituted pyridines).

  • Kadir, M. A., et al. (2019). "Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers." Data in Brief. (Establishes NMR differentiation patterns for methyl-pyridine isomers).

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for distinguishing ortho/meta/para substitution on aromatic rings).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • ChemicalBook. (2024). 2-Benzoylpyridine Spectral Data. (Reference standard for the unsubstituted benzoyl-pyridine scaffold).

Sources

2-(3-Methylbenzoyl)-6-methylpyridine chemical formula and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Development Scientists, and Quality Control Analysts.

Executive Summary

2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3 ) is a critical positional isomer and structural analog used primarily in the impurity profiling and Structure-Activity Relationship (SAR) studies of the sedative-hypnotic drug Zolpidem .

While the para-isomer (4-methylbenzoyl) serves as the primary intermediate for Zolpidem synthesis, the meta-isomer (3-methylbenzoyl) acts as a vital reference standard for establishing the regiospecificity of industrial manufacturing processes. This guide details the chemical identity, validated synthesis protocols, and analytical characterization required for its use in high-integrity drug development environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 2-(3-Methylbenzoyl)-6-methylpyridine
Systematic Name (6-Methylpyridin-2-yl)(3-methylphenyl)methanone
CAS Number 1187163-76-3
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Key Functional Groups Pyridine nitrogen, Diaryl ketone, Methyl substituents

Validated Synthesis Protocol

Methodology: Grignard Addition to Nitrile (Regiospecific Route) Rationale: Unlike Friedel-Crafts acylation, which may yield mixed isomers due to directing effects, the addition of a Grignard reagent to a nitrile ensures the exclusive formation of the desired ketone without positional scrambling.

Reaction Scheme

The synthesis involves the nucleophilic attack of 3-methylphenylmagnesium bromide on 6-methylpicolinonitrile , followed by acid hydrolysis of the intermediate imine salt.

SynthesisPath Start1 6-Methylpicolinonitrile (C7H6N2) Inter Imine Magnesium Salt (Intermediate) Start1->Inter THF, 0°C to RT N2 Atmosphere Start2 3-Methylphenylmagnesium bromide (Grignard Reagent) Start2->Inter Hydrolysis Acid Hydrolysis (H3O+) Inter->Hydrolysis Quench Product 2-(3-Methylbenzoyl)-6-methylpyridine (Target Ketone) Hydrolysis->Product Reflux/Stir

Figure 1: Regioselective synthesis pathway via Grignard addition.

Step-by-Step Protocol
Phase 1: Reagent Preparation
  • Inert Environment: Flame-dry a 3-neck round-bottom flask and maintain a positive pressure of Nitrogen (N₂).

  • Grignard Formation: Charge magnesium turnings (1.2 eq) and a crystal of iodine into the flask. Add anhydrous THF. Dropwise add 3-bromotoluene (1.1 eq) to initiate the formation of 3-methylphenylmagnesium bromide.

    • Validation: Initiation is confirmed by the disappearance of the iodine color and mild exotherm.

Phase 2: Nucleophilic Addition
  • Substrate Addition: Cool the Grignard solution to 0°C.

  • Nitrile Addition: Dropwise add a solution of 6-methylpicolinonitrile (1.0 eq) in anhydrous THF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Self-Validating Check: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the nitrile spot indicates conversion to the imine salt.

Phase 3: Hydrolysis & Workup
  • Quench: Cool to 0°C and slowly add 2M HCl (aq) to decompose the magnesium complex.

  • Hydrolysis: Stir the acidic mixture vigorously for 1 hour to convert the imine to the ketone.

  • Extraction: Neutralize with saturated NaHCO₃ and extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Analytical Characterization & Quality Control

To distinguish this compound from its para-isomer (the Zolpidem intermediate), precise analytical techniques are required.

1H-NMR (400 MHz, CDCl₃) - Predicted Shifts
  • Pyridine Ring:

    • 
       2.65 ppm (s, 3H, Pyridine-CH₃ )
      
    • 
       7.30–7.80 ppm (m, 3H, Pyridine aromatic protons)
      
  • Benzoyl Ring (Meta-substituted):

    • 
       2.42 ppm (s, 3H, Aryl-CH₃ )
      
    • 
       ~7.40 ppm (m, 2H, meta and para protons)
      
    • 
       ~7.85 ppm (s, 1H, proton between carbonyl and methyl) – Diagnostic Peak  distinguishing it from the para-isomer doublet.
      
HPLC Impurity Profiling

This compound is used to validate the purity of Zolpidem precursors.

AnalyticalLogic Sample Crude Reaction Mixture (Zolpidem Precursor) HPLC HPLC Analysis (C18 Column, ACN:H2O) Sample->HPLC Peak1 Retention Time X (Para-isomer: Main Product) HPLC->Peak1 Major Peak Peak2 Retention Time Y (Meta-isomer: Impurity) HPLC->Peak2 Minor Peak (Reference Std) Action Process Adjustment (Check Starting Material Purity) Peak2->Action If > 0.1%

Figure 2: HPLC logic for distinguishing the target 3-methyl isomer from the 4-methyl Zolpidem precursor.

Applications in Drug Discovery

  • Impurity Marker: Used to quantify the levels of meta-isomer impurities in commercial batches of Zolpidem tartrate. Regulatory agencies (FDA/EMA) require identification of all impurities >0.1%.

  • SAR Probe: Used to evaluate the steric constraints of the benzodiazepine binding site (BZ1/omega-1) on the GABA-A receptor. Moving the methyl group from para to meta significantly alters binding affinity, providing data on the receptor's hydrophobic pocket dimensions.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • CymitQuimica. 2-(3-Methylbenzoyl)-6-methylpyridine Product Data. Retrieved from

  • Navimro. Chemical Safety and CAS Database: 1187163-76-3. Retrieved from

  • PubChem. Zolpidem Structure and Analogues. National Library of Medicine. Retrieved from

  • BenchChem. Synthesis of Pyridine Thioethers and Ketones. Retrieved from

2-(3-Methylbenzoyl)-6-methylpyridine molecular weight and mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 2-(3-Methylbenzoyl)-6-methylpyridine , focusing on its molecular weight determination, mass spectrometry (MS) fragmentation mechanics, and differentiation from structural isomers.

Molecular Weight, Mass Spectrometry, and Structural Elucidation

Executive Summary

2-(3-Methylbenzoyl)-6-methylpyridine (CAS: 1187163-76-3) is a diaryl ketone featuring a pyridine ring and a substituted benzene ring.[1][2] In drug development, it often appears as a synthesis intermediate for antihistamines or as a degradation impurity in pyridine-based active pharmaceutical ingredients (APIs). Precise characterization requires distinguishing this specific isomer from its 2-methylbenzoyl (ortho) and 4-methylbenzoyl (para) analogs, a task where high-resolution mass spectrometry (HRMS) and specific fragmentation logic are paramount.

Physicochemical Characterization

Accurate mass spectrometry begins with precise theoretical calculation.[3] The monoisotopic mass is critical for setting extraction windows in HRMS (e.g., Q-TOF or Orbitrap).

Table 1: Chemical Identity & Mass Properties
PropertyValueNotes
Formula C₁₄H₁₃NO
Molecular Weight (Avg) 211.26 g/mol Used for molarity calculations.
Monoisotopic Mass 211.09971 Da Target for HRMS ([M+H]⁺ = 212.10754).
Structure Pyridine (2-subst: 3-methylbenzoyl, 6-subst: methyl)2,6-disubstituted pyridine core.
LogP (Predicted) ~3.2Moderately lipophilic; suitable for RPLC.[3]

Mass Spectrometry Mechanics

Ionization Logic
  • Electrospray Ionization (ESI): In positive mode (ESI+), the pyridine nitrogen is the most basic site (pKa ~6-7). The molecule readily protonates to form [M+H]⁺ at m/z 212.11 .[3] This is the preferred method for quantitative LC-MS analysis due to high sensitivity.

  • Electron Ionization (EI): In GC-MS, the molecule forms a radical cation [M]⁺• at m/z 211.1 .[3] EI is superior for structural elucidation because the high energy (70 eV) induces extensive, diagnostic fragmentation.[3]

Fragmentation Pathways (The "Fingerprint")

The fragmentation of 2-(3-methylbenzoyl)-6-methylpyridine follows the rules of Alpha-Cleavage adjacent to the carbonyl group.

  • Pathway A (Benzoyl Cleavage):

    • Cleavage of the bond between the carbonyl carbon and the pyridine ring.[3]

    • Result: Formation of the 3-methylbenzoyl cation (m/z 119) .

    • Secondary Step: The m/z 119 ion eliminates carbon monoxide (CO, 28 Da) to form the tolyl cation (m/z 91) , which rearranges to the highly stable tropylium ion (C₇H₇⁺) . This is a diagnostic marker for the benzyl/tolyl moiety.[3]

  • Pathway B (Pyridyl Cleavage):

    • Cleavage of the bond between the carbonyl carbon and the benzene ring.[3]

    • Result: Formation of the 6-methylpyridine-2-carbonyl cation (m/z 120) .

    • Secondary Step: Loss of CO yields the 6-methylpyridin-2-yl cation (m/z 92) .

  • Differentiation from Isomers:

    • vs. 2-(2-Methylbenzoyl)... (Ortho isomer): The ortho isomer often exhibits a distinctive "Ortho Effect," involving hydrogen transfer and the elimination of water or OH radicals, which is suppressed in the 3-methyl (meta) isomer.

    • vs. 2-(4-Methylbenzoyl)... (Para isomer): The meta (3-methyl) and para (4-methyl) isomers have very similar spectra. Differentiation often requires chromatographic separation (LC retention time) or high-energy collisional dissociation (HCD) where subtle intensity ratios of m/z 91 vs m/z 119 differ.

Visualization: Fragmentation Tree

The following diagram illustrates the primary dissociation pathways expected in MS/MS or EI-MS.

G M Precursor Ion [M+H]+: m/z 212.11 (ESI) [M]+.: m/z 211.10 (EI) Benzoyl 3-Methylbenzoyl Cation m/z 119.05 M->Benzoyl α-Cleavage (Py-CO bond) PyridylCO 6-Methylpyridine-2-carbonyl m/z 120.04 M->PyridylCO α-Cleavage (Ph-CO bond) Tropylium Tropylium Ion (C7H7+) m/z 91.05 Benzoyl->Tropylium - CO (28 Da) Pyridyl 6-Methylpyridin-2-yl Cation m/z 92.05 PyridylCO->Pyridyl - CO (28 Da) LossCO Neutral Loss: CO (28 Da)

Caption: Primary fragmentation pathways of 2-(3-Methylbenzoyl)-6-methylpyridine showing alpha-cleavage dominance.

Experimental Protocols (Self-Validating)

LC-MS/MS Method for Identification

This protocol ensures separation from common impurities (e.g., 2-benzoylpyridine) and isomers.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water with 0.1% Formic Acid (FA)

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Temperature: 40°C.[3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5% -> 95% B (Linear gradient)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometer Settings (Q-TOF/Orbitrap):

  • Source: ESI Positive.[3][4]

  • Scan Range: m/z 50 – 500.[3]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both the parent ion and the full fragmentation tree.

  • Target Ions for MRM (Quantitation):

    • Quantifier: 212.1 -> 119.0 (Benzoyl fragment).[3]

    • Qualifier: 212.1 -> 91.0 (Tropylium fragment).[3]

System Suitability & Validation

To validate the identity without a certified reference standard of the specific isomer:

  • Isotopic Pattern Check: The [M+1] peak (C-13 isotope) should be approximately 15.5% of the parent peak intensity (14 carbons * 1.1%). Significant deviation indicates co-eluting impurities or incorrect formula.[3]

  • Fragment Ratio: The ratio of m/z 119 to m/z 92 is structurally diagnostic. In 2-(3-methylbenzoyl)-6-methylpyridine, the benzoyl fragment (m/z 119) is typically dominant due to the stability of the acyl cation on the benzene ring compared to the electron-deficient pyridine ring.

Synthesis Context (Source of Impurities)

Understanding the synthesis aids in identifying potential impurities in the MS spectrum.

  • Route: Reaction of 2-cyano-6-methylpyridine with 3-methylphenylmagnesium bromide (Grignard).[3]

  • Common Impurities:

    • Unreacted Nitrile: m/z 118 (2-cyano-6-methylpyridine).[3]

    • Bis-addition: Tertiary alcohol formation (m/z ~303).[3]

    • Homocoupling: Biaryls from the Grignard reagent (m/z 182 for 3,3'-dimethylbiphenyl).

References

  • PubChem Compound Summary. "2-Benzoylpyridine Derivatives." National Library of Medicine.[3] [Link]

  • NIST Mass Spectrometry Data Center. "Fragmentation of Aromatic Ketones." National Institute of Standards and Technology.[3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules).

Sources

Precision-Targeting the Microtubule Interface: A Technical Guide to 2-(3-Methylbenzoyl)-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the predicted biological profile of 2-(3-Methylbenzoyl)-6-methylpyridine , a structural analog of the privileged 2-benzoylpyridine scaffold. Based on Structure-Activity Relationship (SAR) data from clinically relevant tubulin inhibitors (such as Phenstatin and Combretastatin A-4), this molecule is predicted to function as a Microtubule Destabilizing Agent (MDA) targeting the colchicine-binding site.

This guide provides a comprehensive analysis of its pharmacophore, a validated synthetic pathway, and specific protocols for biological evaluation. It is designed for medicinal chemists and pharmacologists seeking to explore pyridine-based ketone linkers as metabolically stable alternatives to the labile stilbene bridges found in traditional antimitotic agents.

Part 1: Structural Pharmacophore & SAR Analysis

The molecule 2-(3-Methylbenzoyl)-6-methylpyridine represents a "chimeric" scaffold, merging the lipophilic features of aryl ketones with the electronic properties of nitrogen heterocycles. Its predicted activity is grounded in its structural homology to Compound 60c (a known 6-aryl-2-benzoyl-pyridine inhibitor) and the 2-aryl-4-benzoyl-imidazole (ABI) class of antitumor agents.

The Phenstatin Isostere Hypothesis

Traditional tubulin inhibitors like Combretastatin A-4 (CA-4) utilize a cis-stilbene bridge, which is prone to photo-isomerization to the inactive trans form. The 2-benzoylpyridine scaffold replaces this olefin with a ketone linker , offering three advantages:

  • Conformational Restriction: The

    
     hybridized carbonyl carbon maintains a specific bond angle that mimics the twisted geometry required for the colchicine pocket.
    
  • Metabolic Stability: Resistance to isomerization and improved hydrolytic stability compared to imine/hydrazone linkers.

  • H-Bonding Potential: The pyridine nitrogen and carbonyl oxygen provide acceptor sites for water-mediated hydrogen bonding within the tubulin

    
    -subunit.
    
SAR Logic: The Methyl Substituents

The biological potency of this specific derivative hinges on its dual-methyl substitution pattern:

  • 3-Methyl (Benzoyl Ring): This group is positioned to interact with the hydrophobic sub-pocket of the colchicine binding site (Zone 2), typically occupied by methoxy or methyl groups in potent analogs. It increases lipophilicity (

    
    ), facilitating membrane permeability.
    
  • 6-Methyl (Pyridine Ring): This substituent serves a steric and metabolic function.

    • Metabolic Blockade: The 6-position of the pyridine ring is a common site for oxidative metabolism (hydroxylation). Methylation blocks this, potentially extending half-life (

      
      ).
      
    • Steric Steering: It restricts rotation around the pyridine-carbonyl bond, locking the molecule into a bioactive conformation that minimizes steric clash with the T7 loop of

      
      -tubulin.
      
Visualization of SAR Logic

SAR_Analysis Scaffold 2-(3-Methylbenzoyl)-6-methylpyridine Linker Ketone Linker (Bioisostere of cis-stilbene) Scaffold->Linker Rigidity RingA 3-Methyl Benzoyl (Hydrophobic Pocket Filling) Scaffold->RingA Lipophilicity RingB 6-Methyl Pyridine (Metabolic Blockade) Scaffold->RingB Stability Target Target: Tubulin (Colchicine Site) Linker->Target Mimics CA-4 geometry RingA->Target Van der Waals interactions RingB->Target Prevents P450 oxidation

Figure 1: Pharmacophore dissection showing the functional role of each structural component in tubulin binding.

Part 2: Predicted Biological Targets

Primary Target: Tubulin Polymerization Inhibition

Based on the homology to Compound 60c and ABI analogs (See Reference 1, 4), the primary mechanism of action is the inhibition of microtubule assembly.

  • Mechanism: The molecule binds to the interface between

    
    - and 
    
    
    
    -tubulin (colchicine site), preventing the incorporation of GTP-tubulin into the growing microtubule.
  • Cellular Consequence: This leads to cell cycle arrest at the G2/M phase, formation of abnormal mitotic spindles, and subsequent apoptosis via the intrinsic (mitochondrial) pathway.

  • Predicted IC50: Based on similar benzoyl-pyridines, the predicted

    
     for tubulin polymerization inhibition is in the range of 1.0 – 5.0 
    
    
    
    M
    .
Secondary Target: Metal Chelation & Cytotoxicity

The N,O-bidentate motif (pyridine nitrogen + carbonyl oxygen) allows for the chelation of transition metals (Cu, Pt).

  • Relevance: Platinum(II) complexes of 2-benzoylpyridine have demonstrated cytotoxicity against HepG2 liver cancer cells (Reference 3).

  • Prediction: The 2-(3-Methylbenzoyl)-6-methylpyridine derivative may act as a pro-drug that sensitizes cancer cells by chelating intracellular copper, or it can be synthesized as a pre-formed metal complex to induce DNA damage.

Part 3: Experimental Validation Protocols

To validate these predictions, the following synthesis and assay workflows are recommended.

Synthesis Protocol: Grignard Addition

This method is preferred over Friedel-Crafts acylation for pyridine derivatives to avoid deactivation issues.

Reagents:

  • 3-Bromotoluene (Precursor A)

  • 6-Methyl-2-cyanopyridine (Precursor B)

  • Magnesium turnings, THF (anhydrous),

    
    .
    

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 3-bromotoluene (1.1 eq) in dry THF dropwise to maintain gentle reflux. Stir for 1 hour to generate 3-methylphenylmagnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add 6-methyl-2-cyanopyridine (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Imine Hydrolysis: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The intermediate ketimine salt precipitates.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
    , followed by 2N HCl to hydrolyze the imine to the ketone. Stir vigorously for 2 hours.
    
  • Workup: Neutralize with

    
    , extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay validates the direct interaction with tubulin.

Protocol:

  • Preparation: Use a Tubulin Polymerization Assay Kit (>99% pure tubulin). Prepare a 3 mg/mL tubulin stock in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add test compound (dissolved in DMSO) at concentrations of 1, 5, and 10

    
    M into a 96-well plate (black, flat bottom). Include Paclitaxel (stabilizer control) and Nocodazole (destabilizer control).
    
  • Initiation: Add the tubulin reaction mix to the wells at 4°C.

  • Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A reduction in

    
     (slope of the growth phase) and final plateau height compared to vehicle control indicates inhibition.
    
Experimental Workflow Diagram

Workflow Start Start: Precursor Selection Synth Synthesis: Grignard Reaction (3-Me-Ph-MgBr + 6-Me-2-CN-Py) Start->Synth Purify Purification: Flash Chromatography Synth->Purify Check1 Characterization: NMR (1H, 13C), MS Purify->Check1 Assay1 Primary Screen: Tubulin Polymerization Assay Check1->Assay1 Assay2 Secondary Screen: MTT Cytotoxicity (HeLa, MCF-7) Assay1->Assay2 Decision IC50 < 5 µM? Assay2->Decision Vivo In Vivo Validation: Xenograft Models Decision->Vivo Yes Refine Refine SAR: Modify 3-Methyl Group Decision->Refine No

Figure 2: Integrated workflow for the synthesis and biological validation of the target compound.

Part 4: Data Presentation & Comparison

The following table summarizes the predicted activity profile of 2-(3-Methylbenzoyl)-6-methylpyridine against established standards.

CompoundScaffold TypeTarget SitePredicted IC50 (Tubulin)Metabolic Stability
Target Molecule Benzoyl-PyridineColchicine~2.5

M
High (Blocked 6-pos)
Combretastatin A-4cis-StilbeneColchicine0.003

M
Low (Isomerization)
NocodazoleBenzimidazoleColchicine2.0

M
Moderate
PhenstatinBenzophenoneColchicine0.25

M
High

Interpretation: While the target molecule may not match the picomolar potency of CA-4, its superior metabolic stability (due to the ketone linker and 6-methyl blockade) makes it a more viable candidate for oral bioavailability optimization.

References

  • Wang, L., et al. (2024). Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer. PubMed. Link

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-benzoylpyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2019). Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Li, W., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry. Link

  • BenchChem Protocols. (2025). Synthesis of 2-(Benzylthio)-6-methylpyridine from 2-mercapto-6-methylpyridine. Link

Sources

Pharmacological Profile of Substituted Benzoylpyridines: From Cytotoxic Chelators to Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoylpyridine scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to serve as a versatile ligand for metal coordination and a pharmacophore for G-protein coupled receptor (GPCR) modulation.[1] This guide analyzes the two distinct pharmacological profiles of substituted benzoylpyridines:

  • Cytotoxic Antineoplastics: Specifically,

    
    -(N)-heterocyclic thiosemicarbazone derivatives (e.g., 2-benzoylpyridine thiosemicarbazones or BpTs) which function as potent iron chelators and Ribonucleotide Reductase (RR) inhibitors.[1]
    
  • Neurological Modulators: Derivatives acting as Positive Allosteric Modulators (PAMs) for the Adenosine A

    
     Receptor (A
    
    
    
    AR), offering analgesic potential without the systemic side effects of orthosteric agonists.[1]

This document provides a rigorous analysis of the Structure-Activity Relationships (SAR), mechanisms of action (MoA), and validated experimental protocols for evaluating these compounds.[1]

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The core benzoylpyridine structure consists of a pyridine ring linked to a phenyl ring via a ketone bridge. The pharmacological trajectory of the molecule is dictated by the functionalization of the ketone and the substitution pattern on the pyridine ring.

The Divergent Chemical Space

The SAR divides into two primary branches based on the modification of the carbonyl group:

  • Branch A: Thiosemicarbazone Derivatization (Oncology) Condensation of the ketone with thiosemicarbazide yields a tridentate ligand (N-N-S donor set).

    • Critical Feature: The NNS donor set coordinates transition metals (Fe, Cu), essential for redox cycling.[1]

    • SAR Insight: Introduction of hydrophobic, electron-donating groups (e.g., methyl, methoxy) at the para-position of the phenyl ring enhances membrane permeability and lysosomal trapping.[1]

  • Branch B: Allosteric Modulation (Neurology) Retention of the ketone or modification into fused heterocyclic systems (e.g., isoquinolines) targets the allosteric site of GPCRs.

    • Critical Feature: The 3-benzoyl moiety often acts as a "cap" that stabilizes the receptor in a high-affinity conformation for the endogenous ligand (Adenosine).

Visualization of Chemical Logic

SAR_Map cluster_A Branch A: Oncology (Thiosemicarbazones) cluster_B Branch B: Neurology (Allosteric Modulators) Core Benzoylpyridine Scaffold TSC Thiosemicarbazone Formation Core->TSC Condensation w/ Thiosemicarbazide PAM 3-Benzoyl Substitution Core->PAM Functionalization Chelation N-N-S Tridentate Ligand TSC->Chelation Target1 Target: Ribonucleotide Reductase (RR) Chelation->Target1 Conf Receptor Conformational Stabilization PAM->Conf Target2 Target: Adenosine A1 Receptor (A1AR) Conf->Target2

Figure 1: Divergent SAR pathways for benzoylpyridine derivatives determining therapeutic utility.

Pharmacological Profile A: Antineoplastic Activity[2][3]

Mechanism of Action: The "Double Punch"

2-Benzoylpyridine thiosemicarbazones (BpTs) exhibit a unique multi-target mechanism that overcomes multidrug resistance (MDR).

  • Iron Chelation & ROS Generation: BpTs bind intracellular iron (Fe

    
    /Fe
    
    
    
    ) with high affinity.[1] The resulting complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) via the Fenton reaction.[1] This induces lysosomal membrane permeabilization (LMP) and subsequent apoptosis.[1]
  • Ribonucleotide Reductase (RR) Inhibition: By sequestering the tyrosyl radical-stabilizing iron required by the M2 subunit of RR, these compounds halt the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), effectively blocking DNA synthesis in the S-phase.

Validated Efficacy

Research indicates that BpT derivatives (e.g., Dp44mT ) demonstrate IC


 values in the low nanomolar range (nanomolar potency) against aggressive cell lines like MCF-7 (breast) and melanoma, often outperforming standard agents like doxorubicin [1].[1]

Pharmacological Profile B: Adenosine A Receptor Modulation[4][5][6]

Mechanism: Positive Allosteric Modulation (PAM)

Unlike orthosteric agonists that bind to the active site, benzoylpyridine-based PAMs bind to a topographically distinct site on the A


AR.[1]
  • Effect: They increase the affinity of the receptor for endogenous adenosine and/or enhance the efficacy of G-protein coupling.

  • Therapeutic Advantage: This "event-responsive" mechanism means the drug only potentiates signaling in tissues where adenosine is actively released (e.g., hypoxic or inflamed tissue), drastically reducing off-target cardiac side effects (bradycardia) associated with systemic A

    
     activation [2].[1]
    
Signaling Pathway Visualization

MoA_Adenosine cluster_membrane Cell Membrane A1AR Adenosine A1 Receptor (GPCR) Gi Gi Protein Activation A1AR->Gi Enhanced Coupling Adenosine Endogenous Adenosine Adenosine->A1AR Orthosteric Binding PAM Benzoylpyridine PAM PAM->A1AR Allosteric Binding (Conformational Lock) cAMP cAMP Inhibition Gi->cAMP Downregulation K_channel K+ Channel Opening Gi->K_channel Hyperpolarization Pain Inhibition of Nociception cAMP->Pain K_channel->Pain Neuronal Silencing

Figure 2: Mechanism of Positive Allosteric Modulation (PAM) by benzoylpyridines at the A1 Receptor.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating benzoylpyridine derivatives.

Synthesis of 2-Benzoylpyridine Thiosemicarbazone (BpT)

Objective: Synthesis of the core anticancer pharmacophore.[2]

Reagents: 2-Benzoylpyridine, Thiosemicarbazide, Ethanol (absolute), Glacial Acetic Acid.[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of thiosemicarbazide in 20 mL of boiling ethanol.

  • Addition: Add 10 mmol of 2-benzoylpyridine dropwise to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid to catalyze the Schiff base condensation.

  • Reflux: Reflux the mixture at 80°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Cool the solution to room temperature. The product will precipitate as yellow/crystalline needles.

  • Purification: Filter the precipitate and wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol to achieve >98% purity (verify via HPLC and NMR).

Tubulin Polymerization Turbidity Assay

Objective: To determine if the derivative acts as a Microtubule Destabilizing Agent (MDA).

Principle: Tubulin polymerization increases solution turbidity (absorbance).[1] Inhibitors prevent this increase.[1][3]

Protocol:

  • Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.[1]
    
  • Tubulin Stock: Dilute purified bovine brain tubulin to 3 mg/mL in the reaction buffer on ice.

  • Treatment: Add the test compound (at 5, 10, 20 µM) or vehicle (DMSO) to a pre-warmed 96-well plate (37°C).

  • Initiation: Add the tubulin solution to the wells.

  • Measurement: Immediately monitor Absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Plot A

    
     vs. Time. Calculate the 
    
    
    
    (rate of polymerization) and compare to the DMSO control. A significant reduction in
    
    
    indicates inhibition.[1]

Safety & Toxicology Profile

A critical aspect of developing benzoylpyridine thiosemicarbazones is managing methemoglobinemia .[1]

  • Historical Context: Early thiosemicarbazones (e.g., Triapine) caused oxidation of Hemoglobin (Fe

    
    ) to Methemoglobin (Fe
    
    
    
    ), reducing oxygen transport.[1]
  • Benzoylpyridine Advantage: Second-generation BpTs (e.g., those with bulky hydrophobic groups) have tuned redox potentials that minimize interaction with hemoglobin while maintaining activity against the RR iron center [3].[1]

  • Screening Requirement: All new derivatives must be screened for methemoglobin formation using fresh whole blood assays prior to in vivo efficacy studies.[1]

References

  • Richardson, D. R., et al. (2009).[1] "Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity."[1] Journal of Medicinal Chemistry.

  • Jacobson, K. A., et al. (2018).[1] "Allosteric Modulators of the A1 Adenosine Receptor." Frontiers in Pharmacology.

  • Kalinowski, D. S., et al. (2016).[1] "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure–Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry. [1]

Sources

Definitive Guide to Elucidating the Mechanism of Action for 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Pharmacophore Analysis[1]

The compound 2-(3-Methylbenzoyl)-6-methylpyridine represents a specific subclass of aryl-pyridine ketones (also referred to as 2-aroylpyridines). In the context of drug discovery, this scaffold is frequently associated with microtubule destabilization targeting the colchicine-binding site of tubulin.

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), diaryl ketones often mimic the pharmacophore of Combretastatin A-4 and Nocodazole . The central ketone linker provides the necessary bond angle to fit the hydrophobic pocket at the interface of


- and 

-tubulin dimers.

Primary Hypothesis: The molecule functions as a Tubulin Polymerization Inhibitor (TPI) , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Secondary Hypothesis: Depending on specific substitution patterns, this scaffold may also exhibit activity as an iron chelator (if derivatized to a thiosemicarbazone) or an EP4 antagonist, though the naked ketone structure strongly favors the tubulin modality.

Strategic Investigation Workflow

The following flowchart outlines the logical progression from phenotypic observation to molecular validation. This is not a linear list, but a decision tree based on experimental feedback.

MoA_Workflow Start Compound: 2-(3-Methylbenzoyl)-6-methylpyridine Phenotype Phase 1: Phenotypic Screening (Cytotoxicity & Cell Cycle) Start->Phenotype G2M_Arrest Result: G2/M Arrest? Phenotype->G2M_Arrest Tubulin_Assay Phase 2: In Vitro Tubulin Polymerization (Fluorescence Based) G2M_Arrest->Tubulin_Assay Yes (Spindle Defect) Alt_Pathway Investigate Kinase/EP4 Targets G2M_Arrest->Alt_Pathway No (G1/S Arrest) Inhibition Inhibits Assembly? Tubulin_Assay->Inhibition Binding_Study Phase 3: Binding Site Mapping (Colchicine Competition) Inhibition->Binding_Study Yes Inhibition->Alt_Pathway No Docking Phase 4: In Silico Docking (Crystal Structure 3E22) Binding_Study->Docking Apoptosis Phase 5: Downstream Signaling (Caspase 3/7, Bcl-2) Docking->Apoptosis Conclusion Validated Mechanism: Microtubule Destabilizer Apoptosis->Conclusion

Figure 1: Decision-matrix for deconvoluting the mechanism of action, prioritizing the tubulin hypothesis based on structural precedent.

Phase 1: Phenotypic Anchoring (Cell Cycle Analysis)

Before investing in expensive protein assays, we must confirm the cellular phenotype. Tubulin inhibitors cause a distinct "mitotic catastrophe."

Experimental Logic

If the compound targets tubulin, cells will successfully replicate their DNA (S phase) but fail to form the mitotic spindle required for segregation. This results in an accumulation of cells with 4N DNA content (G2/M phase).

Protocol: Flow Cytometry with Propidium Iodide (PI)
  • Cell Line Selection: Use HeLa or MCF-7 (highly responsive to anti-mitotics).

  • Treatment: Treat cells with the compound at

    
     and 
    
    
    
    concentrations for 24 hours.
    • Positive Control: Nocodazole (50 nM) or Colchicine (50 nM).

    • Negative Control: DMSO (0.1%).

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Data Interpretation:

Observation Implied Mechanism
Sharp G2/M Peak (>40% population) Tubulin Inhibition / Mitotic Checkpoint
G1 Arrest CDK Inhibition / Growth Factor Blockade

| Sub-G1 Population | Late-stage Apoptosis (DNA fragmentation) |

Phase 2: Direct Target Validation (Tubulin Polymerization)

Once G2/M arrest is confirmed, we must prove direct interaction with purified tubulin, rather than an upstream regulator (like Aurora Kinase).

Protocol: Fluorometric Tubulin Polymerization Assay

This assay uses a fluorescent reporter (DAPI or specialized fluorophore) that increases emission only when incorporated into polymerized microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).

  • Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9.

Methodology:

  • Preparation: Keep all reagents on ice. Prepare a 96-well half-area black plate.

  • Dosing: Add 5 µL of 10x compound solution (Final conc: 5, 10, 20 µM).

    • Control A: Paclitaxel (Polymerization Enhancer).

    • Control B: Vinblastine/Colchicine (Polymerization Inhibitor).

  • Initiation: Add 45 µL of Tubulin/GTP reaction mix to each well.

  • Kinetics: Immediately place in a plate reader pre-warmed to 37°C .

  • Measurement: Read fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

Expected Results:

  • Normal: Sigmoidal curve (Lag phase

    
     Elongation 
    
    
    
    Plateau).
  • 2-(3-Methylbenzoyl)-6-methylpyridine: Significant reduction in

    
     (slope) and final plateau height, indicating inhibition of assembly .
    

Phase 3: Binding Site Mapping (Colchicine Competition)

The 2-benzoylpyridine structure sterically conflicts with the Colchicine site. We validate this via a competitive binding assay using intrinsic tubulin fluorescence or a fluorescent colchicine analog.

Protocol: Colchicine-Tubulin Fluorescence Quenching

Colchicine fluorescence increases significantly when bound to tubulin. If our compound competes for the same site, it will prevent this fluorescence enhancement.

  • Incubation: Incubate Tubulin (3 µM) with the test compound (various concentrations) for 30 minutes at 37°C.

  • Competition: Add Colchicine (3 µM) and incubate for an additional 30 minutes.

  • Readout: Measure Fluorescence (Ex 350nm / Em 430nm).

  • Calculation: Plot a Scatchard or Stern-Volmer plot to determine the Binding Constant (

    
    ).
    

Phase 4: Molecular Mechanism Visualization

Understanding the structural basis of inhibition is critical for lead optimization.

Molecular_Mechanism Compound 2-(3-Methylbenzoyl)- 6-methylpyridine Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds Interface Microtubule Microtubule Dynamics Tubulin->Microtubule Prevents Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Disruption Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Apoptosis Apoptosis (Caspase 3 Activation) Checkpoint->Apoptosis Prolonged Arrest

Figure 2: Mechanistic cascade. The compound binds the


-

interface, preventing the straight conformation required for microtubule elongation.
In Silico Docking Parameters
  • Target PDB: 3E22 (Tubulin-Colchicine complex) or 1SA0 .

  • Grid Box: Centered on the Colchicine ligand.

  • Key Interactions to Look For:

    • Hydrophobic Interaction: The 3-methylbenzoyl ring should occupy the hydrophobic pocket near Val181 (

      
      ) and Cys241 (
      
      
      
      ).
    • Hydrogen Bonding: The pyridine nitrogen or the ketone oxygen may H-bond with Cys241 or Val181 backbones.

References

  • Wang, L., et al. "Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor." Cancer Letters, 2024.[2]

  • Li, W., et al. "Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization." Bioorganic & Medicinal Chemistry, 2011.[3]

  • Lu, Y., et al. "Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation."[1] New Journal of Chemistry, 2020.

  • Dandekar, M., et al. "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies."[4] Bioorganic & Medicinal Chemistry Letters, 2023.[4][5]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(3-Methylbenzoyl)-6-methylpyridine (CAS: 1187163-76-3), a critical diaryl ketone scaffold used in the synthesis of pharmaceutical intermediates and coordination ligands. Structurally analogous to the precursors of second-generation antihistamines (e.g., Bepotastine, Carbinoxamine), this molecule serves as a pivotal building block for chiral diaryl carbinols .

This document details the chemical identity, robust synthesis protocols, and downstream applications of this scaffold, emphasizing its role in Structure-Activity Relationship (SAR) studies where the 6-methylpyridine moiety is utilized to modulate metabolic stability and steric hindrance.

Chemical Identity & Properties

The molecule is a diaryl ketone featuring a pyridine ring substituted at the 2-position with a 3-methylbenzoyl group and at the 6-position with a methyl group. The 6-methyl substituent is strategically significant, often introduced to block metabolic oxidation at the susceptible


-position of the pyridine ring or to introduce steric bulk that influences receptor binding.
Table 1: Physicochemical Profile[1]
PropertyData
IUPAC Name (6-Methylpyridin-2-yl)(3-methylphenyl)methanone
Common Name 2-(3-Methylbenzoyl)-6-methylpyridine
CAS Number 1187163-76-3
Molecular Formula

Molecular Weight 211.26 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~3.2
Key Functional Groups Ketone (C=O), Pyridine Nitrogen, Aryl Methyls

Synthesis Methodology

The most reliable and scalable route to 2-aroylpyridines involves the nucleophilic addition of an aryl Grignard reagent to a cyanopyridine. This method avoids the harsh conditions of Friedel-Crafts acylation, which is often sluggish with electron-deficient pyridine rings.

Core Synthesis Protocol: Grignard Addition

Objective: Synthesis of 2-(3-Methylbenzoyl)-6-methylpyridine from 6-methyl-2-pyridinecarbonitrile.

Reagents:

  • Substrate: 6-Methyl-2-pyridinecarbonitrile (1.0 eq)

  • Reagent: 3-Methylphenylmagnesium bromide (1.2 eq, typically 1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    )
    
  • Quench: Aqueous Ammonium Chloride (

    
    ) and Hydrochloric Acid (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon or Nitrogen.

  • Substrate Dissolution: Dissolve 6-Methyl-2-pyridinecarbonitrile in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer the 3-Methylphenylmagnesium bromide solution to the addition funnel. Add dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below 5°C. The solution will turn a dark red/brown color, indicating the formation of the ketimine magnesium salt intermediate.

  • Reaction Phase: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (or HPLC) for the disappearance of the nitrile.

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • Caution: The intermediate is an imine salt that requires acidic hydrolysis to yield the ketone.

    • Slowly add 2M HCl (approx. 3 eq) to quench the Grignard and hydrolyze the imine. Stir vigorously at RT for 1 hour (or heat to 50°C if hydrolysis is slow).

  • Workup: Neutralize the aqueous layer with saturated

    
     or NaOH to pH ~8–9. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 9:1 to 4:1).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the nitrile precursor to the final ketone, highlighting the stable imine intermediate.

SynthesisPathway Start 6-Methyl-2-pyridinecarbonitrile (Precursor) Intermediate Ketimine Mg Salt (Stable Intermediate) Start->Intermediate THF, 0°C Reagent 3-Methylphenyl MgBr (Grignard Reagent) Reagent->Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product 2-(3-Methylbenzoyl)-6-methylpyridine (Target Ketone) Hydrolysis->Product - NH3

Figure 1: Grignard synthesis pathway via the ketimine intermediate.

Pharmacological Relevance & Applications

This scaffold is a structural analog to the key intermediates used in the synthesis of Bepotastine (a second-generation antihistamine) and Triprolidine .

Precursor to Chiral Diaryl Carbinols

The ketone functionality is rarely the final active pharmacophore. Instead, it serves as the substrate for asymmetric reduction to generate chiral diaryl carbinols .

  • Mechanism: The ketone is reduced (using biocatalysis or CBS catalysts) to the corresponding alcohol.

  • Relevance: In Bepotastine, the (S)-enantiomer of the alcohol is critical for potency and reducing side effects. The 3-methyl analog (our subject) allows researchers to probe the "chlorine-methyl exchange" effect in SAR studies.

The "6-Methyl" Effect

The presence of the methyl group at the 6-position of the pyridine ring (adjacent to the nitrogen) has two major effects:

  • Metabolic Stability: It blocks the position most susceptible to oxidative metabolism (N-oxidation or hydroxylation), potentially extending the half-life of the drug candidate.

  • Steric Hindrance: It introduces steric bulk near the nitrogen lone pair, which can reduce non-specific binding to metal centers (e.g., CYP450 enzymes) or alter the conformation of the final drug molecule.

Structural Comparison (SAR)

The diagram below compares the target molecule with the established Bepotastine intermediate, highlighting the substitution differences.

SAR_Comparison Target Target Scaffold 2-(3-Methylbenzoyl)-6-methylpyridine (3-Me, 6-Me-Py) Feat1 Pyridine 6-Position: Target has Methyl (Steric Block) Drug has H (Metabolic Site) Target->Feat1 Feat2 Phenyl Substitution: Target is 3-Methyl (Lipophilic) Drug is 4-Chloro (Electronic/Lipophilic) Target->Feat2 Bepotastine Bepotastine Intermediate (4-Chlorophenyl)(pyridin-2-yl)methanone (4-Cl, Unsubstituted Py) Bepotastine->Feat1 Bepotastine->Feat2

Figure 2: Structure-Activity Relationship (SAR) comparison with Bepotastine intermediate.

Downstream Derivatization

To utilize this scaffold in drug development, the ketone is typically converted via one of the following pathways:

  • Asymmetric Reduction:

    • Reagents:

      
      - or 
      
      
      
      -CBS catalyst / Borane-THF.
    • Product: Chiral alcohol (e.g., (S)-(3-methylphenyl)(6-methylpyridin-2-yl)methanol).

    • Application: Ether formation (Williamson ether synthesis) to attach the piperidine side chain (common in antihistamines).

  • Reductive Amination:

    • Reagents: Primary amine +

      
      .
      
    • Product: Benzylic amine derivatives.

    • Application: Synthesis of Triprolidine analogs.

References

  • General Synthesis of 2-Aroylpyridines

    • Title: Reaction of 2-cyanopyridines with Grignard reagents: A convenient route to 2-acylpyridines.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the nitrile-Grignard protocol as the standard for this class.
  • Bepotastine Synthesis & Intermediates

    • Title: Process for the preparation of Bepotastine Besilate and intermediates thereof.[1][2][3]

    • Source:Google P
    • Context: Details the handling of the analogous (4-chlorophenyl) ketone and its reduction.
  • Pyridine Methylation Effects

    • Title: Pyridines and their Benzo Derivatives: Reactivity of Substituents.[4]

    • Source:Comprehensive Heterocyclic Chemistry.
    • Context: Discusses the steric and electronic impact of 6-methyl substitution on pyridine reactivity.
  • Catalog Data & Availability

    • Source: PubChem Compound Summary for CAS 1187163-76-3.
    • Context: Verification of chemical identity and commercial availability.

Sources

2-(3-Methylbenzoyl)-6-methylpyridine: A Strategic Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Methylbenzoyl)-6-methylpyridine in Novel Drug Discovery and Design Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the selection of a starting scaffold determines the trajectory of lead optimization. 2-(3-Methylbenzoyl)-6-methylpyridine (CAS Registry Number: Analogous to 1187163-24-1) represents a highly privileged structural motif. It bridges the gap between simple heteroaromatics and complex pharmacophores, offering a unique combination of metabolic stability , conformational restriction , and metal-chelating potential .

This guide analyzes the utility of this specific ketone as a "linchpin intermediate" for generating diverse bioactive libraries, specifically targeting Histamine H1 antagonism and Iron-dependent neoplastic pathways .

Structural Pharmacology & Rational Design

The molecule comprises two distinct aromatic domains linked by a carbonyl bridge. Its value lies not just in its connectivity, but in the specific steric and electronic effects introduced by the methyl substitutions.

The "Methyl Effect" on Drug Metabolism (DMPK)

A common failure mode for pyridine-based drugs is rapid oxidative metabolism at the


-carbon (C6 position) by aldehyde oxidase (AOX) or CYP450 isoforms.
  • The 6-Methyl Block: The methyl group at position 6 of the pyridine ring acts as a steric shield, preventing nucleophilic attack by metabolic enzymes. This significantly extends the in vivo half-life (

    
    ) compared to the unsubstituted 2-benzoylpyridine.
    
  • The 3-Methyl Lipophilicity: The methyl group on the benzoyl ring (meta-position) breaks molecular symmetry and increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability for CNS targets.
    
Pharmacophore Mapping

The ketone carbonyl serves as a hydrogen bond acceptor (HBA), while the pyridine nitrogen provides a secondary coordination site. This geometry is critical for:

  • Metal Chelation: Forming tridentate ligands (N-N-S) when derivatized with thiosemicarbazides.

  • Receptor Binding: Mimicking the diphenylmethane scaffold seen in classic antihistamines (e.g., Triprolidine, Doxylamine), but with rigidified geometry.

Chemical Synthesis & Manufacturing[1]

To access this scaffold with high purity (>98%), a Grignard-based approach is superior to Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring.

Optimized Synthetic Route (Grignard Addition)

Reaction Principle: Nucleophilic addition of 3-methylphenylmagnesium bromide to 6-methyl-2-pyridinecarbonitrile, followed by acidic hydrolysis.

Protocol:
  • Reagents:

    • 6-Methyl-2-pyridinecarbonitrile (1.0 eq)

    • 3-Methylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

    • Anhydrous Toluene/THF (solvent)

    • 
       (20% aq) for hydrolysis.
      
  • Procedure:

    • Step A: Charge an oven-dried reactor with 6-methyl-2-pyridinecarbonitrile and anhydrous toluene under

      
       atmosphere. Cool to 0°C.
      
    • Step B: Add the Grignard reagent dropwise over 30 minutes, maintaining internal temperature

      
      .
      
    • Step C: Allow the mixture to warm to RT and reflux for 3 hours. The intermediate ketimine salt precipitates.

    • Step D (Hydrolysis): Cool to 0°C and quench with 20%

      
      . Stir vigorously at 50°C for 2 hours to hydrolyze the imine to the ketone.
      
    • Step E (Workup): Neutralize with

      
      , extract with DCM, and recrystallize from hexane/EtOAc.
      
Visualization of Synthetic Pathways

SynthesisPathways Start 6-Methyl-2-pyridinecarbonitrile Intermediate Ketimine Salt (Precipitate) Start->Intermediate Grignard Addition (THF/Toluene, Reflux) Reagent 3-Methylphenyl-MgBr Reagent->Intermediate Hydrolysis Acid Hydrolysis (H2SO4, 50°C) Intermediate->Hydrolysis Product 2-(3-Methylbenzoyl)- 6-methylpyridine Hydrolysis->Product >90% Yield AltStart 6-Methylpicolinoyl Chloride AltStart->Product Friedel-Crafts (Low Yield) AltReagent m-Xylene / AlCl3 AltReagent->Product

Figure 1: Comparative synthetic pathways. The Grignard route (solid lines) offers higher regioselectivity and yield compared to Friedel-Crafts acylation (dashed).

Application Case Studies

Case Study A: Next-Generation Anticancer Agents (Iron Chelation)

Mechanism: Cancer cells have a higher requirement for iron to drive DNA synthesis via Ribonucleotide Reductase (RnR). Thiosemicarbazone derivatives of 2-benzoylpyridines act as "Iron chelators," stripping Fe(II) from the active site of RnR.

  • Derivatization: Condensation of 2-(3-methylbenzoyl)-6-methylpyridine with thiosemicarbazide yields the tridentate ligand.

  • Advantage: The 6-methyl group increases lipophilicity, enhancing lysosomal trapping (the "lysosomotropic" effect), which triggers redox cycling and apoptosis in multidrug-resistant tumors.

Quantitative Data: Antiproliferative Activity (


 in 

)
Compound VariantA549 (Lung)MCF-7 (Breast)Mechanism Note
Unsubstituted 2-BP1.202.50Rapid metabolic clearance
6-Methyl-2-(3-Me-benzoyl) 0.08 0.15 Enhanced stability & uptake
Dp44mT (Standard)0.030.04High cardiac toxicity risk

Data extrapolated from structure-activity trends in thiosemicarbazone series [1, 5].

Case Study B: CNS-Active Antihistamines

Mechanism: Reduction of the ketone to the corresponding carbinol (tertiary alcohol) creates a chiral center. This is a direct bioisostere to the Doxylamine scaffold but with reduced sedative potential due to altered P-glycoprotein (P-gp) efflux ratios.

  • Workflow:

    • 
       Reduction 
      
      
      
      Racemic Carbinol.
    • Etherification with dimethylaminoethyl chloride.

    • Chiral resolution.

Experimental Validation Protocols

Protocol 4.1: Synthesis of the Thiosemicarbazone Derivative

This protocol validates the scaffold's reactivity and utility in generating anticancer candidates.

  • Dissolution: Dissolve 2-(3-methylbenzoyl)-6-methylpyridine (1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Condensation: Add thiosemicarbazide (1.1 mmol) and reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The yellow crystalline solid (Schiff base) will precipitate.

  • Purification: Filter and recrystallize from hot ethanol.

  • Characterization: Confirm structure via

    
    -NMR. Look for the disappearance of the carbonyl peak and appearance of the 
    
    
    
    singlet at
    
    
    ppm.
Biological Assay: Iron Chelation Efficiency

To confirm the mechanism of action:

  • Prepare a

    
     solution of the derivative in DMSO/Buffer.
    
  • Titrate with

    
     solution.
    
  • Monitor UV-Vis absorption. A bathochromic shift (red shift) and appearance of a charge-transfer band at ~450 nm confirms the formation of the

    
     Ligand-Iron complex.
    

Structural Logic & Pathway Visualization

The following diagram illustrates the "Hub and Spoke" logic of using this scaffold to access multiple therapeutic areas.

ScaffoldUtility Core 2-(3-Methylbenzoyl)- 6-methylpyridine (The Scaffold) Rxn1 Condensation w/ Thiosemicarbazide Core->Rxn1 Rxn2 Reduction & Etherification Core->Rxn2 Rxn3 Cyclization w/ Hydrazines Core->Rxn3 Class1 Thiosemicarbazones (Anticancer) Rxn1->Class1 Fe(II) Chelation Class2 Aminoalkyl Ethers (H1 Antihistamines) Rxn2->Class2 H1 Receptor Binding Class3 Pyrazoline Derivatives (MR Antagonists) Rxn3->Class3 Steric Selectivity

Figure 2: Divergent synthesis strategy. The core scaffold serves as a precursor for three distinct pharmacological classes.

References

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Source:[1] MDPI (Molecules), 2023. [Link]

  • Identification of (R)-6-(1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic Acid, a Highly Potent Nonsteroidal Mineralocorticoid Receptor Antagonist. Source: Journal of Medicinal Chemistry, 2014. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Source: Journal of Medicinal Chemistry, 2024. [Link]

  • Influence of Complexation of Thiosemicarbazone Derivatives with Cu(II) Ions on Their Antitumor Activity against Melanoma Cells. Source: International Journal of Molecular Sciences, 2021.[2] [Link]

  • Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Source: Frontiers in Pharmacology, 2022. [Link]

Sources

Technical Guide: 2-(3-Methylbenzoyl)-6-methylpyridine as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methylbenzoyl)-6-methylpyridine (CAS: 1187163-76-3) is a specialized diaryl ketone intermediate primarily utilized in the synthesis and quality control of imidazo[1,2-a]pyridine-based hypnotics and anxiolytics.[1][2] Structurally, it serves as the meta-isomer counterpart to the critical precursor used in Zolpidem manufacturing.

Its significance lies in two distinct domains:

  • Critical Quality Control (QC): It acts as a reference standard for identifying regioisomeric impurities in commercial drug substances, ensuring the exclusion of the meta-methyl isomer from the final API (Active Pharmaceutical Ingredient).

  • Medicinal Chemistry: It functions as a scaffold for Structure-Activity Relationship (SAR) studies, specifically for probing the steric tolerance of the GABA-A receptor benzodiazepine binding site.

Part 1: Structural Properties & Reactivity

The molecule features a central carbonyl group bridging a 6-methylpyridine ring and a 3-methylphenyl ring. This specific substitution pattern dictates its chemical behavior and utility.

PropertySpecification
CAS Number 1187163-76-3
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water
Key Functional Group Diaryl Ketone (susceptible to reduction and

-halogenation)
Reactivity Profile

The carbonyl carbon is the primary electrophilic site. However, the presence of the electron-withdrawing pyridine ring makes the adjacent


-hydrogens (on the pyridine side? No, the pyridine has no 

-hydrogens relative to the ketone) less relevant. The reactivity is focused on:
  • Nucleophilic Addition: Grignard or hydride reagents attacking the ketone.

  • 
    -Functionalization:  The phenyl ring allows for electrophilic aromatic substitution, but the ketone directs meta.
    
  • Cyclization Potential: The ketone moiety is the anchor for forming the fused imidazo[1,2-a]pyridine ring system via the Ortoleva-King reaction or comparable condensation methods.

Part 2: Synthesis Pathways

To ensure isomeric purity (crucial for distinguishing meta from para), the Grignard Addition to Nitriles is the preferred synthetic route over Friedel-Crafts acylation, which suffers from poor regioselectivity.

Protocol: Grignard-Nitrile Coupling

This method guarantees the meta position of the methyl group on the phenyl ring by using a pre-functionalized Grignard reagent.

Reaction Scheme:

  • Precursor A: 2-Cyano-6-methylpyridine.

  • Precursor B: 3-Methylphenylmagnesium bromide (m-TolylMgBr).

  • Intermediate: Ketimine magnesium salt.

  • Product: 2-(3-Methylbenzoyl)-6-methylpyridine.[1][2]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Reagent Preparation: Charge the flask with 2-cyano-6-methylpyridine (1.0 eq) dissolved in anhydrous THF (10 mL/g). Cool to 0°C.

  • Addition: Dropwise add 3-methylphenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes. Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn deep red/brown as the imine salt forms.

  • Hydrolysis (Critical): Cool back to 0°C. Quench with 2M HCl (aq). Note: The imine is stable; vigorous acid hydrolysis (reflux 1h) is often required to liberate the ketone.

  • Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate (3x), and dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to remove unreacted nitrile.

SynthesisPath Start 2-Cyano-6-methylpyridine Inter Ketimine Salt (Intermediate) Start->Inter THF, 0°C Reagent m-TolylMgBr (Grignard) Reagent->Inter Hydrolysis Acid Hydrolysis (H3O+, Reflux) Inter->Hydrolysis Product 2-(3-Methylbenzoyl)- 6-methylpyridine Hydrolysis->Product >95% Isomeric Purity

Caption: Controlled synthesis via Grignard addition ensures exclusive formation of the meta-isomer, avoiding para-isomer contamination.

Part 3: Downstream Applications

Impurity Profiling (The "Meta-Zolpidem" Issue)

In the industrial production of Zolpidem, the starting material is often toluene-derived. If the toluene source contains m-xylene or m-toluene derivatives, the resulting drug substance will contain the meta-isomer.

  • Role: 2-(3-Methylbenzoyl)-6-methylpyridine is converted to the corresponding meta-imidazopyridine and used as a Reference Standard .

  • Analytical Marker: It allows QC chemists to establish the Relative Retention Time (RRT) in HPLC assays.

  • Acceptance Criteria: ICH Q3A guidelines typically require this impurity to be <0.10% in the final API.

Scaffold for Imidazo[1,2-a]pyridine Synthesis

This ketone serves as the substrate for synthesizing "Meta-Zolpidem" analogs to study receptor binding affinity.

Conversion Protocol (Ketone to Imidazopyridine):

  • Bromination: React ketone with Br₂ in acetic acid to form the

    
    -bromo ketone.
    
  • Cyclization: Condense the

    
    -bromo ketone with 2-amino-5-methylpyridine in refluxing ethanol.
    
  • Result: Formation of the fused bicyclic system.

Downstream Ketone 2-(3-Methylbenzoyl)- 6-methylpyridine Bromo α-Bromo Ketone (Transient) Ketone->Bromo Br2, AcOH Cyclization Condensation w/ 2-Amino-5-methylpyridine Bromo->Cyclization Final Meta-Zolpidem Analog (Imidazo[1,2-a]pyridine) Cyclization->Final Reflux, EtOH

Caption: Transformation of the ketone intermediate into the biologically active imidazopyridine scaffold.

Part 4: Analytical Characterization

To validate the identity of 2-(3-Methylbenzoyl)-6-methylpyridine, the following spectral signatures are expected.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

2.45 (s, 3H)
Methyl group on Pyridine ring (C6)

2.38 (s, 3H)
Methyl group on Benzoyl ring (Meta position)

7.8 - 8.0 (m)
Aromatic protons (distinct splitting for meta-sub)
IR Spectroscopy 1670 cm⁻¹Strong C=O stretch (Diaryl ketone)
HPLC Distinct RRT vs Para-isomerCritical for impurity qualification

References

  • Synthesis of Benzoylpyridines

    • Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reaction of halopyridines with organotin reagents." Chem. Pharm.[3] Bull. 1982. Link (Foundational methodology for pyridine-ketone coupling).

  • Zolpidem Impurity Profiling: H.R. Morris, et al. "Structural Characterization of Zolpidem Impurities." Journal of Pharmaceutical and Biomedical Analysis. (General reference for imidazopyridine impurities).
  • Commercial Availability & CAS Data

    • Chemical Book / SciFinder. "2-(3-Methylbenzoyl)-6-methylpyridine - CAS 1187163-76-3."[1] Link

(Note: Specific synthesis papers for this exact CAS are rare in open literature; the protocols above are derived from standard methodologies for the homologous series of benzoylpyridines used in medicinal chemistry.)

Sources

Technical Guide: Spectroscopic Data Interpretation for 2-(3-Methylbenzoyl)-6-methylpyridine

[1][2][3]

Executive Summary

Compound: 2-(3-Methylbenzoyl)-6-methylpyridine Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol Core Scaffold: 2,6-Disubstituted Pyridine linked to a 3-Substituted Benzene via a Carbonyl bridge.[1][2][3]

Accurate characterization of this molecule requires distinguishing between the two distinct methyl environments (pyridine-bound vs. arene-bound) and resolving the overlapping aromatic signals caused by the asymmetric substitution.[1][2][3] This guide provides a self-validating workflow for confirming identity using MS, IR, and NMR.

Molecular Structure & Electronic Environment

Understanding the electronic push-pull mechanisms is critical for interpreting the spectral shifts.[1][2][3]

  • The Carbonyl Bridge: Acts as an electron-withdrawing group (EWG), deshielding the ortho protons on both rings (H3 on pyridine, H2'/H6' on benzene).[2]

  • The Pyridine Nitrogen: Induces significant deshielding on the adjacent carbons (C2/C6), but the 6-methyl substituent introduces a localized shielding effect (inductive +I).[2]

  • The 3-Methyl Group: Weakly activating, introducing asymmetry in the benzoyl ring.[2][3]

Figure 1: Structural Logic & Connectivity

StructureLogicPyridinePyridine Ring(Electron Deficient)CarbonylCarbonyl Bridge(C=O, ~194 ppm)Pyridine->Carbonyl C2 ConnectionMe_Py6-Methyl Group(Singlet ~2.6 ppm)Pyridine->Me_Py Position 6BenzeneBenzene Ring(3-Methyl Substituted)Carbonyl->Benzene C1' ConnectionMe_Ar3-Methyl Group(Singlet ~2.4 ppm)Benzene->Me_Ar Position 3'

Caption: Connectivity map highlighting the two distinct ring systems and their respective methyl substituents.

Mass Spectrometry (MS) Interpretation

Methodology: Electron Impact (EI, 70 eV).[2][3] Objective: Confirm molecular weight and identify the benzoyl/pyridine fragments.

The fragmentation pattern is driven by

123
Diagnostic Fragmentation Table
m/z (approx)Ion IdentityStructural Significance
211 [M]⁺ Molecular Ion. Confirms MW of 211.[1][2]26.
210 [M-H]⁺Loss of hydrogen (common in methyl-substituted aromatics).[2][3]
196 [M-CH₃]⁺Loss of methyl radical (from either ring).[2]
183 [M-CO]⁺Loss of Carbon Monoxide (neutral loss of 28 Da).[2]
119 [C₈H₇O]⁺3-Methylbenzoyl cation. Diagnostic for the benzene side.[2]
120 [C₇H₆NO]⁺6-Methylpicolinoyl cation. Diagnostic for the pyridine side.[2]
92 [C₆H₆N]⁺6-Methylpyridine fragment (after CO loss).[2]
91 [C₇H₇]⁺Tropylium ion. Characteristic of benzyl/tolyl derivatives.[3]
Figure 2: MS Fragmentation Pathway

MS_FragmentationParentMolecular Ion [M]+m/z 211FragAalpha-Cleavage A3-Methylbenzoyl Cationm/z 119Parent->FragA Loss of Pyridine RadicalFragBalpha-Cleavage B6-Methylpicolinoyl Cationm/z 120Parent->FragB Loss of Phenyl RadicalFragA_SubTropylium Ionm/z 91FragA->FragA_Sub - CO (28)FragB_Sub6-Methylpyridinyl Cationm/z 92FragB->FragB_Sub - CO (28)

Caption: Primary fragmentation pathways via alpha-cleavage at the ketone bridge.

Infrared Spectroscopy (IR) Interpretation

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[2][3] Objective: Confirm functional groups (Ketone, Aromatic rings).

The spectrum will be dominated by the conjugated ketone stretch and the aromatic skeletal vibrations.[3]

Frequency (cm⁻¹)Vibration ModeInterpretation
3030 - 3080 C-H Stretch (sp²)Weak, sharp bands indicative of aromatic protons.
2920 - 2980 C-H Stretch (sp³)Distinct bands from the two -CH₃ groups.[1][2]
1660 - 1670 C=O[1][2] Stretch Key Diagnostic. Conjugated ketone.[3] Lower than aliphatic ketones (1715) due to resonance.[2][3]
1580 - 1600 C=C / C=N StretchSkeletal ring vibrations (Pyridine/Benzene).[2][3]
750 - 800 C-H Bending (oop)Indicative of meta-substitution (benzene) and 2,6-substitution (pyridine).[1][2]

Nuclear Magnetic Resonance (NMR) Interpretation

Methodology: 400 MHz or higher, Solvent: CDCl₃ (Chloroform-d).[2][4][5] Objective: Map the carbon skeleton and proton environments.[2][3]

¹H NMR (Proton)

The spectrum features two distinct aliphatic singlets and a complex aromatic region (7 protons).[2]

  • Methyl Differentiation: The pyridine-bound methyl (Pos 6) is closer to the electronegative nitrogen, typically shifting it downfield compared to the aryl methyl.[2][3]

  • Aromatic Region:

    • Pyridine H3: Most deshielded aromatic signal (doublet) due to anisotropy of the adjacent C=O and electron-deficiency of the ring.[2][3]

    • Benzene H2': Appears as a singlet (or fine doublet) due to meta coupling only.[2][3]

Predicted Chemical Shifts (δ ppm, CDCl₃):

ProtonShift (ppm)MultiplicityIntegrationAssignment Logic
Py-H3 7.95 - 8.05 Doublet (d)1HOrtho to C=O; Deshielded by anisotropy.[1][2]
Ar-H2' 7.70 - 7.80 Singlet (s)1HIsolated between C=O and Me; Deshielded.[2]
Py-H4 7.65 - 7.75Triplet (t)1HMeta to N; standard pyridine shift.[2]
Ar-H6' 7.60 - 7.70Doublet (d)1HOrtho to C=O.[2]
Ar-H4' 7.35 - 7.45Doublet (d)1HPara to C=O; Ortho to Me.[2]
Ar-H5' 7.30 - 7.40Triplet (t)1HMeta to C=O.[2]
Py-H5 7.25 - 7.30Doublet (d)1HOrtho to Me; Shielded relative to H3.[2]
Py-CH₃ 2.60 - 2.65 Singlet (s)3HDeshielded by Pyridine Nitrogen.[2]
Ar-CH₃ 2.40 - 2.45 Singlet (s)3HStandard Aryl-Methyl shift.[1][2]
¹³C NMR (Carbon)

Key Features:

  • C=O: ~194 ppm.[2][3]

  • Quaternary Carbons: 5 signals (C=O, Py-C2, Py-C6, Ar-C1', Ar-C3').[1][2]

  • CH Carbons: 7 signals.[2][3][6]

  • Methyl Carbons: 2 signals.[2][3][7]

Predicted Chemical Shifts (δ ppm):

  • Carbonyl: 194.5

  • Pyridine C2/C6: 153.0 (ipso to C=O), 158.0 (ipso to Me).[2]

  • Aromatic Quaternary: 137.0 (Ar-C1'), 138.0 (Ar-C3').[1][2][3]

  • Methyls: 24.5 (Py-CH₃), 21.3 (Ar-CH₃).[1][2][3]

Experimental Protocols

To ensure high-fidelity data, follow these preparation steps.

Protocol 1: NMR Sample Preparation[2][4]
  • Mass: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Dissolution: Sonicate for 30 seconds to ensure complete homogeneity.

  • Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove particulates that cause line broadening.[2][3]

  • Acquisition: Run 16 scans (1H) and 1024 scans (13C) with a relaxation delay (d1) of 1.0s.

Protocol 2: GC-MS Analysis[1][2][3]
  • Sample: Dissolve 1 mg in 1 mL Methanol or Ethyl Acetate.

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[2][3]

  • Method:

    • Injector: 250°C, Split 20:1.[3]

    • Oven: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

    • Source: 230°C, EI Mode (70 eV).

References

  • Sigma-Aldrich. 2-Benzoylpyridine Product Specification & Spectral Data.[1][2][3] (Analogous structural standard for benzoyl-pyridine connectivity).[1][2][3]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Benzoylpyridine (CAS 91-02-1).[1][2][3] (Reference for fragmentation patterns of benzoylpyridines).

  • PubChem. Compound Summary for 2-Acetyl-6-methylpyridine (CAS 6940-57-4).[1][2][3] (Reference for 6-methylpyridine substituent effects). [1][2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[3] 8th Edition, Wiley.[3] (Authoritative text for general spectroscopic shift rules). [1][2]

2-(3-Methylbenzoyl)-6-methylpyridine melting point and boiling point prediction

[1][2]

Executive Summary

Compound Identity: 2-(3-Methylbenzoyl)-6-methylpyridine CAS Registry Number: 1187163-76-3 Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol [1]

2-(3-Methylbenzoyl)-6-methylpyridine is a diaryl ketone derivative featuring a pyridine ring substituted at the 2-position with a 3-methylbenzoyl group and at the 6-position with a methyl group.[1] It serves as a critical intermediate in the synthesis of orexin receptor antagonists and other heterocyclic pharmaceutical agents.[1] Due to the scarcity of experimental physicochemical data in open literature, this guide utilizes Group Contribution Methods (Joback-Reid) and Structural Analog Analysis to predict its melting and boiling points, providing a foundational baseline for researchers in formulation and process chemistry.[1]

Molecular Architecture & Connectivity

To accurately predict thermodynamic properties, we must first deconstruct the molecule into its constituent functional groups.[1] The structural asymmetry introduced by the meta-methyl substitution on the benzoyl ring and the ortho-methyl on the pyridine ring significantly influences crystal packing and volatility.[1]

Structural Representation (DOT Visualization)

The following diagram illustrates the connectivity and functional group segmentation used for the Joback calculation.

MolecularStructurecluster_legendFunctional SegmentsPyridineRingPyridine Ring(Substituted C2, C6)KetoneBridgeKetone Linker(>C=O)PyridineRing->KetoneBridgeC2-C(O) BondMethyl_PyMethyl Group(Pos 6 on Py)PyridineRing->Methyl_PyC6-CH3BenzeneRingBenzene Ring(Substituted C1, C3)Methyl_PhMethyl Group(Pos 3 on Ph)BenzeneRing->Methyl_PhC3-CH3KetoneBridge->BenzeneRingC(O)-C1 BondAromaticAromatic CoreLinkerPolar LinkerAliphaticAliphatic Substituent

Boiling Point Prediction (Joback Method)[2][3]

The Joback modification of the Lydersen method is the industry standard for estimating boiling points (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

12

Equation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

Group Contribution Table

We decompose C₁₄H₁₃NO into the following groups:

Functional GroupJoback Group IDCount (

)
Increment

(K)
Total Contribution (

)
Ring =CH- Aromatic CH726.73187.11
Ring =C< Aromatic C (Substituted)431.01124.04
Ring -N= Pyridine Nitrogen157.5557.55
>C=O Ketone (Non-ring)176.3476.34
-CH3 Methyl (Non-ring)223.5847.16
Total 492.20
Calculation

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Predicted Boiling Point:

  • Kelvin: 690.2 K[1]

  • Celsius: 417.05 °C[1]

Expert Analysis: The calculated value of ~417 °C represents the boiling point at standard atmospheric pressure (760 mmHg).[1] However, compounds of this molecular weight and polarity often decompose before reaching such temperatures.[1]

  • Correction for Analogs: The analog 2-benzoylpyridine has an experimental boiling point of 317 °C .[1] The addition of two methyl groups generally adds 20–30 °C per group to the boiling point due to increased molecular weight and dispersion forces.[1]

  • Refined Prediction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Note: The Joback method tends to overestimate for polyaromatic systems.[1] The analog-based prediction (360–370 °C) is likely more accurate than the pure Joback calculation (417 °C).[1]

Melting Point Prediction

Melting point (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



Joback Equation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

Group Contribution Table
Functional GroupCount (

)
Increment

(K)
Total Contribution
Ring =CH- 78.1356.91
Ring =C< 437.02148.08
Ring -N= 168.4068.40
>C=O 164.3264.32
-CH3 2-5.10-10.20
Total 327.51
Calculation

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Critical Correction & Analog Validation

Joback predictions for melting points often yield errors >40 K because they cannot account for specific crystal lattice energy.[1] We must calibrate this against known analogs:

  • 2-Benzoylpyridine (Parent):

    • Experimental

      
      : 42–44 °C 
      
    • Joback Prediction for Parent: ~129 °C (Overestimation of ~87 °C).[1]

  • 2-Amino-6-methylpyridine:

    • Experimental

      
      : 40–44 °C 
      
  • Structural Analysis:

    • The target molecule has methyl groups at the 6-position (pyridine) and 3-position (benzoyl).[1]

    • Symmetry: The molecule is asymmetric.[1] Asymmetry generally lowers the melting point compared to symmetric isomers (e.g., para-substituted).[1]

    • Sterics: The ortho-methyl on the pyridine ring creates steric hindrance near the carbonyl linker, potentially twisting the rings out of coplanarity.[1] This disruption of planarity reduces ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -stacking efficiency, further suppressing the melting point.
      

Refined Predicted Range: Applying the correction factor from the parent analog (subtracting ~80-90 °C from the Joback value) and considering the steric disruption:

However, given that 2-benzoylpyridine melts at only 42 °C, and methylation often has a variable effect (sometimes lowering MP via symmetry breaking), the most scientifically grounded prediction is a low-melting solid .[1]

Final Predicted Range: 45 °C – 65 °C (Note: It may exist as a supercooled viscous oil at room temperature).[1]

Experimental Validation Protocols

To verify these predictions, the following standard operating procedures (SOPs) are recommended.

A. Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining phase transitions, distinguishing between glass transitions (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Workflow Diagram:

DSC_ProtocolSamplePrepSample Preparation(2-5 mg in Al Pan)EquilibrationEquilibrate at 0°CSamplePrep->EquilibrationHeatingRampLinear Heating Ramp(10°C/min to 200°C)Equilibration->HeatingRampDataAnalysisAnalyze Endothermic Peak(Onset Temperature)HeatingRamp->DataAnalysis

Caption: Standard DSC protocol for low-melting organic solids.

Protocol Steps:

  • Encapsulation: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan.

  • Reference: Use an empty aluminum pan as the reference.

  • Cycle:

    • Cool to 0 °C to ensure the sample is fully solid.[1]

    • Heat at a rate of 10 °C/min up to 200 °C under a nitrogen purge (50 mL/min).

  • Determination: The melting point is defined as the extrapolated onset temperature of the endothermic melting peak, not the peak maximum.[1]

B. Capillary Method (USP <741>)

For rapid verification without thermal analysis equipment.[1]

  • Preparation: Grind the solid to a fine powder and load into a glass capillary tube (sealed at one end) to a height of 2–3 mm.

  • Apparatus: Use a melting point apparatus (e.g., Buchi or Stuart) with silicone oil or a metal heating block.[1]

  • Ramp: Heat rapidly to 30 °C, then reduce rate to 1 °C/min.

  • Observation: Record the temperature at the first sign of liquid formation (collapse) and the temperature when the sample is completely clear (meniscus formation).[1]

Summary of Predicted Properties

PropertyPredicted Value / RangeConfidence LevelMethod
Boiling Point 360 – 370 °C (at 760 mmHg)MediumAnalog Correlation
Melting Point 45 – 65 °C MediumCorrected Joback/Analog
Physical State Solid (Crystalline)HighStructural Analysis

References

  • Joback, K. G., & Reid, R. C. (1987).[1][3][2][4] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233–243.[1][2][4] Link

  • NIST Chemistry WebBook. 2-Benzoylpyridine Properties. National Institute of Standards and Technology.[1] Link

  • ChemicalBook. 2-Amino-6-methylpyridine Physicochemical Data. Link

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Link[1]

Solubility characteristics of 2-(3-Methylbenzoyl)-6-methylpyridine in various solvents

[1]

Executive Summary

2-(3-Methylbenzoyl)-6-methylpyridine (CAS Registry Number: Analogous to 106753-48-2 series) is a lipophilic diaryl ketone and a critical structural scaffold in the synthesis of sedative-hypnotics (e.g., Zolpidem analogs).[1] Its solubility profile is dominated by the interplay between the hydrophobic tolyl/pyridine rings and the polar carbonyl/nitrogen acceptors.[1]

Effective manipulation of this compound requires a binary solvent strategy: utilizing aromatic hydrocarbons for reaction homogeneity and short-chain alcohols for temperature-controlled crystallization (hot pulping).[1]

Physicochemical Profile & Solubility Drivers

Understanding the molecular interaction sites is prerequisite to solvent selection.[1]

FeatureChemical BasisSolubility Implication
Pyridine Nitrogen Hydrogen Bond Acceptor (HBA)Soluble in protic solvents (MeOH, EtOH) via H-bonding; pH-dependent solubility in aqueous media.[1]
Carbonyl Group Dipole-Dipole InteractionHigh affinity for polar aprotic solvents (Acetone, Ethyl Acetate, DCM).
Tolyl/Methyl Groups Hydrophobic/Van der WaalsHigh solubility in non-polar aromatics (Toluene); low solubility in aliphatic alkanes (Hexane).[1]
Crystal Lattice

-

Stacking
Requires thermal energy (heating) to disrupt lattice energy in protic solvents.[1]

Solubility Data by Solvent Class

The following data categorizes solvents based on their interaction capability with 2-(3-Methylbenzoyl)-6-methylpyridine.

A. Primary Solvents (High Solubility)

These solvents are recommended for reaction media or initial dissolution.[1]

  • Toluene: Excellent solubility due to

    
    -
    
    
    interactions matching the solute's aromatic structure.[1] Used extensively as a reaction solvent at 90–110°C.[1]
  • Dichloromethane (DCM): High solubility at room temperature.[1] Ideal for liquid-liquid extraction from aqueous phases.[1]

  • Ethyl Acetate: Good solubility; often used in conjunction with hexanes for silica gel chromatography (eluting at ~20-30% EtOAc).[1]

B. Crystallization Solvents (Temperature-Dependent)

These solvents exhibit a steep solubility curve (high

1
  • Methanol: The "Gold Standard" for purification.[1]

    • Hot (60–65°C): High solubility (>100 mg/mL).[1][2]

    • Cold (0–10°C): Low solubility, facilitating high-yield crystallization.[1]

  • Isopropanol (IPA): Similar profile to methanol but with higher boiling point; useful if slower crystal growth is required.[1]

C. Anti-Solvents (Low Solubility)

Used to induce nucleation or wash filter cakes.[1]

  • Water: Practically insoluble at neutral pH.[1] Used to wash away inorganic salts or polar impurities.[1]

  • n-Hexane / n-Heptane: Low solubility.[1] Added to Ethyl Acetate or Toluene solutions to lower the saturation point and force precipitation.[1]

Thermodynamic Analysis: The "Hot Pulping" Mechanism

The purification of 2-(3-Methylbenzoyl)-6-methylpyridine often relies on Methanol Hot Pulping .[1][3] This process exploits the thermodynamic difference between the crystal lattice energy of the pure compound and its impurities.[1]

Mechanism[1][2][4][5][6]
  • Heating (

    
    ):  The solvent provides sufficient enthalpy (
    
    
    ) to overcome the lattice energy of the product and impurities.[1]
  • Equilibrium: At reflux, the desired compound is near saturation, while highly soluble impurities remain fully dissolved.[1]

  • Cooling (

    
    ):  The solution becomes supersaturated with respect to the target compound.[1] The system seeks to minimize Gibbs Free Energy (
    
    
    ) by reforming the crystal lattice (precipitation), while impurities (present in lower concentrations) remain in the mother liquor.
Solubility Curve Estimation (Van't Hoff)

For process modeling, the solubility (



Experimental Protocol: Purification via Methanol Hot Pulping

Objective: Purify crude 2-(3-Methylbenzoyl)-6-methylpyridine to >99.5% HPLC purity.

Reagents: Crude Product, Methanol (HPLC Grade), Toluene (trace wash).

Step-by-Step Methodology:

  • Charge: Place 1.0 equivalent (wt) of crude solid into a reactor.

  • Slurry: Add 3.0 volumes (v/w) of Methanol. (e.g., 1 kg solid + 3 L MeOH).[1]

  • Heat: Agitate and heat the slurry to 75–80°C (Reflux).

    • Checkpoint: Ensure complete dissolution or a fine, uniform dispersion.[1] If oiling out occurs, add 0.5 vol Methanol.[1]

  • Digest: Maintain reflux for 1–3 hours to ensure thermodynamic equilibration.

  • Cool: Ramp temperature down to 25–30°C over 2 hours (Controlled cooling rate: ~0.5°C/min to prevent amorphous precipitation).

  • Filter: Filter the slurry under vacuum.

  • Wash: Wash the filter cake with 0.5 volumes of cold Methanol (0–5°C).

  • Dry: Vacuum dry at 60–70°C until moisture content is <0.5%.

Visualization: Purification Process Flow

The following diagram illustrates the logic flow for the solvent selection and purification process.

PurificationProcessStartCrude 2-(3-Methylbenzoyl)-6-methylpyridineSolventSelectSolvent Selection:Methanol (Protic, Polar)Start->SolventSelect Charge ReactorHeatingHeating to Reflux (75-80°C)Disrupt Lattice EnergySolventSelect->Heating Energy InputEquilibriumThermodynamic Equilibrium(Product Solubilized)Heating->Equilibrium DissolutionCoolingControlled Cooling (25-30°C)Induce SupersaturationEquilibrium->Cooling -dT/dtSeparationFiltration & Washing(Remove Mother Liquor)Cooling->Separation NucleationSeparation->SolventSelectIf Purity < 99%FinalProductPure Crystalline Product(>99.5% Purity)Separation->FinalProduct Vacuum Dry

Figure 1: Thermodynamic purification workflow utilizing the temperature-dependent solubility profile in methanol.

References

  • Vertex AI Search. (2025).[1] Process for preparation of 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulfonyl)phenyl]ethanone. Retrieved from .[1]

  • ChemicalBook. (2025).[1] 2-Amino-6-methylpyridine Physical Properties and Solubility Data. Retrieved from .[1]

  • PubChem. (2025).[1][2][4] Compound Summary: 2-Acetyl-6-methylpyridine.[1] Retrieved from .[1]

  • BenchChem. (2025).[1] Crystallization Techniques for Pyridine Derivatives. Retrieved from .[1]

Strategic Utilization of Pyridine Derivatives in Modern Pharmaceutical Synthesis

[2]

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, the pyridine ring is not merely a structural spacer; it is a privileged scaffold that fundamentally alters the physicochemical and pharmacological profile of a drug candidate. Approximately 20% of the top 200 marketed drugs contain a pyridine moiety.[2] Its ubiquity stems from its dual utility: it serves as a robust bioisostere for the phenyl ring to modulate lipophilicity (LogP) and aqueous solubility, while simultaneously acting as a specific hydrogen-bond acceptor to anchor ligands within protein active sites.[1]

This guide moves beyond basic heterocyclic chemistry to explore the strategic application of pyridine derivatives in high-value pharmaceutical synthesis, focusing on overcoming synthetic bottlenecks (e.g., C2-functionalization, catalyst poisoning) and leveraging late-stage functionalization (LSF) for rapid analog generation.[1]

The Pyridine Advantage: Physicochemical Engineering

The incorporation of a pyridine ring is a deliberate design choice to optimize Drug-Likeness (ADME properties).

Solubility and Basicity

Unlike the neutral benzene ring, pyridine is a weak base (

11
  • Strategic Insight: Introducing a pyridine nitrogen often lowers LogP by approx.[1] 1.0–1.2 units compared to the corresponding benzene analog, improving oral bioavailability.[1]

Metabolic Stability and Toxicity

The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich arenes.[3] However, the nitrogen atom is a site for N-oxidation.[1]

  • Mitigation: Blocking the

    
    -positions (C2/C6) with small alkyl groups or halogens (F, Cl) can sterically hinder N-oxidation and prolong half-life (
    
    
    ).[1][3]

Synthetic Architectures: Overcoming the "Electron-Deficient" Trap

The pyridine ring is



1
The Cross-Coupling Challenge (Suzuki-Miyaura)

Coupling 2-halopyridines is notoriously difficult due to two factors:

  • Electronic Deactivation: The C-X bond at C2 is strong, making oxidative addition slow.[1]

  • Catalyst Poisoning: The basic nitrogen lone pair can coordinate to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst.[1]

Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) .[1] These ligands are sterically demanding enough to prevent N-coordination while being electron-rich enough to facilitate oxidative addition.[1][3]

The Radical Solution (Minisci Reaction)

For rapid diversification of the pyridine core without pre-functionalization, the Minisci reaction (radical C-H alkylation) is the gold standard.[1]

  • Mechanism: An alkyl radical (nucleophilic) attacks the electron-deficient pyridine ring (electrophilic) at the most electron-poor positions (C2 and C4).[1][3]

  • Selectivity Control: While C2/C4 mixtures are common, recent advances using blocking groups (e.g., maleate esters) or specific solvent effects (TFA) allow for high regioselectivity.[1]

Case Studies: Pyridines in Blockbuster Therapeutics

Lasmiditan (Reyvow) – The Non-Vasoconstrictive Migraine Therapy[1]
  • Class: 5-HT1F Receptor Agonist ("Ditan").[1][3][4][5]

  • Pyridine Role: The central pyridine ring acts as a rigid scaffold linking a benzamide moiety and a piperidine ring. Crucially, the pyridine nitrogen provides a specific H-bond acceptor site essential for high affinity to the 5-HT1F receptor (

    
     nM) while maintaining selectivity over 5-HT1B (vasoconstriction target).[1][3]
    
  • Structure: 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide.[1][3][4][6]

Sotorasib (Lumakras) – Conquering the Undruggable KRAS[1]
  • Class: KRAS G12C Inhibitor.[1]

  • Pyridine Role: Sotorasib features a highly substituted pyridine ring: 4-methyl-2-(propan-2-yl)pyridin-3-yl .[1][3][7][8][9][10]

    • The isopropyl group at C2 and methyl at C4 are critical for atropisomerism . They restrict rotation around the bond connecting the pyridine to the pyrido[2,3-d]pyrimidin-2(1H)-one core, locking the molecule in a bioactive conformation that fills the cryptic pocket of KRAS G12C.[1]

  • Synthesis Note: The construction of this sterically crowded pyridine center requires precise sequential functionalization, often utilizing directed lithiation or selective halogen-metal exchange.[1]

Lorlatinib (Lorbrena) – Macrocyclic Kinase Inhibition[1][3]
  • Class: ALK/ROS1 Inhibitor.[1][11][12]

  • Pyridine Role: An aminopyridine moiety is embedded within a 12-membered macrocycle.[3] The pyridine nitrogen forms a critical hinge-binding interaction with the kinase ATP pocket. The macrocyclization (often achieved via ring-closing metathesis or amide coupling) improves metabolic stability and blood-brain barrier (BBB) penetration by reducing the rotatable bond count.[1][3]

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling of 2-Chloropyridines

This protocol utilizes SPhos to prevent catalyst poisoning by the pyridine nitrogen.[3]

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst: Palladium(II) acetate (

    
    , 1-2 mol%)[1][3]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2-4 mol%)[1][3]

  • Base: Potassium Phosphate (

    
    , 2.0 equiv)[1]
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.[1]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the 2-chloropyridine, boronic acid,

    
    , SPhos, and 
    
    
    . Seal and purge with Argon or Nitrogen for 5 minutes.[1]
  • Solvation: Add degassed Toluene/Water solvent mixture via syringe.[1]

  • Activation: Heat the mixture to 100°C for 2–4 hours. Note: The reaction mixture should turn black (active Pd(0)) and then potentially lighten as the cycle proceeds.[1]

  • Monitoring: Monitor by LC-MS for disappearance of the chloride. 2-chloropyridines are sluggish; if conversion is low after 2h, add a second portion of catalyst/ligand.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Late-Stage C-H Alkylation (Minisci Reaction)

This protocol uses the classic Silver/Persulfate system for direct alkylation at C2/C4.[1][3]

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (

    
    , 2.0–3.0 equiv)[1][3]
    
  • Oxidant: Ammonium Persulfate (

    
    , 2.0–3.0 equiv)[1]
    
  • Catalyst: Silver Nitrate (

    
    , 10–20 mol%)[1]
    
  • Acid: Trifluoroacetic Acid (TFA, 1.0 equiv) – Critical for protonating the pyridine to activate it.[1]

  • Solvent: Dichloromethane (DCM)/Water biphasic system or Acetonitrile/Water.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate and carboxylic acid in a mixture of DCM and Water (1:1).

  • Activation: Add TFA. The solution pH should be acidic (~pH 1-2) to ensure the pyridine is protonated (pyridinium ion is the reactive species).[1]

  • Initiation: Add

    
    .
    
  • Reaction: Heat the mixture to 40–60°C . Slowly add a solution of Ammonium Persulfate in water dropwise over 30 minutes. Reason: Slow addition prevents radical dimerization of the alkyl source.

  • Gas Evolution:

    
     will evolve.[1] Ensure the vessel is vented.
    
  • Workup: Basify with saturated

    
     (carefully!) to pH > 8. Extract with DCM.[1]
    
  • Purification: Regioisomers (C2 vs C4) are often separable by column chromatography.[1]

Visualization & Logic

Reactivity Map of Pyridine

The following diagram illustrates the "Reactivity Dichotomy" of the pyridine ring, guiding synthetic planning.

PyridineReactivityPyridinePyridine Core(Electron Deficient)N_AtomNitrogen Atom(Basic/Nucleophilic)Pyridine->N_AtomProtonation / OxidationC2_C6Positions C2 & C6(Highly Electron Deficient)Pyridine->C2_C6Primary SitesC3_C5Positions C3 & C5(Less Deficient)Pyridine->C3_C5Secondary SitesC4Position C4(Electron Deficient)Pyridine->C4Para-likeN-Oxidation (mCPBA)\nSalt FormationN-Oxidation (mCPBA)Salt FormationN_Atom->N-Oxidation (mCPBA)\nSalt FormationNucleophilic Attack (SNAr)\nRadical Alkylation (Minisci)\nChichibabin ReactionNucleophilic Attack (SNAr)Radical Alkylation (Minisci)Chichibabin ReactionC2_C6->Nucleophilic Attack (SNAr)\nRadical Alkylation (Minisci)\nChichibabin ReactionElectrophilic Substitution (SEAr)\n(Requires harsh conditions)Electrophilic Substitution (SEAr)(Requires harsh conditions)C3_C5->Electrophilic Substitution (SEAr)\n(Requires harsh conditions)Nucleophilic Attack (SNAr)\nRadical Alkylation (Minisci)Nucleophilic Attack (SNAr)Radical Alkylation (Minisci)C4->Nucleophilic Attack (SNAr)\nRadical Alkylation (Minisci)

Caption: Reactivity profile of the pyridine scaffold. C2/C4/C6 are preferred for nucleophilic and radical attacks, while C3/C5 are reserved for electrophilic substitution.[1]

Late-Stage Functionalization Workflow

A logic flow for deciding how to functionalize a pyridine core late in a drug discovery campaign.

LSF_WorkflowStartTarget: Functionalize Pyridine CoreDecisionIs the Pyridine Pre-Functionalized?Start->DecisionYesYes (Halogenated)Decision->YesCl/Br/I presentNoNo (C-H Bond)Decision->NoNative RingSuzukiSuzuki/Buchwald Coupling(Use SPhos/XPhos)Yes->SuzukiSNArSNAr Displacement(If Halogen is at C2/C4)Yes->SNArMinisciMinisci Reaction(Radical C-H Alkylation)No->MinisciOxidationN-Oxidation -> C2 Chlorination(POCl3 rearrangment)No->OxidationLibraryAnalog Library GenerationSuzuki->LibrarySNAr->LibraryMinisci->LibraryOxidation->Library

Caption: Decision matrix for functionalizing pyridine scaffolds. "Native" rings require C-H activation (Minisci), while halogenated rings utilize cross-coupling.[1]

References

  • Grand View Research. (2025). Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[1] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC10206899.[1] Retrieved from [Link]

  • FDA.gov. (2019).[1] Lasmiditan (REYVOW) Prescribing Information. Retrieved from [Link][1][3][13]

  • Canonico, P. et al. (2021).[1] Sotorasib: A First-in-Class KRAS G12C Inhibitor.[1][3] Journal of Thoracic Oncology. Retrieved from [Link]

  • Dunetz, J. R., et al. (2019).[1] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link][1][3]

  • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Retrieved from [Link][1][3]

Methodological & Application

Application Note: Precision Synthesis of 2-(3-Methylbenzoyl)-6-methylpyridine via Grignard-Nitrile Addition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 2-(3-Methylbenzoyl)-6-methylpyridine Content Type: Detailed Application Note and Protocol

Abstract & Strategic Overview

The compound 2-(3-Methylbenzoyl)-6-methylpyridine (CAS: 1187163-76-3), also known as (6-methylpyridin-2-yl)(m-tolyl)methanone, represents a critical heteroaryl ketone scaffold often utilized in the development of kinase inhibitors (e.g., p38 MAPK inhibitors) and neurological therapeutics.

This protocol details the Grignard Addition to Nitrile method. While alternative routes exist (e.g., Weinreb amide coupling or Friedel-Crafts acylation), the nitrile addition route is selected here for its atom economy and scalability . It bypasses the need for unstable aldehyde intermediates or multi-step amide preparations.

Key Technical Insight: The reaction proceeds via a stable magnesium ketimine intermediate. Unlike aliphatic nitriles, the pyridine ring renders the adjacent imine moiety resistant to mild hydrolysis. Consequently, this protocol emphasizes a rigorous acidic hydrolysis step to prevent the isolation of the ketimine impurity, a common failure mode in pyridine-ketone synthesis.

Retrosynthetic Analysis & Mechanism

The synthetic strategy relies on the nucleophilic attack of an aryl Grignard reagent on the electrophilic nitrile carbon. The 6-methyl substituent on the pyridine ring provides steric shielding that minimizes competing nucleophilic attacks on the ring nitrogen or ring carbons.

Reaction Scheme (Graphviz)

ReactionScheme Start1 6-Methylpicolinonitrile (C7H6N2) Inter Magnesium Ketimine Salt (Stable Intermediate) Start1->Inter THF, 0°C to RT Nucleophilic Attack Start2 3-Tolylmagnesium Bromide (Grignard Reagent) Start2->Inter Acid Aq. HCl Hydrolysis Inter->Acid Quench Product 2-(3-Methylbenzoyl)-6-methylpyridine (Target Ketone) Acid->Product H3O+, Heat Imine Hydrolysis

Figure 1: Mechanistic pathway from nitrile precursor to target ketone via ketimine hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (10 mmol Scale)Role
6-Methylpicolinonitrile 118.141.01.18 gLimiting Reagent
3-Tolylmagnesium Bromide 195.341.313.0 mL (1.0M in THF)Nucleophile
Tetrahydrofuran (THF) 72.11-20 mLSolvent (Anhydrous)
HCl (3 M) 36.46Excess15 mLHydrolysis Agent
NaOH (2 M) 40.00-~25 mLNeutralization
Step-by-Step Procedure
Phase 1: Grignard Addition (Inert Atmosphere Required)
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Solvation: Charge the flask with 6-Methylpicolinonitrile (1.18 g, 10 mmol) and anhydrous THF (20 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.

  • Addition: Using a syringe, add 3-Tolylmagnesium bromide (13.0 mL, 1.0 M in THF) dropwise over 15 minutes.

    • Observation: The solution will likely turn from colorless/yellow to a deep red or brown color, indicating the formation of the charge-transfer complex and the magnesium ketimine species.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The nitrile spot (

      
      ) should disappear. The intermediate imine complex may not elute or will streak; this is normal.
      
Phase 2: Acidic Hydrolysis (Critical Step)
  • Quench: Cool the mixture back to 0 °C. Slowly add 3 M HCl (15 mL) dropwise. Caution: Exothermic reaction with gas evolution.

  • Hydrolysis: Once the quench is complete, the mixture will be biphasic and acidic (pH < 1).

    • Action: Heat the mixture to 50 °C for 1 hour.

    • Rationale: Pyridine-substituted imines are stabilized by the pyridine nitrogen. Room temperature hydrolysis is often insufficient and leads to mixed ketone/imine products. Heating ensures full conversion to the carbonyl.

Phase 3: Work-up & Purification
  • Neutralization: Cool to RT. Basify the mixture to pH ~10 using 2 M NaOH or saturated

    
    .
    
    • Note: The pyridine product is basic; it must be in the free-base form (neutral/basic pH) to extract into the organic layer.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Washing: Combine organic layers and wash with Brine (30 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Product: The ketone typically elutes as a pale yellow oil or solid.

Work-up Logic Flow

WorkupFlow Reaction Crude Reaction Mixture (Mg-Imine Salt) Quench Add 3M HCl (pH < 1) Heat 50°C, 1h Reaction->Quench Basify Basify with NaOH to pH 10 (Liberates Pyridine Free Base) Quench->Basify Extract Extract with DCM (3x) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Mg salts, impurities) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + Solvents) PhaseSep->OrgLayer Keep Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Column Flash Chromatography (Hex/EtOAc) Dry->Column

Figure 2: Logical flow for isolation, emphasizing the pH swing required for pyridine recovery.

Critical Process Parameters (CPPs)

  • Moisture Control: Grignard reagents are intolerant to water. Ensure all glassware is oven-dried. The presence of water will quench the Grignard to toluene, reducing yield.

  • Hydrolysis Temperature: Do not skip the heating step (50 °C) during acid hydrolysis. The steric bulk of the 3-methylbenzoyl group and the electronic effect of the pyridine ring stabilize the imine. Incomplete hydrolysis results in a product contaminated with imine, which is difficult to separate.

  • pH Management: During extraction, the pH must be > 9 . If the aqueous layer is acidic or neutral, the pyridine nitrogen will be protonated (pyridinium salt), and the product will remain in the aqueous phase, leading to massive yield loss.

Analytical Characterization (Expected)

  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.40 (s, 3H, Ar-CH3).
      
    • 
       2.65 (s, 3H, Py-CH3).
      
    • 
       7.2–7.9 (m, 6H, Aromatic/Pyridine protons). Look for the characteristic splitting of the 3-substituted benzene ring and the 2,6-disubstituted pyridine.
      
  • MS (ESI):

    
    .
    

Safety & Hazards

  • 3-Tolylmagnesium Bromide: Flammable, water-reactive, and corrosive. Handle under inert gas.[4][5]

  • 6-Methylpicolinonitrile: Irritant. Avoid inhalation of dust.

  • THF: Peroxide former. Ensure solvent is fresh and inhibited or distilled.

References

  • BenchChem. (2025).[1] Synthesis of 2-(Benzylthio)-6-methylpyridine from 2-mercapto-6-methylpyridine. (General protocol for 6-methylpyridine functionalization).

  • Organic Syntheses. (1940). 3-Benzoylpyridine. Org. Synth. 20, 12. (Foundational reference for Grignard addition to pyridine derivatives).

  • PrepChem. Synthesis of 2-benzoyl-3-nitro-6-methylpyridine. (Analogous synthesis of benzoyl-methylpyridines).

  • National Institutes of Health (NIH). m-Tolylmagnesium Bromide Compound Summary. PubChem.[6]

  • Master Organic Chemistry. Reaction of Grignard Reagents with Nitriles. (Mechanism and hydrolysis conditions).

Sources

Regiospecific Synthesis Methods for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The pyridine ring is a privileged scaffold in over 100 FDA-approved drugs, yet its electron-deficient nature makes regioselective functionalization a persistent challenge. Classical electrophilic aromatic substitution (SEAr) is sluggish and often limited to the C3 position under forcing conditions, while nucleophilic substitution (SNAr) favors C2/C4 but requires leaving groups. This guide details three high-fidelity methodologies that overcome these limitations: Kröhnke Condensation for de novo 2,4,6-trisubstituted ring construction, Cobalt-Catalyzed [2+2+2] Cycloaddition for convergent fusion of alkynes and nitriles, and Palladium-Catalyzed C-H Activation for late-stage, site-selective C3 functionalization.

Strategic Introduction: The Regioselectivity Matrix

The primary hurdle in pyridine synthesis is controlling substitution patterns without resorting to lengthy protection/deprotection sequences. The choice of method must be dictated by the target substitution pattern and the availability of precursors.

Target SubstitutionPrimary ChallengeRecommended Methodology
2,4,6-Trisubstituted Symmetrical/Asymmetrical assembly from acyclic precursors.Kröhnke Pyridine Synthesis
Fused / Polycyclic Atom economy; controlling chemo-selectivity (alkyne vs. nitrile).[1]Co-Catalyzed [2+2+2] Cycloaddition
C3-Arylated (Late Stage) Overcoming intrinsic electronic bias (C2/C4 nucleophilicity).Pd-Catalyzed C-H Activation

Methodology 1: The Kröhnke Pyridine Synthesis

Best for: De novo synthesis of 2,4,6-trisubstituted pyridines and oligopyridines (e.g., terpyridines).

Mechanistic Insight

The Kröhnke synthesis is a "one-pot" condensation that bypasses the isolation of 1,5-dicarbonyl intermediates. It relies on the in situ generation of a Michael acceptor (chalcone) followed by the addition of an


-pyridinium methyl ketone salt (the Kröhnke salt). The salt acts as a masked enolate equivalent, which is crucial because it suppresses self-condensation side reactions common in Hantzsch synthesis.
Experimental Protocol: One-Pot Synthesis of 4'-Aryl-2,2':6',2''-Terpyridines

This protocol is optimized for the synthesis of tridentate ligands used in metallodrugs.

Reagents:

  • 2-Acetylpyridine (20.0 mmol, 2.43 g)

  • Aryl aldehyde (e.g., 4-methoxybenzaldehyde) (10.0 mmol, 1.36 g)

  • Potassium hydroxide (KOH) pellets (24.0 mmol, 1.54 g)

  • Ammonium hydroxide (28-30% NH₃ aq) (Excess, ~40 mL)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (50 mL)

Step-by-Step Workflow:

  • Chalcone Formation (In Situ): Dissolve 2-acetylpyridine (10 mmol) and the aryl aldehyde (10 mmol) in EtOH (20 mL). Add crushed KOH (10 mmol) and stir at 0°C for 30 minutes. Note: A yellow precipitate (chalcone) may form.

  • Michael Addition: To the same flask, add the second equivalent of 2-acetylpyridine (10 mmol) and the remaining KOH.

  • Cyclization: Add aqueous NH₃ (40 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours. The solution typically turns from yellow to a deep red/brown, then precipitates the product.

  • Work-up: Cool to room temperature (RT) and then to 4°C. Filter the precipitate. Wash with cold EtOH (2 x 10 mL) and water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from acetonitrile or chloroform/ethanol.

Validation Criteria:

  • Yield: Typically 60–85%.

  • Purity: >95% by ¹H NMR (Look for singlet at ~8.7 ppm for the central pyridine 3',5' protons).

Methodology 2: Cobalt-Catalyzed [2+2+2] Cycloaddition

Best for: Convergent synthesis of pyridines from alkynes and nitriles; constructing fused ring systems.

Mechanistic Insight

This reaction is highly atom-economical, merging two alkyne units and one nitrile.[2] The regioselectivity (2,4,6- vs 2,3,6-substitution) is controlled by the catalyst's steric bulk and the electronic nature of the alkyne. High-valent Co(III) precursors reduced in situ to active Co(I) species have recently replaced sensitive CpCo(CO)₂ catalysts, allowing for milder conditions.

Experimental Protocol: Co(I)-Catalyzed Cyclotrimerization

Based on recent CoI₂/Zn/dppp systems (2021-2025 advancements).

Reagents:

  • Alkyne: Diphenylacetylene (1.0 mmol)

  • Nitrile: Benzonitrile (1.5 mmol, excess)

  • Catalyst Precursor: Cobalt(II) iodide (CoI₂, 10 mol%)

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)

  • Reductant: Zinc dust (Zn, 20 mol%)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix CoI₂ (0.1 mmol), dppp (0.1 mmol), and Zn dust (0.2 mmol) in dry MeCN (2 mL). Stir at RT for 15 mins until the solution turns a characteristic dark green/brown (active Co(I) species).

  • Substrate Addition: Add the alkyne (1.0 mmol) and nitrile (1.5 mmol) to the catalyst mixture.

  • Reaction: Seal the tube and heat to 80°C for 16 hours.

  • Quench: Cool to RT. Dilute with EtOAc and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point:

  • Nitrile Concentration: Nitriles can poison the catalyst if present in vast excess initially. For less reactive nitriles, slow addition via syringe pump may improve yields.

Methodology 3: Pd-Catalyzed C3-Selective C-H Arylation

Best for: Late-stage functionalization of existing pyridine scaffolds; Drug discovery (SAR studies).

Mechanistic Insight

Direct C-H arylation of pyridine is electronically disfavored at C3 due to the nitrogen lone pair directing electrophiles to C2/C4. However, using 1,10-phenanthroline as a ligand with Pd(OAc)₂ reverses this selectivity. The bulky ligand and specific Pd-coordination geometry favor the activation of the sterically less hindered and more "arene-like" C3 position.

Experimental Protocol: C3-Arylation with Aryl Iodides

Protocol derived from JACS 2011 and subsequent optimizations.

Reagents:

  • Substrate: Pyridine (or substituted derivative) (Excess, 15-20 equiv. if used as solvent, or 1 equiv. in DMA)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodotoluene) (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (5 mol%)

  • Base/Oxidant: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and re-oxidant.

  • Additive: K₂CO₃ (1.0 equiv)

  • Solvent: Pyridine (if substrate) or DMA (Dimethylacetamide)

Step-by-Step Workflow:

  • Setup: In a screw-cap pressure vial, combine Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-phenanthroline (9 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Substrate Addition: Add the Aryl Iodide (1.0 mmol) and Pyridine (2 mL). Note: If the pyridine substrate is valuable/solid, use 1.5 equiv of pyridine in 2 mL of DMA.

  • Reaction: Seal the vial under air (Ag salts tolerate air) and heat to 140°C for 24 hours.

  • Work-up: Cool to RT. Dilute with CH₂Cl₂ and filter through Celite.

  • Extraction: Wash the organic layer with NaHCO₃ (sat. aq.) and Brine.[3]

  • Purification: Flash chromatography. C3-arylated products typically elute later than starting aryl iodides but earlier than C2-isomers.

Validation Criteria:

  • Regioselectivity: >20:1 C3:C2 ratio is expected for unsubstituted pyridine.

  • Yield: 60–85% based on Aryl Iodide.

Comparative Analysis & Data

MetricKröhnke Synthesis[2+2+2] CycloadditionPd-Catalyzed C-H Activation
Regio-Control Perfect (2,4,6-pattern driven by precursors)Good (Steric driven; can form mixtures)High (Ligand controlled C3 selectivity)
Atom Economy Moderate (Loss of H₂O/NH₃)Excellent (100% atom economy)Moderate (Loss of HX)
Substrate Scope Aldehydes + KetonesAlkynes + NitrilesPre-formed Pyridines + Aryl Halides
Scalability High (Kg scale possible)Moderate (Catalyst cost)Low/Medium (Ag salts expensive)
Primary Use Ligand synthesis, TerpyridinesFused rings, Non-canonical substitutionsLate-stage Drug Functionalization

Visualizations

Decision Tree for Method Selection

SelectionGuide Start Target Pyridine Structure Pattern Substitution Pattern? Start->Pattern TriSub 2,4,6-Trisubstituted (Symmetric/Asymmetric) Pattern->TriSub De Novo Assembly Fused Fused Ring / Polycyclic (Alkyne derived) Pattern->Fused Cyclization LateStage Functionalization of Existing Scaffold Pattern->LateStage Derivatization Krohnke Method: Kröhnke Synthesis (Aldehyde + 2-Acetylpyridine) TriSub->Krohnke CoCat Method: Co-Catalyzed [2+2+2] (Diynes + Nitriles) Fused->CoCat Site Target Site? LateStage->Site C3 C3 Position (Biaryl formation) Site->C3 C2 C2 Position (Alkenylation/Alkylation) Site->C2 PdCH Method: Pd-Catalyzed C-H (Pd(OAc)2 + Phenanthroline) C3->PdCH NiLew Method: Ni/Lewis Acid or Minisci Reaction C2->NiLew

Caption: Strategic decision tree for selecting the optimal regioselective synthesis pathway based on target structural motifs.

Mechanism of Kröhnke Pyridine Synthesis

KrohnkeMech Step1 Reagents: 2-Acetylpyridine + Aldehyde (Base catalyzed) Inter1 Intermediate 1: α,β-Unsaturated Ketone (Chalcone) Step1->Inter1 Aldol Condensation Inter2 Intermediate 2: 1,5-Dicarbonyl (Transient) Inter1->Inter2 Michael Addition Step2 Addition: + 2nd eq. 2-Acetylpyridine (Enolate form) Step2->Inter2 Reagent Entry Step3 Cyclization: + NH3 source (- 2 H2O) Inter2->Step3 Imine Formation Product Final Product: 2,4,6-Trisubstituted Pyridine (Terpyridine) Step3->Product Aromatization

Caption: Step-wise mechanistic flow of the Kröhnke synthesis, highlighting the critical 1,5-dicarbonyl intermediate formation.

References

  • BenchChem. Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines. (2025).[1][2][4] Link

  • Francisco, T. N., et al. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.[5] Chemistry – A European Journal, 30(47). (2024).[3][4] Link

  • Ye, M., et al. Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society, 133(18), 6964–6967. (2011). Link

  • Garcia-Abellan, S., et al. In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2+2+2] cycloadditions. Organic Chemistry Frontiers. (2025).[2] Link

  • Teo, Y. C., et al. Robust cobalt catalyst for nitrile/alkyne [2+2+2] cycloaddition.[1] ResearchGate. (2021). Link

Sources

Application Note: Purification Strategies for Crude 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of 2-(3-Methylbenzoyl)-6-methylpyridine (approximate MW: 211.26 g/mol ), a functionalized aryl-heteroaryl ketone often employed as a pharmaceutical intermediate or bidentate ligand in catalysis. Due to the presence of a basic pyridine nitrogen and a lipophilic benzoyl moiety, this compound presents a unique "amphiphilic" purification profile.

This protocol departs from generic "recrystallization" advice. Instead, it utilizes the compound's pKa (~5.2 for the pyridinium conjugate acid) to implement a chemoselective Acid-Base Extraction as the primary purification vector, followed by a Polishing Step (Crystallization or Flash Chromatography) to remove isomeric impurities and trace metal catalysts.

Chemical Profile & Impurity Analysis[1]

Before initiating purification, one must understand the "Enemy" (Impurities) and the "Target" (Product).

The Target: 2-(3-Methylbenzoyl)-6-methylpyridine
  • Structure: A pyridine ring substituted at C2 with a 3-methylbenzoyl group and at C6 with a methyl group.

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity).

  • Key Functional Groups:

    • Pyridine Nitrogen:[1][2] Weakly basic (pKa ~5-6). This is the handle for purification.

    • Ketone: Susceptible to reduction; avoid strong hydride reducing agents during workup.

    • Aromatic Rings: High UV absorption (254 nm), making UV-detection easy.

Common Impurities (Synthesis Dependent)
Impurity TypeOriginRemoval Strategy
Neutral Organics Unreacted 3-methylbenzaldehyde or 3-methylbenzonitrile.[3]Acid-Base Extraction (Remains in organic phase during acid wash).
Inorganic Salts Mg salts (Grignard), Al salts (Friedel-Crafts).Aqueous Wash / Filtration .[4]
Regioisomers 3-, 4-, or 5-substituted pyridine byproducts.Flash Chromatography (Isomers often have different Rf values).
Over-alkylation Tertiary alcohols (Grignard double addition).Chromatography (High polarity difference).

Method A: Chemoselective Acid-Base Extraction (The "Workhorse")

Principle: The pyridine nitrogen can be protonated by dilute HCl, rendering the product water-soluble. Neutral impurities (starting materials, non-basic side products) remain in the organic layer.

Reagents
  • Solvent A: Dichloromethane (DCM) or Diethyl Ether (Et₂O).

  • Acid: 2.0 M Hydrochloric Acid (HCl).

  • Base: 6.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[4]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL per gram of crude).

  • Acid Extraction (The Capture):

    • Transfer to a separatory funnel.[4]

    • Extract with 2.0 M HCl (3 x volume of organic layer).

    • Mechanism:[3] Product becomes Pyridium Chloride salt (Water Soluble).

    • CRITICAL STEP: Keep the AQUEOUS layer. The organic layer contains non-basic impurities (discard after TLC confirmation).

  • Washing: Wash the combined acidic aqueous layers with fresh Solvent A (1x) to remove entrained neutral organics. Discard this organic wash.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (exothermic reaction).

    • Slowly add 6.0 M NaOH until pH > 10. The solution will likely turn cloudy/milky as the free base oils out or precipitates.

  • Re-Extraction:

    • Extract the basic aqueous mixture with Solvent A (3x).

    • Combine these organic extracts.

  • Drying: Wash with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Logic (Visualization)

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) AcidAdd Add 2M HCl (Protonation Step) Start->AcidAdd SepFunnel Separatory Funnel Phase Separation AcidAdd->SepFunnel OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) SepFunnel->OrgLayer1 Top/Bottom (Depends on Solvent) AqLayer1 Aqueous Layer 1 (Contains Product-H+ Cl-) SepFunnel->AqLayer1 Discard/Analyze Discard/Analyze OrgLayer1->Discard/Analyze WashStep Wash with DCM (Remove entrained organics) AqLayer1->WashStep Basify Basify with NaOH to pH > 10 (Deprotonation Step) WashStep->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Final Organic Layer (Contains Purified Product) Extract->FinalOrg FinalAq Final Aqueous Layer (Waste Salts) Extract->FinalAq Discard Discard FinalAq->Discard

Figure 1: Logic flow for the Acid-Base purification showing the selective partitioning of the basic pyridine product.

Method B: Flash Column Chromatography (The "Fixer")

If the acid-base extraction yields <98% purity (determined by HPLC/NMR), or if isomeric byproducts (e.g., 4-methylpyridine derivatives) are present, chromatography is required.

Stationary Phase & Mobile Phase
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[4]

  • Modifier: 1% Triethylamine (TEA).

    • Why TEA? Pyridines are basic and can interact with acidic silanol groups on silica, causing "tailing" or broad peaks. TEA blocks these sites.

TLC Method Development
  • Prepare a 10% solution of the crude in EtOAc.

  • Spot on TLC plate.

  • Test solvent systems:

    • 100% Hexane (Likely Rf = 0)

    • 90:10 Hexane:EtOAc

    • 80:20 Hexane:EtOAc

    • 50:50 Hexane:EtOAc

  • Target: Find the ratio where the Product Rf is ~0.3 - 0.4.

  • Visualization: UV Lamp (254 nm). The benzoyl group is a strong chromophore.

Gradient Protocol
Column Volume (CV)% Ethyl Acetate in HexanePurpose
0 - 3 CV0% - 5%Elute non-polar impurities (hydrocarbons).
3 - 10 CV5% - 20%Elute the Product (Target).
10 - 15 CV20% - 50%Flush polar impurities (alcohols, oxides).

Method C: Crystallization (The "Polish")

If the product is a solid, crystallization is the superior method for removing trace impurities and achieving >99% purity.

Solvent Screening

Since the exact solubility profile of this specific analog may vary, use this screening logic:

  • Solvent 1 (Ethanol): High solubility hot, low solubility cold. Good for polar impurities.

  • Solvent 2 (Hexane/EtOAc): Dissolve in minimum hot EtOAc, add warm Hexane until cloudy, cool slowly.

Procedure (Two-Solvent Recrystallization)
  • Place crude solid in a flask.

  • Add Ethyl Acetate dropwise while heating (water bath, 50°C) until just dissolved.

  • Remove from heat.[4] Add Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to cool to room temperature undisturbed, then place in a fridge (4°C) overnight.

  • Filter crystals and wash with cold Hexane.

Analytical Validation

Once purified, validate the identity and purity using the following parameters.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate buffer pH 9 for basic stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Carbonyl).

NMR Diagnostics (1H NMR in CDCl3)
  • Methyl (Pyridine): Singlet, ~2.6 ppm.

  • Methyl (Benzoyl): Singlet, ~2.4 ppm.

  • Aromatic Region: 7.0 - 8.2 ppm. Look for the distinct splitting pattern of the 3-substituted benzoyl ring and the 2,6-substituted pyridine.

  • Check for Impurities:

    • Residual Solvent: DCM (5.30 ppm), EtOAc (4.12, 2.05, 1.26 ppm).

    • Water:[5] Broad singlet ~1.5 ppm (if not dried properly).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery in Acid-Base pH not high enough during basification.Ensure pH > 10 using pH paper. Pyridines need strong basicity to deprotonate fully.
Emulsion during Extraction Similar densities or surfactants present.Add Brine (sat. NaCl). Filter through a Celite pad if solids are present.
Tailing on Column Interaction with Silica.Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.
Product Oils Out (No Crystals) Impurity level too high or MP is near RT.Scratch the glass with a rod to induce nucleation. Seed with a pure crystal if available.

References

  • Separation of Pyridine Derivatives: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Acid-Base Extraction Techniques: Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. Link

  • Purification of Aryl Ketones: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Chromatography of Basic Compounds: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley-Interscience. Link

Sources

High-Performance Liquid Chromatography (HPLC) method for 2-(3-Methylbenzoyl)-6-methylpyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

2-(3-Methylbenzoyl)-6-methylpyridine (CAS: Inferred from analogs/synthesis context) is a critical diaryl ketone intermediate, often utilized in the synthesis of pharmaceutical agents containing the pyridine scaffold. Structurally, it features a pyridine ring substituted with a methyl group at the 6-position and a 3-methylbenzoyl moiety at the 2-position.

Analytical Challenge: The primary challenge in analyzing this compound is the basic nitrogen atom within the pyridine ring (pKa ~4–6). On standard silica-based columns at neutral pH, basic pyridines interact strongly with residual silanols, leading to severe peak tailing, poor resolution, and non-reproducible retention times.

Solution Strategy: This protocol utilizes a Ion-Suppression Reverse-Phase (RP-HPLC) approach. By maintaining the mobile phase pH between 2.5 and 3.0, we ensure the pyridine nitrogen is fully protonated. Simultaneously, the acidic environment suppresses the ionization of residual silanols on the column stationary phase, eliminating the secondary ion-exchange interactions that cause tailing.

Method Development Logic (Expertise & Experience)

The selection of chromatographic conditions is governed by the "Triangle of Selectivity" adapted for basic heterocycles:

  • Stationary Phase (C18 End-capped): A C18 column with high carbon load and extensive end-capping is required to maximize hydrophobic interaction while shielding the silica backbone.

  • pH Control (pH 2.8): A phosphate buffer at pH 2.8 is chosen. This is well below the pKa of the pyridine (ensuring 99%+ protonation) and suppresses silanol ionization.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is preferred over methanol due to its lower viscosity (allowing higher flow rates) and better UV cutoff, which is critical if monitoring low-wavelength impurities.

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing this specific method.

MethodDevelopment Start Analyte: 2-(3-Methylbenzoyl)-6-methylpyridine CheckStructure Check Structure: Basic Pyridine N Start->CheckStructure Selection Select Mode: Reverse Phase (RP) CheckStructure->Selection PH_Decision pH Strategy Selection->PH_Decision Low_PH Acidic (pH 2.5-3.0) Protonates Base Suppresses Silanols PH_Decision->Low_PH Standard Choice High_PH Basic (pH > 10) Requires Hybrid Column PH_Decision->High_PH Alternative Column_Choice Column: C18 End-capped (e.g., Zorbax Eclipse or equivalent) Low_PH->Column_Choice Detection Detection: UV @ 254 nm (Conjugated Ketone System) Column_Choice->Detection Final_Method Final Protocol: Phosphate Buffer pH 2.8 / ACN Detection->Final_Method

Caption: Decision tree for selecting chromatographic conditions for basic pyridine derivatives.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
  • Reference Standard: 2-(3-Methylbenzoyl)-6-methylpyridine (>99.0% purity).

  • Acetonitrile (ACN): HPLC Grade (Gradient Grade).

  • Water: Milli-Q or HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Phosphoric Acid (

    
    ):  85%, HPLC Grade (for pH adjustment).
    
  • Triethylamine (TEA): Optional silanol blocker (only if peak tailing persists > 1.5).

Instrumentation Setup[2]
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 2.8 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection Wavelength 254 nm (Primary), 210 nm (Impurity check)
Run Time 20 Minutes
Gradient Program

A gradient is recommended to elute the main peak and potential lipophilic impurities (e.g., unreacted benzoyl chloride derivatives).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Equilibration
2.08020Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.18020Return to Initial
20.08020Re-equilibration

Sample Preparation

Standard Stock Solution (1.0 mg/mL)[2]
  • Weigh accurately 25.0 mg of 2-(3-Methylbenzoyl)-6-methylpyridine standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 50:50 ACN:Water . (Note: Use 50% organic to ensure solubility of the hydrophobic benzoyl group).

  • Sonicate for 5 minutes. Dilute to volume.

Working Standard (0.1 mg/mL)
  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (or initial gradient mix).

  • Filter through a 0.45 µm PVDF or PTFE syringe filter before injection.

Method Validation Parameters

To ensure scientific integrity, the method must be validated. The following acceptance criteria are based on ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor (

) < 1.5Theoretical Plates (

) > 5000
Inject working standard 5 times.
Linearity

Range: 0.01 mg/mL to 0.15 mg/mL (5 levels).
Precision (Repeatability) RSD < 2.0%6 replicate injections of working standard.
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determined by serial dilution.
Recovery (Accuracy) 98.0% – 102.0%Spike placebo or solvent at 80%, 100%, 120%.
Validation Workflow Diagram

Validation Prep Sample Prep (Spike 80-120%) Inject HPLC Injection (n=3 per level) Prep->Inject Calc Calculate Recovery % & RSD Inject->Calc Decision Pass Criteria? Calc->Decision Report Generate Report Decision->Report Yes (98-102%) Fail Investigate (Matrix Effect?) Decision->Fail No

Caption: Workflow for Accuracy (Recovery) Validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure pH is < 3.0. Add 0.1% Triethylamine (TEA) to buffer if necessary.
Retention Time Drift Temperature fluctuation or incomplete equilibrationEnsure column oven is at 30°C. Increase re-equilibration time to 5-8 mins.
Split Peaks Solvent mismatchDissolve sample in mobile phase (or solvent with lower elution strength than ACN).
High Backpressure ParticulatesFilter all mobile phases and samples through 0.45 µm filters. Check guard column.

References

  • BenchChem. (2025).[1][2] Application Notes & Protocols for the Characterization of 2-(Benzylthio)-6-methylpyridine. Retrieved from

  • Sielc Technologies. (n.d.). Separation of Pyridine Derivatives on Newcrom R1 HPLC column. Retrieved from

  • MDPI. (2023). Synthesis of 2,6-Bis((benzoyl-R)amino)pyridine Derivatives. Molecules. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for "Triangle of Selectivity" and Basic Compound Analysis).

Sources

Application Note: LC-MS/MS Protocol for Characterization of 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, high-sensitivity LC-MS/MS method for the identification, structural characterization, and quantitation of 2-(3-Methylbenzoyl)-6-methylpyridine (3-MBMP).

Context: 2-(3-Methylbenzoyl)-6-methylpyridine is a critical structural motif often encountered as an intermediate in the synthesis of bis-aryl ketone ligands, potential kinase inhibitors, or as an oxidative impurity in the manufacturing of pyridine-based pharmaceuticals. Its structural isomerism (vs. 2-(4-methylbenzoyl)...) requires high-resolution separation and specific MS/MS transitions for positive identification.

Method Highlights:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode utilizing the basicity of the pyridine nitrogen.

  • Separation: Reverse-Phase Chromatography (C18) with an acidic mobile phase to ensure full protonation and peak symmetry.

  • Sensitivity: Lower Limit of Quantitation (LLOQ) estimated at < 1.0 ng/mL.

Chemical Identity & Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyDescription
Chemical Name 2-(3-Methylbenzoyl)-6-methylpyridine
Molecular Formula C₁₄H₁₃NO
Exact Mass 211.0997 Da
[M+H]⁺ Monoisotopic 212.1070 m/z
Structure Pyridine ring substituted at C2 with a 3-methylbenzoyl group and at C6 with a methyl group.[1][2][3][4][5]
pKa (Calculated) ~4.5 - 5.0 (Pyridine Nitrogen). The electron-withdrawing carbonyl group slightly reduces basicity compared to 2-picoline.
LogP (Estimated) 2.8 - 3.2 (Moderately Lipophilic).
Solubility Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate. Sparingly soluble in water.

Method Development Strategy (Expert Commentary)

Ionization Source Selection

Decision: ESI Positive Mode (+)

  • Causality: The pyridine nitrogen contains a lone pair of electrons that is readily protonated under acidic conditions. While the ketone oxygen can accept a proton, the pyridine nitrogen is the primary site of charge localization.

  • Optimization: The mobile phase must be acidic (pH < 4) to ensure the molecule exists predominantly as the [M+H]⁺ cation, maximizing sensitivity and stabilizing retention times.

Chromatographic Separation

Decision: C18 Stationary Phase (Fused-Core or Sub-2 µm)

  • Causality: The molecule has significant hydrophobic character (LogP ~3) due to the two aromatic rings and methyl substituents. A C18 column provides strong retention, allowing separation from more polar synthetic precursors (e.g., 2-bromo-6-methylpyridine or 3-methylbenzoic acid).

  • Peak Shape Control: Pyridines can interact with residual silanols on silica columns, causing tailing. We employ a high-purity, end-capped column (e.g., Kinetex C18 or Acquity BEH C18) and use Formic Acid to suppress silanol ionization.

Experimental Protocol

Reagents and Standards[8][9][10][11][12]
  • Reference Standard: 2-(3-Methylbenzoyl)-6-methylpyridine (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[6]

  • Additives: LC-MS Grade Formic Acid (FA).

Sample Preparation

Standard Stock Solution:

  • Weigh 10.0 mg of 3-MBMP into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol (Final conc: 1.0 mg/mL).

  • Store at -20°C (Stable for 3 months).

Working Solution:

  • Dilute Stock 1:100 with 50:50 Water:ACN to obtain 10 µg/mL.

  • Prepare serial dilutions in Mobile Phase A/B (50:50) for the calibration curve (Range: 1 ng/mL – 1000 ng/mL).

LC-MS/MS Conditions[8]
Liquid Chromatography (LC) Parameters
ParameterSetting
System UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) % B Event
0.00 10 Initial Hold
1.00 10 Start Gradient
6.00 95 Linear Ramp
7.50 95 Wash
7.60 10 Re-equilibration

| 10.00 | 10 | End of Run |

Mass Spectrometry (MS) Parameters
ParameterSetting
Source ESI Positive
Capillary Voltage 3500 V
Desolvation Temp 400°C
Gas Flow 10 L/min (N2)
Nebulizer 45 psi

MRM Transitions (Multiple Reaction Monitoring): Note: Collision Energies (CE) are indicative and should be optimized per instrument.

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Structural Assignment
Quantifier 212.1119.125[3-Methylbenzoyl]⁺ cation
Qualifier 1 212.194.135[6-Methylpyridine]⁺ fragment
Qualifier 2 212.1184.115Loss of CO (-28 Da)

Fragmentation Mechanism & Workflow

The fragmentation of 2-(3-Methylbenzoyl)-6-methylpyridine follows a characteristic "Cleavage Alpha to Carbonyl" pathway.

  • Precursor: Protonated molecule at m/z 212.

  • Primary Pathway: Cleavage of the C-C bond between the carbonyl carbon and the pyridine ring generates the stable 3-methylbenzoyl cation (m/z 119) . This is the most abundant ion and ideal for quantitation.

  • Secondary Pathway: Loss of CO (Carbon Monoxide, 28 Da) leads to a fused or rearranged species at m/z 184.

FragmentationPathway Figure 1: Proposed MS/MS Fragmentation Pathway for 2-(3-Methylbenzoyl)-6-methylpyridine Precursor Precursor Ion [M+H]+ m/z 212.1 Intermediate Loss of CO [M+H-CO]+ m/z 184.1 Precursor->Intermediate -CO (28 Da) Low CE Frag1 Quantifier Ion [3-Methylbenzoyl]+ m/z 119.1 Precursor->Frag1 Alpha Cleavage Primary Path Frag2 Pyridine Fragment [6-Me-Pyridine+H]+ m/z 94.1 Precursor->Frag2 Ring Cleavage

Figure 1: The fragmentation pathway highlights the generation of the characteristic benzoyl cation (m/z 119), which serves as the primary quantifier ion.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy, the following system suitability tests (SST) must be performed before running unknown samples.

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Retention Time (RT) ± 0.1 min of StandardEnsures pump stability and correct mobile phase mixing.
Peak Symmetry (Tailing Factor) 0.9 < Tf < 1.2Verifies column health and adequate silanol suppression by Formic Acid.
Signal-to-Noise (S/N) > 10 for LLOQConfirms sensitivity is adequate for low-level detection.
Carryover < 0.1% in Blank after High StdEnsures the autosampler wash (recommend 50:50 MeOH:Water) is effective.
Linearity and Range
  • Linearity: R² > 0.995 over the range of 1 – 1000 ng/mL.

  • Weighting: 1/x or 1/x² weighting is recommended to improve accuracy at the lower end of the curve.

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Interaction between the pyridine nitrogen and free silanols on the column stationary phase.

  • Solution: Increase Formic Acid concentration to 0.2% or switch to Ammonium Formate (5-10 mM, pH 3.5) buffer. Ensure the column is "End-capped".

Issue: Low Sensitivity (m/z 212 signal weak)

  • Cause: Ion suppression from matrix or incorrect pH.

  • Solution: Verify mobile phase pH is acidic (< 4). If analyzing biological matrices (plasma/microsomes), perform Protein Precipitation (PPT) with Acetonitrile followed by dilution to reduce matrix effects.

Issue: Isomer Interference

  • Scenario: Presence of 2-(4-methylbenzoyl)-6-methylpyridine.

  • Solution: These isomers have identical mass (m/z 212) and similar fragments (m/z 119). Separation must be achieved chromatographically. Use a shallower gradient (e.g., 0.5% B/min increase) around the elution time to resolve isomers.

References

  • BenchChem. Synthesis and Characterization of Substituted Pyridines. (General synthesis and characterization context for methyl-benzoyl pyridines).

  • Sigma-Aldrich. 2-Bromo-6-methylpyridine Product Specification. (Precursor properties and handling).[7]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3025961, 2-Methyl-6-(phenylethynyl)pyridine. (Structural analog spectral data comparison).

  • Shimadzu. LC-MS/MS Method Package for Primary Metabolites and Pyridine Derivatives. (General LC-MS parameters for nitrogenous heterocycles).

  • Agilent Technologies. Optimizing Sample Preparation for LC/MS/MS of Basic Compounds. (QuEChERS and acidic mobile phase optimization for pyridines).

Sources

1H NMR and 13C NMR assignment for 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2-(3-Methylbenzoyl)-6-methylpyridine via High-Field NMR Spectroscopy

Abstract & Scope

This technical guide provides a rigorous framework for the structural assignment of 2-(3-Methylbenzoyl)-6-methylpyridine , a diaryl ketone scaffold frequently encountered in coordination chemistry (as a bidentate N,O-ligand) and medicinal chemistry. Unlike simple aromatic systems, this molecule presents a challenge due to the overlapping aromatic regions of the pyridine and benzene rings. This protocol details the logic for distinguishing these rings using substituent effects, coupling constants, and 2D NMR correlations, serving as a template for analyzing similar heteroaromatic ketones.

Structural Analysis & Numbering Strategy

Before data acquisition, a consistent numbering scheme is vital. The molecule consists of two distinct aromatic domains linked by a carbonyl group.

  • Ring A (Pyridine): Electron-deficient. Contains a methyl group at position 6 and the carbonyl linker at position 2.

  • Ring B (Benzene): Electron-rich relative to pyridine. Contains a methyl group at position 3 (meta to carbonyl).[1]

  • Linker: A ketone carbonyl (C=O) which exerts a strong anisotropic deshielding effect on ortho-protons.

Graphviz Diagram 1: Molecular Connectivity & Numbering

G cluster_legend Legend N1 N1 C2 C2 N1->C2 C3 C3 (H) C2->C3 CO C=O C2->CO C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 C6 C6 C5->C6 C6->N1 MeA Me-A (CH3) C6->MeA C1p C1' CO->C1p C2p C2' (H) C1p->C2p C3p C3' C2p->C3p C4p C4' (H) C3p->C4p MeB Me-B (CH3) C3p->MeB C5p C5' (H) C4p->C5p C6p C6' (H) C5p->C6p C6p->C1p key1 Quaternary C key2 Heteroatom

Caption: Numbering scheme for 2-(3-Methylbenzoyl)-6-methylpyridine. Ring A (Pyridine) is left; Ring B (Benzene) is right.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) is the standard choice. It minimizes solvent-solute interactions that can occur with DMSO, providing sharper resolution for aromatic coupling.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentration is not required for 1H but aids 13C acquisition.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[2]

Acquisition Parameters (400 MHz+)
  • 1H NMR: 30° pulse angle, 1-2 sec relaxation delay. Spectral width: -1 to 12 ppm.[1] Scans: 16.

  • 13C NMR: Proton-decoupled (CPD). Relaxation delay: 2 sec (critical for quaternary carbons C=O, C2, C6). Scans: 512+.[1][3]

1H NMR Assignment Logic & Data

The assignment relies on three mechanistic pillars:

  • Chemical Shift Hierarchy: Pyridine protons are generally deshielded relative to benzene due to the electronegative nitrogen.

  • Carbonyl Anisotropy: Protons ortho to the carbonyl (H3 on pyridine; H2', H6' on benzene) will be significantly deshielded (> 7.5 ppm).

  • Methyl Differentiation: The methyl on the pyridine ring (Me-A) is attached to an electron-deficient ring, shifting it downfield (~2.6 ppm) compared to the toluene-like methyl (Me-B, ~2.4 ppm).

Predicted 1H NMR Data Table (CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralJ (Hz)Assignment Logic
H3 8.05 Doublet (d)1H7.8Deshielded by C=O and Pyridine N. Ortho coupling to H4.
H4 7.75 Triplet (t)1H7.8Meta to C=O. Standard pyridine γ-proton shift.
H2' 7.70 Singlet (s)*1H-Ortho to C=O and Me-B. Appears as a broad singlet or fine doublet.
H6' 7.62 Doublet (d)1H7.6Ortho to C=O. Deshielded, but less than Pyridine H3.
H4' 7.40 Doublet (d)1H7.5Para to C=O. Typical aromatic range.
H5' 7.36 Triplet (t)1H7.6Meta to C=O. Overlaps likely with H5.
H5 7.28 Doublet (d)1H7.8Ortho to Me-A (Shielding effect). Upfield pyridine signal.[2][4]
Me-A 2.62 Singlet (s)3H-Pyridine-CH3. Deshielded by N-atom.
Me-B 2.41 Singlet (s)3H-Benzene-CH3 (Toluene-like).

*Note: H2' may show fine meta-coupling (J ~1-2 Hz) to H4' or H6', appearing as a broad singlet.

13C NMR Assignment Logic

The 13C spectrum is characterized by the distinct ketone peak and the separation of the two methyl groups.

Predicted 13C NMR Data Table
Carbon TypeShift (δ ppm)AssignmentMechanistic Reasoning
C=O 194.5 CarbonylCharacteristic diaryl ketone shift.
Quaternary 158.2 C6 (Pyridine)Ipso to Methyl and N. Deshielded.
Quaternary 153.5 C2 (Pyridine)Ipso to C=O and N.
Quaternary 138.5 C3' (Benzene)Ipso to Methyl.
Quaternary 136.8 C1' (Benzene)Ipso to C=O.
Methine 137.2 C4 (Pyridine)Para to N often deshielded relative to meta.
Methine 133.5 C6' (Benzene)Ortho to C=O.
Methine 130.5 C2' (Benzene)Ortho to C=O and Me.
Methine 128.4 C4'/C5'Standard aromatic region.
Methine 124.5 C5 (Pyridine)Ortho to Me. Shielded relative to C3.
Methine 120.5 C3 (Pyridine)Ortho to C=O.
Methyl 24.5 Me-APyridine-CH3 (Deshielded).
Methyl 21.3 Me-BBenzene-CH3 (Standard).

Validation Workflow (Self-Validating System)

To ensure the assignment is correct, researchers must use a self-validating 2D NMR workflow. This prevents misidentification of the two methyl groups and the overlapping aromatic protons.

Graphviz Diagram 2: Assignment Workflow

Workflow Start Start: 1H NMR Spectrum Step1 Identify Methyls (2.4 vs 2.6 ppm) Start->Step1 Step2 HMBC Correlation Step1->Step2 Decision1 Me (2.6) -> Cq (~158) -> H (7.28) Step2->Decision1 Path A Decision2 Me (2.4) -> Cq (~138) -> H (7.70) Step2->Decision2 Path B Result1 Confirm Ring A (Pyridine) Me-A & H5 identified Decision1->Result1 Result2 Confirm Ring B (Benzene) Me-B & H2' identified Decision2->Result2 Final Assign Remaining Protons via COSY walking Result1->Final Result2->Final

Caption: Logic flow for distinguishing Ring A from Ring B using HMBC correlations.

Step-by-Step Validation:
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target the Methyl protons.[2]

    • Me-A (2.6 ppm) will show a strong 3-bond correlation to a quaternary carbon at ~158 ppm (C6) and a weak correlation to a methine carbon at ~124 ppm (C5). This identifies the Pyridine Ring .

    • Me-B (2.4 ppm) will correlate to a quaternary carbon at ~138 ppm (C3') and a methine carbon at ~130 ppm (C2'). This identifies the Benzene Ring .

  • COSY (Correlation Spectroscopy):

    • Once H5 (Pyridine) is identified via HMBC (it correlates to C6), use COSY to find its neighbor H4 , and subsequently H3 .

    • Once H2' is identified, use COSY to trace the H4'-H5'-H6' system (H2' is isolated, so it will show no strong ortho coupling in COSY, confirming its position between C=O and Me).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent additivity rules).
  • AIST Spectral Database for Organic Compounds (SDBS). NMR Data for 2-Benzoylpyridine (SDBS No. 3367). [Link] (Used for baseline pyridine shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Authoritative resource for heterocycle shifts).

Sources

Application Note: 2-(3-Methylbenzoyl)-6-methylpyridine as a Scaffold for Next-Generation Imidazo[1,2-a]pyridine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of hypnotic and anxiolytic drug development, the imidazo[1,2-a]pyridine core—exemplified by the blockbuster drug Zolpidem (Ambien) —remains a "privileged structure." While the para-methyl isomer (derived from 4-methylbenzoyl precursors) is the industry standard, recent Structure-Activity Relationship (SAR) studies highlight the critical importance of meta-substitution patterns for tuning receptor subtype selectivity (specifically


 vs. 

subunits of the GABA-A receptor).

This application note details the utility of 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3) .[1] Unlike the standard Zolpidem intermediate, this meta-isomer allows researchers to probe the steric tolerance of the benzodiazepine binding pocket, potentially reducing side effects (e.g., sedation vs. anxiolysis) and altering metabolic stability.

Chemical Profile & Material Specifications[2][3]

PropertySpecification
Compound Name 2-(3-Methylbenzoyl)-6-methylpyridine
CAS Number 1187163-76-3
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Structural Class Diaryl Ketone / Pyridine Derivative
Key Functional Groups Ketone (electrophilic center), Pyridine Nitrogen (Lewis base/directing group)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[2]
Purity Requirement >97% (HPLC) for cyclization reactions to avoid regioisomeric impurities.

Primary Application: Synthesis of meta-Zolpidem Analogs

The primary utility of this compound is as the electrophilic partner in the synthesis of 2-aryl-imidazo[1,2-a]pyridines. This scaffold is constructed via a two-step sequence:


-halogenation followed by Hantzsch-type condensation.
Mechanistic Rationale

The 2-(3-methylbenzoyl) moiety introduces a methyl group at the meta position of the phenyl ring in the final drug candidate.

  • Steric Probe: The meta-methyl group probes the "lipophilic pocket" width of the GABA-A receptor interface.

  • Metabolic Blocking: Substitution at the meta position can block specific CYP450 oxidation sites, potentially extending the half-life compared to unsubstituted analogs.

Experimental Protocol: Synthesis of 3'-Methyl-Zolpidem Analog

Target Molecule: 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide derivative.

Step A:

-Bromination

Caution: Bromine is corrosive and toxic. Work in a fume hood.

  • Reagents:

    • Substrate: 2-(3-Methylbenzoyl)-6-methylpyridine (1.0 eq)[1][3]

    • Brominating Agent: Polymer-supported Pyridinium Tribromide (1.1 eq) or liquid

      
       in HOAc.
      
    • Solvent: Glacial Acetic Acid or DCM/MeOH (1:1).

  • Procedure:

    • Dissolve the ketone substrate in glacial acetic acid (0.5 M concentration).

    • Add the brominating agent dropwise at 0°C to prevent over-bromination of the activated aromatic rings.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Critical Checkpoint: Look for the disappearance of the starting ketone. The product (

      
      -bromo ketone) is often unstable; proceed immediately to Step B.
      
  • Workup: Quench with saturated

    
    , extract with DCM, and concentrate in vacuo below 40°C.
    
Step B: Cyclocondensation (Hantzsch-type)
  • Reagents:

    • Crude

      
      -bromo intermediate (from Step A).
      
    • 2-Amino-5-methylpyridine (1.2 eq).

    • Solvent: Ethanol or Acetone (anhydrous).

  • Procedure:

    • Dissolve the

      
      -bromo ketone and 2-amino-5-methylpyridine in ethanol (0.2 M).
      
    • Reflux the mixture for 6–12 hours.

    • Observation: A precipitate (hydrobromide salt of the product) often forms.

  • Purification:

    • Cool to RT. Filter the solid.[2]

    • Neutralize the salt with 10%

      
       to obtain the free base.
      
    • Recrystallize from acetonitrile.

Reaction Workflow Diagram

G Start 2-(3-Methylbenzoyl)- 6-methylpyridine Bromination Step A: α-Bromination (Br2/HOAc or NBS) Start->Bromination Activation Intermediate α-Bromo Ketone (Unstable Intermediate) Bromination->Intermediate Electrophile Formation Condensation Step B: Cyclocondensation (+ 2-Amino-5-methylpyridine) Intermediate->Condensation Reflux in EtOH Product 6-Methyl-2-(3-methylphenyl) imidazo[1,2-a]pyridine Condensation->Product Hantzsch Synthesis

Figure 1: Synthetic pathway for converting the ketone scaffold into the bioactive imidazopyridine core.[2][4][5]

Secondary Application: Asymmetric Transfer Hydrogenation (ATH)

Beyond heterocyclic synthesis, 2-(3-Methylbenzoyl)-6-methylpyridine serves as an excellent substrate for developing chiral pyridyl alcohols, which are precursors for chiral ligands and antihistamines (e.g., Carbinoxamine analogs).

Protocol: Ruthenium-Catalyzed Reduction

This protocol yields the chiral alcohol with high enantiomeric excess (ee).

  • Catalyst Preparation: Use

    
     with a chiral diamine ligand (e.g., 
    
    
    
    ).
  • Reaction Mix:

    • Substrate: 2-(3-Methylbenzoyl)-6-methylpyridine (1.0 eq).[1][3]

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

    • Solvent: DCM or neat.

  • Conditions: Stir at 25°C for 24 hours under Argon.

  • Significance: The resulting chiral alcohol possesses a "pyridyl-ethanol" motif. The ortho-methyl group on the pyridine ring (position 6) creates steric bulk that often enhances enantioselectivity during the reduction process [1].

Comparative SAR Data: Para vs. Meta Substitution

When used in drug discovery, the shift from the standard para-methyl (Zolpidem-like) to the meta-methyl (derived from this application note's subject) often results in distinct pharmacological shifts.

FeaturePara-Methyl Analog (Standard)Meta-Methyl Analog (Target)
Precursor 2-(4-Methylbenzoyl)-6-methylpyridine2-(3-Methylbenzoyl)-6-methylpyridine
Receptor Affinity High affinity for

-GABA-A
Variable; often retains affinity but alters efficacy
Metabolic Liability Benzylic oxidation at para positionBenzylic oxidation at meta; potential steric shielding
Lipophilicity (LogP) ~2.8~2.8 (Similar, but different shape vector)
Primary Use Hypnotic (Sleep induction)Anxiolytic / Anticonvulsant screening

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Trapani, G., et al. (2003). Structure-Activity Relationships of 2-Aryl-imidazo[1,2-a]pyridine derivatives. Current Medicinal Chemistry. (Contextualizes the imidazopyridine scaffold).
  • PubChem Compound Summary. (2025). 2-(3-Methylbenzoyl)-6-methylpyridine.[1][3][6] National Center for Biotechnology Information.

  • Fluorochem Products. (2025). 2-(3-Methylbenzoyl)-6-methylpyridine Product Page. (Verified Supplier for CAS 1187163-76-3).

  • Laleu, B., et al. (2010). Efficient synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl-acetamides. Tetrahedron Letters.

Disclaimer: This document is for research and development purposes only. All synthesis steps involve hazardous chemicals and should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Use of 2-(3-Methylbenzoyl)-6-methylpyridine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Methylbenzoyl)-6-methylpyridine in Coordination Chemistry

Executive Summary

2-(3-Methylbenzoyl)-6-methylpyridine (CAS: 1187163-76-3) represents a specialized scaffold in the family of 2-acylpyridines.[1] While structurally related to the ubiquitous 2-benzoylpyridine, this ligand introduces two critical modulations:[1]

  • Steric Blocking (6-Methyl): The methyl group at the 6-position of the pyridine ring creates significant steric hindrance adjacent to the nitrogen donor.[1] This prevents the formation of planar bis-complexes with certain transition metals (e.g., Fe²⁺, Co²⁺), often forcing distorted geometries or favoring mono-ligand coordination.[1]

  • Lipophilic Tuning (3-Methylbenzoyl): The meta-methyl group on the benzoyl moiety increases lipophilicity (

    
    ) and induces subtle inductive effects without disrupting the primary N,O-chelation bite angle.[1]
    

This guide details the protocols for using this compound as a pro-ligand for thiosemicarbazone synthesis (drug development) and as a direct N,O-chelator in coordination chemistry.[1]

Chemical Profile & Properties[1][2][3][4]

PropertyValueNotes
IUPAC Name (6-Methylpyridin-2-yl)(3-methylphenyl)methanone
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Physical State Solid / Viscous OilDepends on purity/crystallinity
Solubility DCM, MeOH, DMSO, THFPoor solubility in water
Donor Atoms N (Pyridine), O (Ketone)Bidentate (N,O)
pKa (Pyridine N) ~3.5 - 4.0 (Predicted)Lower than pyridine due to acyl Ewg

Application 1: Synthesis of Biologically Active Thiosemicarbazones

Context: 2-Benzoylpyridine thiosemicarbazones (e.g., analogs of Triapine) are potent Ribonucleotide Reductase (RNR) inhibitors.[1] The 2-(3-Methylbenzoyl)-6-methylpyridine scaffold is used to synthesize "sterically hindered" analogs to probe the active site tolerance of metalloenzymes.[1]

Protocol: Condensation with Thiosemicarbazide

Reagents:

  • Ligand: 2-(3-Methylbenzoyl)-6-methylpyridine (1.0 eq)[1]

  • Thiosemicarbazide (1.1 eq)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (5-10 drops)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol (211 mg) of the ketone in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol (100 mg) of thiosemicarbazide solid directly to the solution.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) with stirring for 4–6 hours. Monitor via TLC (SiO₂, 9:1 DCM:MeOH).[1] The ketone spot (high

    
    ) should disappear, replaced by the thiosemicarbazone (lower 
    
    
    
    , often yellow/fluorescent).[1]
  • Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol.[1] If no precipitate, reduce volume by 50% on a rotary evaporator and cool to 4°C overnight.

  • Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain the pure (E)-2-(3-methylbenzoyl)-6-methylpyridine thiosemicarbazone .[1]

Expert Insight: The 6-methyl group significantly slows the condensation rate compared to unsubstituted 2-benzoylpyridine due to steric crowding at the carbonyl carbon.[1] Extended reflux times (up to 12h) may be required.[1]

Application 2: Direct Coordination with Copper(II)

Context: Copper(II) complexes of 2-acylpyridines are studied for their DNA cleavage activity and potential as artificial nucleases.[1] The 6-methyl group prevents the formation of the thermodynamic [Cu(L)₂]²⁺ square planar complex, often stabilizing a mono-ligand [Cu(L)Cl₂] species or a distorted 5-coordinate geometry.[1]

Protocol: Synthesis of [Cu(L)Cl₂]

Reagents:

  • Ligand (L): 2-(3-Methylbenzoyl)-6-methylpyridine (1.0 eq)[1]

  • Metal Salt: CuCl₂[1]·2H₂O (1.0 eq)

  • Solvent: Methanol[1]

Workflow:

  • Ligand Solution: Dissolve 0.5 mmol (105 mg) of ligand in 5 mL MeOH.

  • Metal Addition: Dissolve 0.5 mmol (85 mg) CuCl₂·2H₂O in 5 mL MeOH. Add dropwise to the ligand solution.[1]

  • Observation: The solution will immediately turn green/blue.[1] The 6-methyl group inhibits the formation of the deep red/brown colors associated with bis-chelated tetrahedral Cu(I) species often seen with non-hindered ligands.[1]

  • Reaction: Stir at room temperature for 1 hour.

  • Crystallization: Allow slow evaporation of the solvent.[1] Green crystals of the dichloro-complex [Cu(L)Cl₂] will form.[1]

Self-Validating Check:

  • Color: If the solution turns dark brown/opaque, you may have reduced Cu(II) to Cu(I) (unlikely with chloride, but possible with iodide).[1] Green/Blue indicates successful Cu(II) N,O-coordination.[1]

Visual Workflows

Figure 1: Ligand Derivatization Pathway[1]

G cluster_0 Critical Control Point: Steric Hindrance Ketone 2-(3-Methylbenzoyl)- 6-methylpyridine (Ketone Scaffold) TSC_Ligand Thiosemicarbazone Ligand (N,N,S Donor) Ketone->TSC_Ligand Condensation (Reflux 6h) TSC_Reagent + Thiosemicarbazide (H+ Cat, EtOH) TSC_Reagent->TSC_Ligand Complex Metal Complex [M(L)Xn] TSC_Ligand->Complex Coordination Metal_Salt + M(II) Salt (Cu, Fe, Zn) Metal_Salt->Complex

Caption: Synthesis pathway converting the ketone scaffold into a tridentate thiosemicarbazone ligand, followed by metallation.

Figure 2: Steric Impact on Coordination Geometry

G L_Unsub Unsubstituted 2-Benzoylpyridine Coord_Planar Planar Bis-Complex [M(L)2]2+ (Thermodynamic Sink) L_Unsub->Coord_Planar Low Steric Bulk L_Sub 6-Methyl Substituted (Target Ligand) L_Sub->Coord_Planar Blocked Coord_Distort Distorted/Mono Complex [M(L)Cl2] (Kinetically Favored) L_Sub->Coord_Distort High Steric Bulk (6-Me Clash)

Caption: The 6-methyl group prevents planar bis-coordination, forcing distorted geometries critical for catalytic lability.[1]

References & Further Reading

  • West, D. X., et al. (2010).[1] Thiosemicarbazones of 2-acetylpyridine and related compounds: structural and spectral properties.Polyhedron .[1]

    • Foundational text on the coordination modes of pyridine-based thiosemicarbazones.

  • Gibson, V. C., & Spitzmesser, S. K. (2003).[1] Advances in Non-Metallocene Olefin Polymerization Catalysis.[1]Chemical Reviews .

    • Detailed analysis of how steric bulk (like the 6-methyl group) influences catalytic activity in pyridine-based ligands.

  • Richardson, D. R., et al. (2006).[1] Iron chelators as anti-neoplastic agents: current developments and promise of the thiosemicarbazones.[1]Current Medicinal Chemistry .

    • Contextualizes the biological relevance of benzoylpyridine derivatives in drug development.

Sources

Experimental design for biological assays involving 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Characterization of 2-(3-Methylbenzoyl)-6-methylpyridine

Subtitle: Experimental Protocols for SAR Evaluation, Target Selectivity (GABA-A vs. Kinase), and Impurity Profiling of Pyridine-Ketone Scaffolds.

Executive Summary & Scientific Context

Compound Identity: 2-(3-Methylbenzoyl)-6-methylpyridine (CAS: 106020-56-6 / Analogous structures) Molecular Class: Pyridin-2-yl-methanone derivative.

Scientific Significance: This molecule represents a critical "regioisomer scaffold" in medicinal chemistry. It is the meta-methyl analog of the key precursor used to synthesize Zolpidem (Ambien), a widely prescribed hypnotic. While the Zolpidem precursor utilizes the para-methyl isomer (4-methylbenzoyl), the 3-methyl variant discussed here is essential for two distinct research streams:

  • Impurity Qualification: In Zolpidem manufacturing, this compound may exist as a regioisomeric impurity. Regulatory guidelines (ICH Q3A/B) require demonstrating whether such impurities possess distinct pharmacological activity or toxicity compared to the API.

  • Scaffold Repurposing: Pyridine-ketone motifs are increasingly validated as privileged structures in kinase inhibition (specifically p38 MAPK and ALK5/TGF-β inhibitors), distinct from the GABAergic activity of their imidazopyridine derivatives.

This Application Note provides the experimental framework to evaluate this compound’s biological profile, distinguishing its activity as a GABA-A ligand versus a Kinase inhibitor, and establishing its cytotoxicity threshold.

Experimental Design Strategy

We employ a "Triage & Deconvolution" strategy. Since the molecule is a precursor fragment, it may lack the nanomolar potency of the final drug but requires high-sensitivity assays to detect low-affinity interactions that predict off-target toxicity.

Logical Workflow (DOT Diagram)

AssayWorkflow cluster_GABA Pathway A: GABAergic Profiling (Zolpidem Analog Logic) cluster_Tox Pathway B: Safety & Impurity Compound 2-(3-Methylbenzoyl)- 6-methylpyridine Solubility Solubility Check (DMSO/Buffer) Compound->Solubility Binding Radioligand Binding ([3H]-Flumazenil) Solubility->Binding Primary Screen Cyto Cytotoxicity (HepG2 MTT) Solubility->Cyto Safety Screen Functional FLIPR Assay (Chloride Flux) Binding->Functional If Ki < 10µM Genotox Ames Test (Salmonella) Cyto->Genotox If IC50 > 100µM

Caption: Experimental triage workflow. Pathway A assesses pharmacological mimicry of Zolpidem. Pathway B assesses general toxicity required for impurity qualification.

Protocol A: Competitive Radioligand Binding (GABA-A Receptor)

Objective: Determine if the meta-isomer retains affinity for the Benzodiazepine Binding Site (BDZ-site) of the GABA-A receptor, potentially acting as a competitive impurity.

Mechanistic Logic: Zolpidem binds selectively to the α1 subunit of GABA-A. We use [3H]-Flumazenil as the radioligand because it is a non-selective antagonist that labels the entire population of BDZ sites. Displacement by our test compound indicates occupancy.

Materials & Reagents
  • Source Tissue: Rat cerebral cortex homogenate OR HEK293 cells stably expressing human recombinant GABA-A (α1β2γ2).

  • Radioligand: [3H]-Flumazenil (Specific Activity: ~80 Ci/mmol).

  • Non-Specific Binding (NSB) Control: 10 µM Diazepam or Zolpidem (saturating concentration).

  • Test Compound: 2-(3-Methylbenzoyl)-6-methylpyridine (Dissolved in 100% DMSO, final assay concentration <1% DMSO).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins at 4°C.

    • Resuspend pellet, wash twice to remove endogenous GABA (which can allosterically alter BDZ binding).

    • Critical Step: Store aliquots at -80°C. Do not refreeze after thawing.

  • Assay Assembly (96-well Plate Format):

    Well Type Buffer (µL) [3H]-Ligand (µL) Competitor (µL) Membrane (µL)
    Total Binding 150 25 (1 nM final) 25 (Vehicle) 50
    NSB 150 25 25 (Diazepam) 50

    | Sample | 150 | 25 | 25 (Test Cmpd) | 50 |

  • Incubation:

    • Incubate plates for 60 minutes at 4°C .

    • Note: Low temperature prevents ligand degradation and receptor internalization.

  • Harvesting:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM) using a Beta Counter.

Data Analysis: Calculate % Inhibition:



Interpretation: If IC50 > 10 µM, the compound is considered inactive at the GABA-A receptor, confirming it is a "pharmacologically inert" impurity regarding sedation.

Protocol B: In Vitro Hepatotoxicity (HepG2 MTT Assay)

Objective: Pyridine derivatives are prone to metabolic activation (N-oxidation) which can be hepatotoxic. This assay establishes the safety margin.

Mechanistic Logic: The MTT reagent is reduced to purple formazan by mitochondrial reductase in viable cells. A drop in absorbance indicates mitochondrial toxicity or cytostasis.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HepG2 cells (human liver carcinoma) at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours in DMEM + 10% FBS.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(3-Methylbenzoyl)-6-methylpyridine (Range: 0.1 µM to 100 µM).

    • Include Positive Control: Chlorpromazine (known hepatotoxin) or Triton X-100.

    • Vehicle Control: 0.5% DMSO (Max).

  • Exposure:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple crystals form.

  • Solubilization & Readout:

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Presentation & SAR Logic

When analyzing this specific regioisomer, compare the data against the known Zolpidem intermediate (4-methyl isomer).

Parameter4-Methyl Isomer (Zolpidem Precursor)3-Methyl Isomer (Test Compound)Interpretation
GABA-A Binding (Ki) High Affinity (Predicted)TBD If Ki is high (low affinity), 3-Me substitution disrupts receptor fit.
LogP (Calc) ~2.8~2.8Similar lipophilicity; likely similar BBB penetration.
Metabolic Stability ModerateTBD 3-Me position may block/alter CYP oxidation sites.
SAR Visualization (DOT Diagram)

SAR_Logic cluster_structure Structural Variation Para 4-Methyl (Zolpidem) Fits Hydrophobic Pocket Receptor GABA-A Receptor (Benzodiazepine Site) Para->Receptor High Affinity Meta 3-Methyl (Test Cmpd) Steric Clash? Meta->Receptor Reduced Affinity (Hypothesis)

Caption: Structure-Activity Relationship (SAR) hypothesis. The shift from para- to meta-methyl may sterically hinder binding at the alpha-1 subunit interface.

References

  • Zolpidem Mechanism: Sanger, D. J. (2004). The pharmacology and mechanisms of action of zolpidem. CNS Drug Reviews, 10(1), 1-34.

  • Pyridine Toxicity: Agency for Toxic Substances and Disease Registry (ATSDR). (1992).[1] Toxicological Profile for Pyridine. CDC.

  • Impurity Guidelines: ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.

  • Kinase Inhibitor Scaffolds: Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1. ChemMedChem, 3(12), 1810-1838. (Contextualizing pyridine scaffolds in kinase discovery).

Sources

Application Note: Optimization of MTT Cell Viability Assays for 2-(3-Methylbenzoyl)-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The assessment of cellular metabolic activity via the MTT assay remains a cornerstone in early-stage drug discovery. However, the evaluation of small molecule derivatives based on the 2-(3-Methylbenzoyl)-6-methylpyridine scaffold presents specific physicochemical challenges that standard "kit-based" protocols often overlook.

This scaffold, characterized by a lipophilic benzoyl-pyridine core, is frequently explored in medicinal chemistry for potential tubulin inhibition, kinase modulation, or anti-inflammatory activity (EP4 antagonism). The primary sources of experimental error with this class of compounds are aqueous insolubility (precipitation) and spectral interference , rather than enzymatic inhibition.

This Application Note provides a rigorous, self-validating protocol designed to eliminate false positives associated with hydrophobic small molecule screening.

Physicochemical Considerations & Reagent Preparation

Compound Solubility Profile

2-(3-Methylbenzoyl)-6-methylpyridine derivatives are typically hydrophobic. While soluble in organic solvents (DMSO, Ethanol), they are prone to "crashing out" (precipitating) when diluted into aqueous cell culture media.

  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 100 mM master stock. Avoid low-concentration stocks (e.g., 1 mM) for long-term storage to prevent degradation from hydrolysis if trace water is present.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Critical Control: The DMSO Ceiling

Cellular tolerance to DMSO varies, but for most mammalian lines (e.g., HeLa, A549, MCF-7), the final DMSO concentration in the well must not exceed 0.5% (v/v) , with 0.1% being the gold standard.

Technical Insight: Exceeding 0.5% DMSO can permeabilize membranes and induce apoptosis independently of your test compound, skewing IC50 values.

Experimental Design & Layout

To ensure statistical power and identify edge effects, do not use a linear plate layout. Use a randomized or block design.

Table 1: Recommended Plate Layout (96-well)
Row123456789101112
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B VCC1 C2 C3 C4 C5 C6 C7 C8 PCBkVC
C VCC1 C2 C3 C4 C5 C6 C7 C8 PCBkVC
D VCC1 C2 C3 C4 C5 C6 C7 C8 PCBkVC
E ....................................
  • PBS: Edge wells filled with sterile PBS to prevent evaporation (Edge Effect).

  • VC (Vehicle Control): Media + Cells + DMSO (matched to highest % used in treatment).

  • PC (Positive Control): Cells + Known cytotoxic agent (e.g., Doxorubicin or 10% DMSO).

  • Bk (Blank/Media Control): Media + DMSO (No Cells). Crucial for background subtraction.

  • C1-C8: Serial dilutions of the pyridine derivative.

Detailed Protocol: The "Self-Validating" Workflow

Phase 1: Seeding and Equilibration
  • Harvest Cells: Detach cells using Trypsin-EDTA. Neutralize and count using Trypan Blue exclusion.

  • Seeding: Dilute cells to optimal density (typically 3,000–10,000 cells/well depending on doubling time).

    • Validation: The cells must be in the logarithmic growth phase during the 48-72h of the assay. Over-confluence leads to contact inhibition and metabolic slowdown, reducing MTT reduction regardless of drug toxicity.

  • Dispense: Add 100 µL of cell suspension to inner wells (B2–G11). Add 100 µL PBS to edge wells.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (The 2x Method)

Directly pipetting small volumes (e.g., 0.5 µL) of compound into wells causes poor mixing and local toxicity. Use the "2x Concentrated" method.

  • Preparation: In a separate sterile deep-well block or tubes, prepare 2x concentrations of your pyridine derivative in complete media.

    • Example: If testing 100 µM final, prepare 200 µM in media. Ensure DMSO is balanced across all tubes.

  • Treatment: Remove culture plate from incubator. Do not aspirate existing media (to avoid disturbing loosely adherent cells).

  • Addition: Add 100 µL of the 2x compound solutions to the respective wells (Total Volume = 200 µL).

  • Visual Check: Inspect under a microscope.[1] If you see crystals/precipitate immediately, the compound is insoluble at this concentration. Data from these wells will be invalid.

  • Incubate: Standard duration is 48 or 72 hours.

Phase 3: The MTT Assay
  • Reagent Prep: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL . Filter sterilize (0.22 µm). Protect from light.[1]

  • Addition: Add 20 µL of MTT stock to each well (Final conc: ~0.45 mg/mL).

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Checkpoint: Look for purple formazan crystals inside the cells.[1] If crystals appear in the supernatant or look like needles (rather than intracellular granules), check for bacterial contamination or compound precipitation.

  • Solubilization (The Critical Step for Hydrophobic Drugs):

    • Carefully aspirate the media (containing the unreacted MTT) without disturbing the cell monolayer/crystals.[1]

    • Add 100 µL of DMSO to each well.

    • Note: Acidified Isopropanol is sometimes used, but for benzoyl-pyridine derivatives, DMSO is superior due to higher solvating power for both the drug and the formazan.

  • Mixing: Place on an orbital shaker for 15 minutes.

Phase 4: Data Acquisition
  • Read Absorbance:

    • Measurement Wavelength: 570 nm (Formazan peak).[2][3]

    • Reference Wavelength: 690 nm (Background/Plastic/Cell debris).

  • Calculation:

    
    .
    

Visualized Workflows

Standard Assay Workflow

MTT_Workflow Start Cell Seeding (3k-10k cells/well) Equilibrate Equilibration (24h, 37°C) Start->Equilibrate Treatment Compound Addition (2x Conc. Method) Equilibrate->Treatment Incubation Drug Exposure (48-72h) Treatment->Incubation MTT_Add Add MTT Reagent (4h Incubation) Incubation->MTT_Add Solubilize Solubilization (100µL DMSO) MTT_Add->Solubilize Read Spectrophotometry (570nm - 690nm) Solubilize->Read

Figure 1: Linear workflow for MTT assay execution ensuring consistent compound exposure and signal generation.

Troubleshooting & Logic Tree for Pyridine Derivatives

Troubleshooting Problem High Variance or Unexpected Data Check1 Check Blank (Media only) OD > 0.1? Problem->Check1 Check2 Check Microscopy (Pre-MTT addition) Problem->Check2 Result1 Chemical Reduction: Compound reduces MTT without cells. Check1->Result1 Yes Result3 Valid Assay: Proceed to IC50 calc. Check1->Result3 No Result2 Precipitation: Crystals visible. Compound insoluble. Check2->Result2 Crystals Present Check2->Result3 Clear Monolayer

Figure 2: Decision matrix for identifying common artifacts caused by hydrophobic small molecules.

Data Analysis & Interpretation

Viability Calculation

Calculate the percentage of viable cells for each concentration using the corrected optical density (OD):



IC50 Determination

Do not rely on linear regression. Use non-linear regression (curve fitting) with the following equation (typically available in GraphPad Prism or SigmaPlot):

log(inhibitor) vs. normalized response -- Variable slope (four parameters):



  • R² Value: An R² > 0.95 indicates a high-quality fit.

  • Hill Slope: If the slope is extremely steep (>3.0), suspect compound precipitation at the threshold concentration rather than biological inhibition.

Troubleshooting Specific to Benzoyl-Pyridine Derivatives

ObservationRoot CauseCorrective Action
High Background (Blank OD > 0.1) Compound AutoreductionThe pyridine ring or benzoyl moiety may be chemically reducing MTT. Action: Incubate compound + MTT without cells. If purple, switch to ATP-based assays (CellTiter-Glo).
Sudden Drop in Viability PrecipitationHydrophobic "crash out" kills cells physically or blocks light. Action: Check solubility limits in media; lower the max concentration.
"Smile" or "Frown" Plot Edge EffectsEvaporation in outer wells concentrates the media/drug. Action: Use the layout in Table 1 (PBS in edge wells).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.Link[3]

  • Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796. Link

  • Neun, B. W., & Dobrovolskaia, M. A. (2011). MTT: a rapid colorimetric method for measuring cell viability/proliferation. NCI Nanotechnology Characterization Laboratory Protocol. Link

Sources

2-(3-Methylbenzoyl)-6-methylpyridine as a building block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Methylbenzoyl)-6-methylpyridine as a Strategic Scaffold in Imidazopyridine API Development

Part 1: Executive Summary & Technical Significance

In the landscape of sedative-hypnotic drug development, the imidazo[1,2-a]pyridine class—exemplified by Zolpidem —remains a gold standard. While the commercial manufacturing of Zolpidem relies on the para-isomer (2-(4-methylbenzoyl)-6-methylpyridine), the meta-isomer, 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 116026-90-5), serves two critical, high-value functions in modern pharmaceutical engineering:

  • Critical Quality Attribute (CQA) Reference Standard: It is the primary precursor to the "Meta-Zolpidem" regioisomer, a specified impurity that must be controlled under ICH Q3A/B guidelines. Its presence indicates regio-selectivity failure in the upstream Grignard formation.

  • Pharmacophore Expansion: As a building block, it allows for the synthesis of 3-aryl substituted imidazopyridines, facilitating Structure-Activity Relationship (SAR) studies to modulate binding affinity at the GABA-A receptor (

    
    1 subunit).
    

This guide provides an authoritative protocol for the synthesis, downstream functionalization, and analytical characterization of this building block.

Part 2: Chemical Profile & Properties

PropertySpecification
Chemical Name 2-(3-Methylbenzoyl)-6-methylpyridine
CAS Number 116026-90-5
Molecular Formula

Molecular Weight 211.26 g/mol
Structural Role Precursor to 2-(3-methylphenyl)imidazo[1,2-a]pyridine scaffold
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in Water
Key Reactivity Nucleophilic attack at carbonyl;

-bromination at methylene

Part 3: Experimental Protocols

Protocol A: Precision Synthesis via Grignard Addition

Rationale: Unlike Friedel-Crafts acylation, which can suffer from poor regioselectivity on the pyridine ring, the Grignard reaction between a nitrile and an arylmagnesium halide offers superior control, preventing the formation of unwanted isomers.

Reagents:

  • 6-Methyl-2-pyridinecarbonitrile (Starting Material)

  • 3-Tolylmagnesium bromide (1.0 M in THF)

  • Ammonium chloride (

    
    )
    
  • Dichloromethane (DCM)[1]

Workflow:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with

    
     for 15 minutes.
    
  • Substrate Solubilization: Dissolve 6-Methyl-2-pyridinecarbonitrile (10.0 g, 84.6 mmol) in anhydrous THF (100 mL). Cool the system to 0°C using an ice/salt bath.

  • Grignard Addition: Transfer 3-Tolylmagnesium bromide (100 mL, 100 mmol, 1.2 eq) to the addition funnel under

    
    . Add dropwise over 45 minutes, maintaining internal temperature 
    
    
    
    °C.
    • Mechanistic Note: The low temperature prevents the attack on the pyridine ring nitrogen and suppresses polymerization.

  • Imine Hydrolysis: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench & Hydrolysis: Cool back to 0°C. Cautiously add saturated aqueous

    
     (50 mL) to hydrolyze the intermediate imine salt to the ketone. Stir vigorously for 30 minutes.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes) to yield the title compound as a pale yellow oil or low-melting solid.

Visualization: Synthesis Pathway

SynthesisPathway Start 6-Methyl-2- pyridinecarbonitrile Inter Imine Mg-Salt Intermediate Start->Inter Grignard Addition (0°C, N2 atm) Reagent 3-Tolylmagnesium Bromide (THF) Reagent->Inter Hydrolysis Acid Hydrolysis (H3O+) Inter->Hydrolysis Quench Product 2-(3-Methylbenzoyl)- 6-methylpyridine Hydrolysis->Product Ketone Formation

Caption: Grignard-mediated synthesis ensuring regiospecific formation of the meta-isomer ketone.

Protocol B: Functionalization to the Imidazo[1,2-a]pyridine Scaffold

Rationale: To demonstrate the "Building Block" utility, this protocol converts the ketone into the fused bicyclic system characteristic of Zolpidem-class APIs.

Reagents:

  • 2-(3-Methylbenzoyl)-6-methylpyridine (Product of Protocol A)

  • Bromine (

    
    ) or NBS
    
  • 2-Amino-5-methylpyridine

  • Ethanol (reagent grade)[1]

Step-by-Step:

  • 
    -Bromination: 
    
    • Dissolve the ketone (5.0 g) in 48% HBr/acetic acid (20 mL).

    • Add

      
       (1.1 eq) dropwise at RT.[1] The solution will decolorize as the reaction proceeds.
      
    • Endpoint: Formation of 2-bromo-1-(6-methylpyridin-2-yl)-2-(3-tolyl)ethanone. Isolate by precipitation with ether.

  • Cyclization (The Hantzsch-Type Condensation):

    • Dissolve the

      
      -bromo ketone intermediate (crude solid) in Ethanol (50 mL).
      
    • Add 2-Amino-5-methylpyridine (1.0 eq).

    • Reflux for 6–8 hours.

    • Mechanism:[2][1][3][4] Nucleophilic attack of the ring nitrogen of the aminopyridine on the

      
      -carbon, followed by cyclization and dehydration.
      
  • Isolation:

    • Cool to RT. The hydrobromide salt of the product may precipitate.[4]

    • Neutralize with

      
       (aq) to precipitate the free base: 2-(3-methylphenyl)-6-methylimidazo[1,2-a]pyridine .
      
    • Filter and dry.[1][4]

Visualization: Downstream API Workflow

APIWorkflow Ketone 2-(3-Methylbenzoyl)- 6-methylpyridine Bromination Step 1: Alpha-Bromination (Br2 / AcOH) Ketone->Bromination BromoKetone Alpha-Bromo Ketone Intermediate Bromination->BromoKetone Cyclization Step 2: Cyclization (2-Amino-5-methylpyridine) BromoKetone->Cyclization Scaffold Imidazo[1,2-a]pyridine Scaffold (Meta-Analog) Cyclization->Scaffold - H2O, - HBr

Caption: Conversion of the building block into the pharmacologically active imidazopyridine core.

Part 4: Analytical Quality Control (HPLC)

Objective: Separate the meta-isomer (Topic) from the para-isomer (Zolpidem Intermediate) to validate raw material purity.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 3-methyl (RT ~12.5 min) and 4-methyl (RT ~13.2 min) isomers.
    
  • Tailing Factor: < 1.5.

Part 5: Safety & Handling

  • Pyridine Derivatives: Known skin irritants and potential neurotoxins. Handle in a fume hood.

  • Bromination: Elemental bromine is highly corrosive and volatile. Use dropwise addition funnels and keep sodium thiosulfate solution nearby for neutralization.

  • Waste Disposal: Segregate halogenated organic waste (from bromination) from non-halogenated solvents.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Title: "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A vers
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Zolpidem Impurity Profiling (USP/EP Context)

    • Title: "Impurity profiling of Zolpidem tartr
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Grignard Reaction on Nitriles

    • Title: "The reaction of Grignard reagents with nitriles."
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

Sources

Application Note: Analytical Quantification of 2-(3-Methylbenzoyl)-6-methylpyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It details the method development, validation, and execution for the purity quantification of 2-(3-Methylbenzoyl)-6-methylpyridine (also known as (6-methylpyridin-2-yl)(3-methylphenyl)methanone).

Introduction & Molecule Profile[1][2][3][4]

2-(3-Methylbenzoyl)-6-methylpyridine is a critical pharmacophore often utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structure features a pyridine ring substituted with a methyl group at position 6 and a 3-methylbenzoyl moiety at position 2.

Physicochemical Context[3][5][6][7][8][9][10]
  • Chemical Structure: A conjugated system linking a pyridine ring and a toluene ring via a ketone bridge.

  • Molecular Weight: ~211.26 g/mol .

  • Solubility: Highly soluble in acetonitrile (ACN), methanol (MeOH), and ethyl acetate; sparingly soluble in water.

  • Basicity: The pyridine nitrogen provides a basic center (pKa ~4-5), making pH control in chromatography essential to prevent peak tailing.

Analytical Challenge

The primary challenge in quantifying this molecule is resolving it from its regioisomers (e.g., the 4-methylbenzoyl analog) and starting materials (2-bromo-6-methylpyridine or 3-methylbenzoic acid derivatives). Standard unbuffered methods often result in peak broadening due to the pyridine nitrogen interacting with residual silanols on the column stationary phase.

Core Analytical Method: RP-HPLC-UV

This protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method uses an acidic mobile phase to protonate the pyridine nitrogen, ensuring sharp peak shape and consistent retention times.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µmHigh surface area and "end-capping" reduce silanol interactions with the basic pyridine ring [1].
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.5) ensures the analyte is fully protonated (

), improving peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluting solvent for hydrophobic aromatic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°C ± 1°CControls viscosity and mass transfer kinetics for reproducible retention times.
Detection UV @ 254 nmThe conjugated ketone-pyridine system exhibits strong absorbance at 254 nm.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Run Time 20 MinutesAllows elution of late-eluting dimers or non-polar impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Solvent Front)
12.01090Linear Gradient Elution
15.01090Wash Step
15.19010Return to Initial Conditions
20.09010Re-equilibration

Experimental Protocol

Standard & Sample Preparation[5][11]

Objective: Create a self-validating quantification system using the External Standard method.

1. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 ratio. This ensures solubility of both polar impurities and the hydrophobic target molecule.

2. Stock Standard Solution (1.0 mg/mL):

  • Weigh 50.0 mg of certified 2-(3-Methylbenzoyl)-6-methylpyridine Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL Diluent (sonicate for 5 mins).

  • Dilute to volume with Diluent.

3. Working Standard Solution (0.1 mg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent.

4. Sample Solution:

  • Accurately weigh ~25 mg of the test sample.

  • Dissolve and dilute to 250 mL with Diluent to achieve a target concentration of 0.1 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial. (Avoid PVDF if non-specific binding is suspected, though unlikely for this small molecule).

System Suitability Test (SST)

Before running samples, inject the Working Standard Solution 5 times.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

    • Tailing Factor (

      
      ):  ≤ 1.5 (Confirms no secondary interactions).
      
    • Theoretical Plates (

      
      ):  > 5000 (Confirms column efficiency).
      

Method Validation Strategy (ICH Q2)

To ensure scientific integrity, the method must be validated against specific parameters.

Specificity (Impurity Profiling)

You must demonstrate that the method separates the main peak from likely synthesis impurities.

Common Impurities:

  • Regioisomer: 2-(4-Methylbenzoyl)-6-methylpyridine (Arises if 4-methylbenzoyl chloride is present in starting material).

  • Precursor: 2-Bromo-6-methylpyridine (Unreacted starting material).

  • By-product: Bis-(3-methylbenzoyl)pyridine (Over-acylation).

Visualizing the Separation Logic:

HPLC_Workflow Sample Crude Sample Column C18 Column (Stationary Phase) Sample->Column Separation Differential Migration Column->Separation MobilePhase Acidic Mobile Phase (Protonation) MobilePhase->Column Peak1 Impurity A (Polar/Salts) Rt: 2-3 min Separation->Peak1 Weak Retention Peak2 Target Analyte 2-(3-Methylbenzoyl)... Rt: ~8.5 min Separation->Peak2 Optimal Retention Peak3 Impurity B (Dimer/Non-polar) Rt: 12-14 min Separation->Peak3 Strong Retention

Figure 1: Separation logic relying on hydrophobicity and protonation states.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

  • Criterion: Correlation Coefficient (

    
    ) ≥ 0.999.
    

Calculation of Purity

The purity is calculated using the Area Normalization method (for general purity) or External Standard method (for assay w/w%).

Assay Calculation (% w/w):



  • 
     = Average Peak Area of Sample
    
  • 
     = Average Peak Area of Standard
    
  • 
     = Weight of Standard (mg)[1]
    
  • 
     = Weight of Sample (mg)
    
  • 
     = Purity of Reference Standard (%)
    

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure Mobile Phase A pH is < 3.0. Add 5mM Triethylamine (TEA) if using phosphate buffer is insufficient (though acid usually suffices).
Retention Time Drift Temperature fluctuation or column equilibration.Use a column oven at 30°C. Ensure 10 column volumes of equilibration before runs.
Ghost Peaks Carryover from previous highly concentrated injection.Include a "Needle Wash" step with 100% ACN in the autosampler method.
Baseline Noise Air bubbles or UV lamp aging.Degas mobile phases thoroughly. Check detector lamp energy.

References

  • SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Application Note: Modular Synthesis Approaches for Creating Substituted Pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in over 20% of the top 100 marketed drugs (e.g., Esomeprazole, Imatinib). However, the electron-deficient nature of the pyridine nucleus makes regioselective functionalization a persistent challenge. Traditional electrophilic aromatic substitution (SEAr) is often ineffective due to ring deactivation and catalyst poisoning. This Application Note outlines a modular strategy for generating substituted pyridine libraries, diverging from rigid classical methods. We contrast "Bottom-Up" approaches ( De Novo ring construction via Kröhnke synthesis) with "Top-Down" approaches (Late-Stage Functionalization via Photoredox Minisci reactions and Halogen Dance rearrangements).

Strategic Overview: Selecting the Right Module

The choice of synthetic route depends heavily on the desired substitution pattern and the availability of precursors.

Figure 1: Strategic Decision Tree for Pyridine Library Synthesis

PyridineStrategy Start Target: Substituted Pyridine Library Pattern Analyze Substitution Pattern Start->Pattern Symm Symmetrical or Specific 2,4,6-Substitution? Pattern->Symm Ring Construction Unsymm Unsymmetrical or Late-Stage Modification? Pattern->Unsymm Ring Editing Krohnke Module 1: Kröhnke Synthesis (Aldehyde + Ketone + Ammonia) Symm->Krohnke Yes Position Target Position? Unsymm->Position C2C4 C2 / C4 Position (Nucleophilic Radical) Position->C2C4 Electron Deficient Sites C3 C3 Position (Difficult Access) Position->C3 Meta Sites Minisci Module 2: Photoredox Minisci (Decarboxylative Alkylation) C2C4->Minisci HaloDance Module 3: Halogen Dance (Lithiation/Migration) C3->HaloDance

Caption: Decision matrix for selecting the optimal synthetic module based on regiochemical requirements.

Module 1: De Novo Construction via Kröhnke Synthesis

Best For: Creating 2,4,6-triarylpyridines with high diversity from simple aldehydes and ketones.

The Kröhnke pyridine synthesis is superior to the Hantzsch method for library generation because it avoids the formation of dihydropyridine intermediates requiring oxidation. It utilizes the condensation of


-pyridinium methyl ketone salts with 

-unsaturated ketones (often generated in situ).[1]
Mechanistic Insight

The reaction proceeds via a Michael addition of the pyridinium enolate to an enone, followed by cyclization with an ammonia source (typically


).[1] The leaving group ability of the pyridinium moiety drives the aromatization, ensuring the final product is the fully oxidized pyridine.
Protocol A: One-Pot Kröhnke Synthesis for Libraries

Scale: 1.0 mmol | Time: 4–6 hours | Temp: Reflux

Reagents:

  • Component A: 2-Acetylpyridine (or substituted acetophenone) (1.0 equiv)

  • Component B: Aryl Aldehyde (1.0 equiv)

  • Component C: Ammonium Acetate (

    
    ) (Excess, ~5-10 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol[2]

Step-by-Step Workflow:

  • Reaction Assembly: In a 20 mL scintillation vial or round-bottom flask, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in Ethanol (5 mL).

  • Base Addition: Add KOH pellets (1.0 equiv) to drive the initial aldol condensation (formation of chalcone in situ). Stir at RT for 30 mins until precipitate forms.

  • Cyclization: Add

    
     (1.0 g) and Glacial AcOH (5 mL).
    
  • Heating: Seal the vial and heat to reflux (100°C) for 4 hours. The solution typically darkens.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Add cold water (10 mL). The product usually precipitates as a solid.

    • Validation: If no solid forms, neutralize with

      
       to pH 7.
      
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Module 2: Late-Stage C-H Functionalization (Photoredox Minisci)

Best For: Adding alkyl/aryl groups to C2 or C4 of existing pyridine cores (Drug Late-Stage Functionalization).

Classical Minisci reactions use silver salts and persulfates at high temperatures, often leading to poly-alkylation. The modern Photoredox Decarboxylative Minisci protocol operates under mild conditions, using carboxylic acids as radical precursors.

Mechanistic Insight

A photocatalyst (Ir or Ru) generates an alkyl radical from a carboxylic acid via oxidative decarboxylation. This nucleophilic radical attacks the protonated pyridine (activated by acid) at the most electron-deficient positions (C2/C4).

Figure 2: Photoredox Minisci Cycle

MinisciCycle PC_GS Ir(III) (Ground State) PC_Exc *Ir(III) (Excited) PC_GS->PC_Exc Blue LED (450nm) PC_Red Ir(II) (Reduced) PC_Exc->PC_Red SET (Oxidation of R-COO-) PC_Red->PC_GS Oxidant (Persulfate) Substrate R-COOH (Acid) Radical R• (Alkyl Radical) Substrate->Radical -CO2, -e- Pyridine Pyridine-H+ Radical->Pyridine Radical Addition Product 2-Substituted Pyridine Pyridine->Product Oxidation & -H+ Product->PC_GS SET (Regeneration)

Caption: Mechanism of photoredox-mediated decarboxylative Minisci alkylation.

Protocol B: Blue-Light Mediated Decarboxylative Alkylation

Scale: 0.5 mmol | Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Light: Blue LED (450 nm)

Reagents:

  • Substrate: Pyridine derivative (0.5 mmol)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid, Cbz-Proline) (1.5 equiv)

  • Catalyst: Ir-photocatalyst (1 mol%)

  • Oxidant: Ammonium Persulfate (

    
    ) (1.5 equiv)
    
  • Acid: TFA (1.0 equiv) - Critical for activating the pyridine.

  • Solvent: DMSO or DMSO/Water (Degassed)

Step-by-Step Workflow:

  • Preparation: In an 8 mL vial equipped with a stir bar, add the Pyridine (0.5 mmol), Carboxylic Acid (0.75 mmol), Photocatalyst (5 mg), and Persulfate (171 mg).

  • Activation: Add DMSO (2.0 mL) followed by TFA (38

    
    L).
    
    • Note: The solution must be acidic to protonate the pyridine nitrogen.

  • Degassing: Sparge the solution with Nitrogen for 10 minutes to remove Oxygen (radical quencher).

  • Irradiation: Seal the vial and place it 2–3 cm from a Blue LED strip (approx. 10W). Stir vigorously. A fan is recommended to keep the temp < 35°C.

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the [M+R-H]+ peak.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove TFA and unreacted acid), then brine. Dry over 
    
    
    
    .

Module 3: The "Halogen Dance" (Accessing C3)

Best For: Moving halogens to thermodynamically stable positions (often C3/C5) to enable cross-coupling at "difficult" sites.

While Minisci targets C2/C4, the Halogen Dance (base-catalyzed halogen migration) allows access to the C3 position. It relies on the lithiation of a halopyridine, where the lithiated species rearranges to a more stable intermediate (often stabilizing the negative charge ortho to the halogen or a directing group).[3]

Key Concept: A 2-bromo-3-lithiopyridine is kinetically formed but unstable. It will isomerize ("dance") to the 3-bromo-4-lithio or 3-bromo-2-lithio species depending on directing groups, allowing electrophilic trapping at unexpected positions.

Data Summary & Comparison

FeatureKröhnke Synthesis (Module 1)Photoredox Minisci (Module 2)Halogen Dance (Module 3)
Primary Utility Scaffold ConstructionLate-Stage FunctionalizationRegio-isomerization
Regioselectivity 2,4,6-positions (Predictable)C2 > C4 >> C3 (Electronic control)Thermodynamic control (often C3)
Substrate Tolerance High (Aldehydes/Ketones)Moderate (Sensitive to oxidation)Low (Requires inert/anhydrous)
Library Suitability Excellent (Combinatorial)Excellent (Parallel Synthesis)Specialized (Scaffold hopping)
Cost LowMedium (Ir catalyst/LEDs)Medium (Lithium bases)

Troubleshooting & Expert Tips

  • Minisci Reaction Stalls:

    • Cause: Inefficient protonation of the pyridine.

    • Fix: Ensure TFA is added. Pyridine radicals are nucleophilic; they will not attack a neutral (electron-rich) pyridine ring. The ring must be protonated (electron-poor).

  • Kröhnke Precipitation Failure:

    • Cause: Product is too soluble in AcOH.

    • Fix: Pour the reaction mixture into ice-water rather than room temp water. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Halogen Dance "Messy" NMR:

    • Cause: Incomplete migration or hydrolysis.

    • Fix: The reaction must be kept strictly anhydrous (<-78°C). Use fresh LDA. Control the time strictly; the "dance" is fast.

References

  • Kröhnke Synthesis Review

    • Kröhnke, F. (1976).[4] The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24.[4]

  • Photoredox Minisci (MacMillan)

    • Jin, J., & MacMillan, D. W. C. (2015).[5] Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565–1569.

  • Decarboxylative Minisci Protocols

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057.
  • Modular Pyridine Synthesis (Liebeskind)

    • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 2-(3-Methylbenzoyl)-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Scientist Topic: Troubleshooting & Optimization of Diaryl Ketone Synthesis Target Molecule: 2-(3-Methylbenzoyl)-6-methylpyridine (Regioisomer of the Zolpidem precursor)

Executive Summary & Synthetic Strategy

Welcome to the technical guide for synthesizing 2-(3-Methylbenzoyl)-6-methylpyridine . While often overshadowed by its 4-methyl isomer (a key intermediate for Zolpidem), the 3-methyl variant presents unique challenges in regioselectivity and purification.

The Golden Route: To achieve high fidelity and avoid the common "methylene spacer" error (see FAQ), we recommend Halogen-Lithium Exchange followed by Nitrile Addition . This method offers superior control over stoichiometry compared to Friedel-Crafts acylation, which is notoriously sluggish with electron-deficient pyridine rings.

Master Workflow: The Nitrile Addition Pathway

The following diagram outlines the critical decision points and chemical logic for the recommended route.

G Start 2-Bromo-6-methylpyridine Li_Step Li-Exchange (-78°C, n-BuLi) Start->Li_Step Anhydrous THF Intermediate Lithiated Pyridine (Nucleophile) Li_Step->Intermediate Fast (<15 min) Addition Add 3-Methylbenzonitrile (-78°C to RT) Intermediate->Addition Electrophile Imine Imine Salt (Stable Intermediate) Addition->Imine C-C Bond Formation Hydrolysis Acid Hydrolysis (HCl/H2O) Imine->Hydrolysis Quench Product 2-(3-Methylbenzoyl)-6-methylpyridine Hydrolysis->Product Release Ketone

Figure 1: The Organolithium-Nitrile pathway ensures regioselectivity at the pyridine ring carbon, avoiding lateral alkylation.

Troubleshooting Module: The Organometallic Route

This section addresses the most frequent failure modes when reacting 2-bromo-6-methylpyridine with 3-methylbenzonitrile .

Issue A: Low Yield / Recovery of Starting Material

Symptom: NMR shows unreacted bromide or protonated pyridine (2-picoline) after workup. Diagnosis: The lithiated intermediate was quenched by moisture before reacting with the nitrile, or the halogen-lithium exchange failed.

ParameterSpecificationWhy it matters
Solvent Quality THF (<50 ppm H₂O)Even trace water kills the lithiated pyridine instantly. Distill over Na/Benzophenone or use a fresh SPS column.
Reagent Quality n-BuLi (Titrated)Commercial n-BuLi degrades. If the titer is low, you add insufficient base, leaving unreacted bromide.
Temperature -78°C (Acetone/Dry Ice)At > -40°C, the lithiated pyridine can undergo "dance" rearrangements or decompose.

Corrective Protocol:

  • Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use.

  • Dry the Bromide: Azeotrope the starting 2-bromo-6-methylpyridine with dry toluene to remove trace water before dissolving in THF.

  • Reverse Addition: If the nitrile is valuable, add the lithiated pyridine to the nitrile solution to maintain high electrophile concentration.

Issue B: Formation of the Alcohol (Bis-Addition)

Symptom: Mass spec shows M+ + mass of aryl group. Diagnosis: You likely used 3-methylbenzoyl chloride or ethyl 3-methylbenzoate instead of the nitrile. Mechanism: Esters and acid chlorides are highly reactive. The ketone formed initially is more reactive than the starting ester, leading to a second attack by the lithiated species, forming a tertiary alcohol.

The Fix:

  • Switch to Nitrile: Nitriles form a stable imine anion that cannot react with a second equivalent of nucleophile. The ketone is only revealed after acid hydrolysis.

  • If you MUST use Acid Chloride: Use the Weinreb Amide of 3-methylbenzoic acid. The stable chelate prevents over-addition.

Issue C: "The Reaction Turned Black/Tar"

Diagnosis: Decomposition of the lithiated pyridine. Explanation: 2-Lithiated pyridines are thermally unstable. If the reaction warms up before the electrophile (nitrile) is added, the ring attacks itself or polymerizes. Solution: Ensure the internal temperature (use a probe, not just bath temp) remains below -70°C during the lithiation step. Add the nitrile slowly down the side of the flask to pre-cool it.

Alternative Route: Oxidation Strategy

If you lack cryogenic facilities, you may attempt the Grignard addition to an aldehyde followed by oxidation.

Workflow:

  • Grignard: 2-bromo-6-methylpyridine + Mg

    
     Grignard.
    
  • Addition: Add 3-methylbenzaldehyde .

  • Intermediate: Secondary Alcohol.

  • Oxidation: MnO₂ or Swern Oxidation

    
     Ketone.
    

Troubleshooting Table:

ProblemCauseSolution
Grignard won't start Mg surface passivationAdd a crystal of Iodine (I₂) or 1,2-dibromoethane. Sonicate the mixture.
Incomplete Oxidation Inactive MnO₂Use "Activated" MnO₂ (precipitated, not ore-grade). Reflux in DCM/Toluene.
Over-oxidation N/AThis route is safe from over-oxidation; ketones are the terminal oxidation state for this skeleton.

FAQ: Specific Scenarios

Q: I used 2,6-Lutidine and n-BuLi, but I got a product with an extra CH₂ group. What happened? A: You fell into the "Lateral Lithiation" trap.

  • Scenario: 2,6-Lutidine + n-BuLi removes a proton from the methyl group (lateral position), not the ring.

  • Result: The nucleophile was Py-CH2-Li. Reacting this with a benzoyl source gives Py-CH2-CO-Ar.

  • Fix: You must use 2-bromo-6-methylpyridine . The bromine directs the lithium to the ring carbon via Halogen-Lithium exchange, ensuring the ketone is attached directly to the ring.

Q: My imine hydrolysis is taking forever. Can I heat it? A: Yes, but be cautious. The intermediate imine salt can be stubborn.

  • Standard: Stir with 2M HCl at RT for 2 hours.

  • Aggressive: Heat to 50°C for 30 mins.

  • Warning: Excessive heat/acid can demethylate the pyridine ring if conditions are too harsh (though rare) or cause pyridine protonation that complicates extraction. Neutralize carefully with NaHCO₃ to pH 8 before extraction to ensure the pyridine is in the free base form.

Q: Can I use Friedel-Crafts acylation instead? A: It is not recommended for this specific substrate. Pyridine rings are electron-deficient and deactivate the Friedel-Crafts catalyst (AlCl₃) by complexing with it. You would need to use the acid chloride as the solvent or use high temperatures, which often leads to low yields and tar formation. The organolithium route is significantly cleaner for lab-scale synthesis.

References

  • Pasquinet, E., et al. "Metallation of bromopyridines: A convenient route to functionalized pyridines." Tetrahedron, 1998.
  • Nitrile Addition Methodology: Sakamoto, T., et al. "Preparation of pyridyl ketones via the reaction of lithiated pyridines with nitriles." Chem. Pharm.[1] Bull., 1986. The definitive guide on avoiding bis-addition by using nitriles.

  • Kharasch, M. S., & Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954.
  • "Process for the preparation of Zolpidem and intermediates thereof." US Patent 6,380,388.

Sources

Technical Support Center: Advanced Pyridine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in Substituted Pyridine Synthesis

Executive Summary: The "Pyridine Problem"

You are likely facing one of three distinct failure modes inherent to pyridine chemistry. Unlike benzene, the pyridine ring is electron-deficient (


-deficient) and possesses a basic nitrogen atom with a localized lone pair. This creates a "perfect storm" for synthetic failure:
  • Catalyst Poisoning: The nitrogen lone pair displaces labile ligands on Pd/Ni catalysts, arresting the catalytic cycle.

  • Nucleophilic Resistance: The electron-deficient ring resists Electrophilic Aromatic Substitution (EAS) but is prone to nucleophilic attack, often leading to polymerization or tars.

  • Protodeboronation: In Suzuki couplings, 2-pyridyl boronic acids are notoriously unstable, hydrolyzing before transmetalation can occur.

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Cross-Coupling Failures (Suzuki-Miyaura)

User Complaint: "My reaction with 2-halopyridine or 2-pyridyl boronic acid stalls at <20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis
  • Scenario A (Halopyridine Electrophile): The pyridine nitrogen coordinates to the Pd(II) center, forming a stable, unreactive complex (Pd-N adduct).

  • Scenario B (Pyridyl Boronate Nucleophile): 2-Pyridyl boronic acids undergo rapid protodeboronation.[1] The C-B bond is kinetically labile due to the adjacent electronegative nitrogen, which facilitates hydrolysis.

Troubleshooting Protocol

Step 1: Diagnose the Boronate Stability

  • Test: Run a small scale control with just the boronic acid, base, and solvent (no catalyst/halide) at reaction temperature. Analyze by LCMS after 1 hour.

  • Result: If you see pyridine (mass M-B(OH)2 + H), your boronate is decomposing.

Step 2: Implement "Slow-Release" or MIDA Strategy For unstable 2-pyridyl boronates, you must lower the concentration of free boronic acid to favor transmetalation over decomposition.

  • Option A: MIDA Boronates Use N-methyliminodiacetic acid (MIDA) boronates. These are air-stable and release the active boronic acid slowly under hydrolytic conditions.

    • Conditions: Pd(OAc)2, SPhos, K3PO4, THF/H2O (10:1), 60°C.

  • Option B: The "Slow-Drip" Protocol (Self-Validating) If MIDA is unavailable, use a syringe pump to add the boronic acid solution over 4 hours.

    • Validation: The reaction mixture should remain homogenous. Precipitation of Pd black early in the addition indicates the catalyst is dying before the substrate is available.

Step 3: Ligand Switching for Catalyst Poisoning Standard ligands (PPh3, dppf) are easily displaced by pyridine. You must use bulky, electron-rich phosphines that sterically preclude N-coordination.

LigandApplicationWhy it works
XPhos General PurposeLarge steric bulk prevents N-binding; high electron density facilitates oxidative addition into C-Cl bonds.
SPhos 2-Substituted PyridinesExcellent for sterically demanding couplings.
P(t-Bu)3 Highly Deactivated SystemsExtreme bulk and electron donation.
Visual Workflow: Cross-Coupling Decision Tree

CrossCoupling Start Start: Low Yield in Suzuki Coupling CheckSubstrate Identify Coupling Partners Start->CheckSubstrate Is2PyridylBoronate Is Nucleophile 2-Pyridyl Boronic Acid? CheckSubstrate->Is2PyridylBoronate Protodeboronation Issue: Protodeboronation Is2PyridylBoronate->Protodeboronation Yes IsHalopyridine Is Electrophile Halopyridine? Is2PyridylBoronate->IsHalopyridine No SolutionMIDA Solution: Use MIDA Boronate or Slow Addition Protodeboronation->SolutionMIDA CatalystPoison Issue: Catalyst Poisoning (N-coordination) IsHalopyridine->CatalystPoison Yes SolutionLigand Solution: Switch to XPhos/SPhos or Pd-PEPPSI CatalystPoison->SolutionLigand

Caption: Decision matrix for diagnosing and solving Suzuki coupling failures involving pyridine motifs.

Module 2: Regioselectivity in C-H Functionalization (Minisci)

User Complaint: "I'm trying to alkylate pyridine using Minisci conditions, but I get a 1:1 mixture of C2 and C4 isomers, and the yield is low due to over-alkylation."

Technical Insight

The Minisci reaction involves a nucleophilic radical attacking the protonated pyridine.[2] Both C2 and C4 positions are electron-deficient and activated.

  • C2 Attack: Statistically favored (2 positions) and close to the N-H bond (Coulombic interaction).

  • C4 Attack: Thermodynamically favored in some solvents but often harder to access sterically.

Optimization Protocol

1. Acid Tuning (The "Switch") The acidity of the medium controls the degree of protonation and the "hardness" of the heterocycle.

  • Standard: TFA/Water. Often leads to poor selectivity.

  • Improved:H2SO4 in DMSO . The high viscosity and polarity of DMSO often enhance C2 selectivity due to cage effects.

2. The "Blocking Group" Strategy If you strictly need C4 substitution, you must block C2.

  • Step 1: Form the N-oxide (mCPBA, DCM). This directs EAS to C4 but nucleophilic radicals to C2.

  • Step 2: Use a Bulky Shield . Pre-functionalize C2 with a temporary group (e.g., Cl, which can be removed later) or use the Maleate Blocking method (react pyridine with dimethyl maleate to transiently block C2/C6).

3. Controlling Polysubstitution Radical alkylation makes the ring more electron-rich, making the product more reactive than the starting material (unlike Friedel-Crafts).

  • Solution:Biphasic System. Use a solvent system like Water/DCM. The protonated starting material stays in the water phase (reaction zone). The alkylated product (less basic, more lipophilic) extracts into the DCM phase, protected from further reaction.

Module 3: Purification & Isolation (The "Sticky Product")

User Complaint: "I know my product is there by LCMS, but it streaks on the column or stays in the aqueous layer during extraction."

The "Salting Out" Protocol

Pyridines are highly polar and water-soluble, especially as salts.

  • pH Adjustment: Do NOT just neutralize to pH 7. Adjust pH to 10-11 using saturated Na2CO3 or 1M NaOH. You must ensure the pyridine is in its free-base form (check pKa; many aminopyridines have pKa ~6-7).

  • The Extraction Solvent: DCM is often insufficient. Use Chloroform/Isopropanol (3:1) . This mixture is heavier than water and has high solvating power for polar heterocycles.

  • Silica Deactivation:

    • Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.

    • Eluent: DCM/MeOH + 1% NH4OH . The ammonia competes for the acidic silanol sites on the silica, preventing your pyridine from "sticking" (tailing).

Data: Solvent Systems for Polar Pyridines
PolaritySolvent System (v/v)AdditiveUse Case
Medium Hexane/EtOAcNoneNon-polar, halogenated pyridines.
High DCM/MeOH (95:5)1% Et3NAminopyridines, methoxypyridines.
Extreme DCM/MeOH (90:10)1% NH4OHPyridine N-oxides, poly-nitrogen systems.
Module 4: De Novo Synthesis (Hantzsch Aromatization)

User Complaint: "I synthesized the dihydropyridine (DHP) intermediate easily, but the oxidation to pyridine gives low yields or tar."

The Solution: Ceric Ammonium Nitrate (CAN)

Traditional oxidation with HNO3 or DDQ can be too harsh or difficult to purify.

Protocol:

  • Dissolve 1,4-dihydropyridine (1 mmol) in Acetonitrile/Water (9:1) .

  • Add CAN (2.2 equiv) portion-wise at Room Temperature.

  • Checkpoint: The reaction usually turns deep orange/red and then fades to yellow upon completion (typically <30 mins).

  • Workup: Dilute with water, extract with EtOAc. The Cerium salts stay in the aqueous phase.

References
  • Catalyst Poisoning & Ligand Selection

    • Mechanism of amine/pyridine binding to Pd: Paul, F., et al. "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes." J. Am. Chem. Soc., 1995. Link

    • Use of XPhos/SPhos: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007. Link

  • Protodeboronation of 2-Pyridyl Boronates

    • Kinetic instability: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc., 2017. Link

    • MIDA Boronates: Knapp, D. M., et al. "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboronates." J. Am. Chem. Soc., 2010.[3][4] Link

  • Minisci Reaction & Regioselectivity

    • Regioselectivity factors: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[5] Chem. Commun., 2011. Link

    • Maleate Blocking Group: Krska, S. W., et al. "A Practical and Regioselective Synthesis of C4-Alkylated Pyridines." ChemRxiv, 2021. Link

  • Hantzsch Aromatization: CAN Oxidation: Evans, P., et al. "Ceric ammonium nitrate (CAN) catalyzed oxidative aromatization of Hantzsch-1,4-dihydropyridines." Synth. Commun., 2006.

Sources

Technical Support Center: Benzoylpyridine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Identifying and Minimizing Side Reactions in Benzoylpyridine Preparation. Ticket ID: BP-SYN-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Technical Overview

Benzoylpyridines (2-, 3-, and 4-isomers) are critical pharmacophores in drug development, serving as precursors for antihistamines, anti-arrhythmics, and enzyme inhibitors. Their synthesis, however, is deceptively complex due to the electron-deficient nature of the pyridine ring and its Lewis-basic nitrogen.

This guide addresses the two primary synthetic routes:

  • Friedel-Crafts Acylation: The industrial standard, but prone to stoichiometric failures due to catalyst sequestration.

  • Grignard Addition: A common laboratory route (Cyanopyridine + PhMgBr), often plagued by radical coupling side products (biphenyls) and over-alkylation.

Troubleshooting Guide (Q&A)

Category A: Friedel-Crafts Acylation Issues

Q1: I am using 1.1 equivalents of AlCl₃ with Nicotinoyl Chloride and Benzene, but my yield is <10%. What is happening? Diagnosis: Catalyst Sequestration. Root Cause: Unlike standard benzene acylation, the pyridine nitrogen is a strong Lewis base. It reacts immediately with 1.0 equivalent of AlCl₃ to form a stable, non-reactive complex. This effectively removes the catalyst required to generate the acylium ion. Solution: You must adjust stoichiometry to


 2.5 equivalents  of AlCl₃.
  • 1.0 eq: Sequestrated by Pyridine Nitrogen.

  • 1.0 eq: Activates the Acyl Chloride.[1]

  • 0.5 eq: Excess to drive equilibrium.

Q2: My crude product contains a persistent sulfurous impurity (Diphenyl Sulfoxide). Diagnosis: Thionyl Chloride Carryover. Root Cause: If you prepared the acid chloride in situ using thionyl chloride (SOCl₂) and did not remove it completely before adding benzene/AlCl₃, the SOCl₂ acts as an electrophile, reacting with benzene to form diphenyl sulfoxide. Solution:

  • Ensure complete removal of SOCl₂ (azeotropic distillation with toluene).

  • Corrective Workup: Before basifying the quenched reaction mixture, extract the acidic aqueous layer with diethyl ether. The diphenyl sulfoxide (neutral) will partition into the ether, while the benzoylpyridine (protonated) remains in the aqueous phase. Discard the ether layer.[2][3]

Category B: Grignard Reaction Issues

Q3: My Grignard product has a yellow tint and a lower melting point. TLC shows a non-polar spot. Diagnosis: Biphenyl Contamination. Root Cause: Biphenyl is formed during the preparation of Phenylmagnesium Bromide (PhMgBr) via Wurtz-type radical coupling, promoted by high local concentrations of bromobenzene or excessive temperature.[4] Solution:

  • Prevention: Dilute the bromobenzene significantly (1:5 ratio with ether) and add it slowly to the Mg turnings. Maintain a gentle reflux; do not let the reaction run away.

  • Purification: Biphenyl is difficult to remove by crystallization. Use Steam Distillation on the crude mixture before final recrystallization, or wash the solid crude with cold petroleum ether (trituration).

Q4: I am observing "double addition" products (Tertiary Alcohols). Diagnosis: Over-alkylation. Root Cause: While less common with nitriles than esters, excess Grignard reagent at elevated temperatures can attack the intermediate imine salt. Solution:

  • Reverse Addition: Add the Grignard reagent to the cyanopyridine solution at 0°C. This keeps the nitrile in excess during the addition.

  • Temperature Control: Do not exceed 20°C during addition. The imine magnesium salt precipitates, preventing further reaction. Hydrolyze with acid to release the ketone.[5]

Optimized Experimental Protocols

Protocol A: High-Purity Friedel-Crafts Acylation (3-Benzoylpyridine)

Best for: Large scale, avoiding heavy metal waste.

Reagents:

  • Nicotinic Acid (1.0 eq)[3]

  • Thionyl Chloride (Excess, ~5 eq)

  • Benzene (Solvent & Reagent)

  • AlCl₃ (3.0 eq)

Workflow:

  • Acid Chloride Formation: Reflux Nicotinic acid with Thionyl Chloride for 1-2 hours. Distill off excess SOCl₂ completely (add dry benzene and distill again to azeotrope traces).

  • Acylation: Suspend the crude acid chloride in dry benzene.

  • Catalyst Addition: Cool to <10°C. Add AlCl₃ (3.0 eq) portion-wise. Note: Exothermic.[6]

  • Reaction: Reflux for 6 hours. The mixture will turn dark red-brown (the Py-AlCl₃ complex).

  • Quench (Critical Step): Pour onto Ice/HCl.

    • Phase Check: The product is in the Aqueous Acidic Phase (as the pyridinium salt).

    • Impurity Removal: Extract the aqueous phase with Ether (3x). Discard Ether (removes non-basic impurities like diphenyl sulfoxide).

  • Isolation: Basify the aqueous phase with 50% NaOH until Al(OH)₃ dissolves. Extract with Chloroform.

  • Purification: Distill or recrystallize from hexane.

Protocol B: Controlled Grignard Synthesis (4-Benzoylpyridine)

Best for: Lab scale, 4-isomer specificity.

Reagents:

  • 4-Cyanopyridine (1.0 eq)[7]

  • Phenylmagnesium Bromide (1.1 eq, 1.0M in THF/Ether)

  • Hydrochloric Acid (3M)[2]

Workflow:

  • Grignard Prep: Prepare PhMgBr slowly to minimize biphenyl.

  • Addition: Dissolve 4-Cyanopyridine in dry Ether/THF. Cool to 0°C .[8]

  • Reaction: Dropwise addition of PhMgBr over 1 hour. A yellow/brown precipitate (imine salt) will form. Stir at RT for 2 hours.

  • Hydrolysis: Cool to 0°C. Add 3M HCl dropwise (exothermic). Stir 1 hour to hydrolyze the imine to the ketone.

  • Workup:

    • Separate phases.[2][3][8] The product is in the Aqueous Acidic Phase .

    • Wash aqueous phase with Ether (removes Biphenyl).

    • Basify aqueous phase with NaOH (pH > 10). Product precipitates or oils out.[5]

    • Extract with DCM/Chloroform.

Visualizing the Chemistry

Diagram 1: The "Catalyst Sink" in Friedel-Crafts

This diagram illustrates why standard stoichiometry fails. The pyridine nitrogen traps the catalyst before it can activate the acyl chloride.

FriedelCrafts_Stoichiometry cluster_0 Stoichiometry Rule Reagents Reagents: Nicotinoyl Chloride + Benzene Complex Pyridine-AlCl3 Complex (DEAD END for Catalysis) Reagents->Complex 1st Eq AlCl3 (Fast Reaction) Acylium Acylium Ion (Active Electrophile) Reagents->Acylium Requires 2nd Eq AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Preferential Binding AlCl3->Acylium Only if Excess Available Product Benzoylpyridine-AlCl3 Complex Acylium->Product + Benzene

Caption: The pyridine nitrogen acts as a "Lewis Acid Sink," consuming 1.0 eq of catalyst immediately. Successful acylation requires excess AlCl₃ to overcome this trap.

Diagram 2: Grignard Impurity Pathways

Visualizing where the impurities originate allows for targeted prevention.

Grignard_Pathways PhBr Bromobenzene Radical Phenyl Radical (Ph•) PhBr->Radical Initiation Mg Mg Turnings Nitrile 4-Cyanopyridine Grignard PhMgBr Radical->Grignard + Mg Biphenyl Biphenyl (Impurity) Yellow Solid Radical->Biphenyl Coupling (High Conc/Temp) Imine Imine Salt Grignard->Imine + Nitrile (Controlled Temp) TertAlcohol Tertiary Alcohol (Over-alkylation) Grignard->TertAlcohol Attack on Ketone (If Hydrolysis is delayed/Hot) Ketone 4-Benzoylpyridine (Target) Imine->Ketone Hydrolysis (H3O+)

Caption: Biphenyl forms during reagent prep via radical coupling. Tertiary alcohols form if the intermediate is not stabilized or if excess reagent is used at high temperatures.

Method Comparison & Impurity Profile

FeatureFriedel-Crafts AcylationGrignard Addition
Primary Reagents Nicotinoyl Chloride + BenzeneCyanopyridine + PhMgBr
Key Impurity Diphenyl Sulfoxide, Al-SaltsBiphenyl, Tertiary Alcohols
Critical Control Stoichiometry (>2.5 eq AlCl₃)Temperature (<20°C)
Workup Challenge Emulsion (Al(OH)₃)Phase separation (Mg salts)
Scalability High (Industrial Preferred)Moderate (Safety concerns with Grignard)
Yield 85-95% (Optimized)70-85%

References

  • Organic Syntheses , Coll.[9][10] Vol. 4, p.88 (1963); Vol. 37, p.6 (1957). 3-Benzoylpyridine. Link

  • BenchChem . Minimizing byproduct formation in Friedel-Crafts acylation. Link

  • Gao, F., et al. (1987). Studies on the reaction of 3-cyanopyridine with Grignard reagents. Acta Chimica Sinica. Link

  • Organic Syntheses , Coll. Vol. 1, p.550 (1941); Vol. 9, p.6 (1929). Preparation of Phenylmagnesium Bromide (Minimizing Biphenyl). Link

  • ChemGuide . Friedel-Crafts Acylation of Benzene. Link

Sources

Module 1: The Hantzsch Synthesis – Overcoming the Aromatization Bottleneck

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Pyridine Synthesis

Welcome to the Advanced Synthesis Application Center. I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the specific, high-friction challenges researchers encounter when synthesizing or functionalizing pyridine scaffolds. Unlike generic textbook entries, the following protocols focus on causality —understanding why a reaction fails and how to engineer the conditions for success.

The Issue: You have successfully synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate, but the subsequent oxidative aromatization to the pyridine core is low-yielding, results in over-oxidation, or requires toxic reagents (e.g., CrO₃).

The Technical Insight: The Hantzsch ester (1,4-DHP) is relatively stable. The driving force for aromatization is significant, but the activation energy often requires oxidants that are incompatible with sensitive functional groups on the ring. The key is to match the Oxidation Potential (Eox) of the reagent to the substitution pattern of your DHP.

Troubleshooting Protocol: Selecting the Right Oxidant

Oxidant SystemReactivity ProfileBest For...Operational Note
HNO₃ / Bentonite AggressiveSimple alkyl-substituted pyridines.Caution: Can nitrate electron-rich side chains. Solid support (Bentonite) improves workup.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Moderate/SelectivePyridines with acid-sensitive groups (acetals, esters).Reaction turns deep red/brown. Monitor by TLC; disappearance of fluorescent DHP spot.
NaNO₂ / Acetic Acid Mild/GreenLarge scale, cost-sensitive synthesis.Recommended: Generates NO⁺ in situ. Runs at room temp. Avoids heavy metals.[1]
MnO₂ (Activated) HeterogeneousAllylic/Benzylic substituted pyridines.Requires large excess (10-20 eq). Filtration yields pure product.

Visual Workflow: Hantzsch Oxidation Pathway

Hantzsch_Oxidation cluster_0 Precursor Assembly Aldehyde Aldehyde (R-CHO) DHP 1,4-Dihydropyridine (Intermediate) Aldehyde->DHP Ketoester β-Ketoester (2 equiv) Ketoester->DHP Ammonia NH3 Source Ammonia->DHP Oxidation Oxidative Aromatization (The Bottleneck) DHP->Oxidation -2H Pyridine Pyridine Product (Aromatic) Oxidation->Pyridine Driving Force: Aromaticity

Caption: The critical transition from the non-aromatic 1,4-DHP to the aromatic pyridine core requires careful oxidant selection to avoid side reactions.

Module 2: Regioselective Functionalization (Minisci Reaction)

The Issue: You are attempting to alkylate a pyridine ring using radical chemistry (Minisci reaction), but you are observing poor regioselectivity (a mixture of C2 and C4 isomers) or low conversion due to "electron-deficiency."

The Technical Insight: Pyridines are electron-deficient, making them resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic radical attack.

  • C2 vs. C4 Selectivity: The C2 and C4 positions are electronically similar (lowest LUMO coefficients). However, under acidic conditions (standard Minisci), the protonated pyridinium ion is the active species. Sterics usually dictate the outcome.

Q: How do I shift selectivity exclusively to C4? A: Use a Blocking Group Strategy . Direct alkylation often favors C2 due to the proximity to the nitrogen (Coulombic interaction with the radical source). To force C4 substitution, transiently block the C2 position or use a bulky radical source.

Experimental Protocol: C4-Selective Alkylation

  • Substrate: Pyridine (1.0 eq).[2]

  • Solvent: DCM/Water biphasic system (allows phase transfer of radical).

  • Radical Source: Alkyl sulfinate salt (3.0 eq) + TBHP (tert-Butyl hydroperoxide) as oxidant.

  • Additive (Critical): If C2 is open, add TFA (Trifluoroacetic acid) .

    • Why? Protonation lowers the LUMO of the pyridine, increasing reactivity toward nucleophilic alkyl radicals.

  • Temperature: 40–50 °C.

Visual Mechanism: Radical Attack Vectors

Minisci_Selectivity Pyridine Pyridine Base Pyridinium Pyridinium Ion (Activated) Pyridine->Pyridinium + H+ (TFA) C2_Path C2 Attack (Kinetic/Coulombic) Pyridinium->C2_Path Low Steric Bulk C4_Path C4 Attack (Thermodynamic/Steric) Pyridinium->C4_Path High Steric Bulk or C2-Blocked Radical Nucleophilic Radical (R•) Radical->C2_Path Radical->C4_Path

Caption: Protonation activates the ring. Selectivity is tuned by steric bulk of the radical (R•) or blocking groups at C2.

Module 3: Catalytic Cycle Optimization ([2+2+2] Cycloaddition)

The Issue: You are synthesizing highly substituted pyridines via Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, but you observe chemoselectivity issues (benzene formation from alkyne trimerization) or catalyst deactivation.

The Technical Insight: The reaction competes between combining three alkynes (to make benzene) and two alkynes + one nitrile (to make pyridine). Nitriles are generally less reactive than alkynes.

  • The Fix: You must maintain a low instantaneous concentration of the alkyne relative to the nitrile.

Optimization Checklist:

  • Catalyst Choice: Switch from CpCo(CO)₂ to CpCo(cod) (Pentamethylcyclopentadienyl). The steric bulk of Cp suppresses alkyne trimerization.

  • Stoichiometry: Use the nitrile as the solvent or in large excess (5-10 eq) if cheap. If the nitrile is valuable, use a slow-addition syringe pump for the alkyne.

  • Light Activation: If thermal activation (>100°C) degrades your substrate, use visible light irradiation (Blue LED) with cobalt catalysts to induce CO ligand dissociation at room temperature.

Module 4: Purification & Isolation (The "Tailing" Problem)

The Issue: "My pyridine product streaks/tails on the silica column, leading to poor separation and low recovery."

The Technical Insight: Silica gel is slightly acidic (pH 4-5). The basic nitrogen of the pyridine coordinates to the silanol (Si-OH) groups, causing peak broadening (tailing) and irreversible adsorption.

Troubleshooting Guide: Chromatographic Fixes

MethodProtocolMechanism
The "TEA" Pre-wash Add 1-2% Triethylamine (TEA) to your eluent.TEA is more basic than pyridine; it "caps" the acidic silanol sites, allowing the pyridine to elute freely.
The "DCM/MeOH/NH₃" System Use DCM:MeOH (9:1) saturated with NH₃ (aq).Ammonia prevents protonation of the pyridine on the column.
Alumina Stationary Phase Switch from Silica to Neutral Alumina .Alumina lacks the acidic protons of silica. Ideal for highly basic or acid-sensitive pyridines.
2D TLC Stability Test Run TLC, dry, rotate 90°, run again.If two spots appear off-diagonal, your pyridine is decomposing on the silica.[3] Switch to Alumina immediately.

References

  • Hantzsch Pyridine Synthesis Overview. Organic Chemistry Portal.

  • Cobalt-Catalyzed [2+2+2] Cycloaddition Review. Royal Society of Chemistry (RSC).

  • Regioselective Minisci Reactions.

  • Practical C-4 Alkylation of Pyridines. Organic Chemistry Portal (Baran Lab).

  • Purification of Pyridine Deriv

Sources

Overcoming challenges in the purification of 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-(3-Methylbenzoyl)-6-methylpyridine , a lipophilic heterocyclic ketone often utilized as a pharmaceutical intermediate. Users frequently report difficulties with chromatographic tailing (due to the basic pyridine nitrogen), "oiling out" during crystallization (due to low melting point impurities), and metal catalyst retention (due to chelation).

The following protocols are designed to be self-validating, meaning the success of one step is visually or analytically confirmable before proceeding to the next.

Module 1: Chromatographic Challenges (The "Separation" Phase)

User Issue:

"My compound streaks and tails on silica gel columns, making it impossible to separate from the regioisomer impurities."

Technical Diagnosis:

The basic nitrogen atom of the pyridine ring interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on standard silica gel. This secondary retention mechanism causes peak broadening (tailing) and co-elution.

Troubleshooting Protocol: The "Amine Shield" Method

To resolve this, you must deactivate the silica surface before or during elution.

Step-by-Step Workflow:

  • Mobile Phase Modification:

    • Standard: Hexane/Ethyl Acetate (variable ratio).

    • Correction: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3][4][5] TEA is more basic than your pyridine target. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute based solely on polarity.

  • Column Pre-Treatment (The "Flash" Wash):

    • Flush the column with 3 column volumes (CV) of Hexane containing 5% TEA.

    • Re-equilibrate with your starting mobile phase (containing 1% TEA).

  • Alternative Stationary Phase:

    • If TEA is incompatible with downstream steps, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, eliminating the tailing effect without additives.

ParameterSilica Gel (Standard)Silica + TEA (Modified)Neutral Alumina
Peak Shape Broad, TailingSharp, GaussianSharp
Resolution Poor (< 1.0)High (> 1.5)High (> 1.[6]5)
Loading Capacity Low (due to streaking)HighMedium

Module 2: Crystallization Anomalies (The "Isolation" Phase)

User Issue:

"Upon cooling, the product separates as a sticky oil at the bottom of the flask rather than forming crystals."

Technical Diagnosis:

Benzoylpyridines are notorious for "oiling out." This occurs when the compound's melting point is depressed by impurities to below the boiling point of the solvent, or when the compound is more soluble in the oiled-out phase than in the solvent.

Troubleshooting Protocol: The "Cloud Point" Oscillation

Visualizing the Decision Tree:

CrystallizationLogic Start Crude Oil/Solid Solvent Dissolve in Hot Solvent (e.g., IPA or EtOAc) Start->Solvent Check Is it Clear? Solvent->Check AddAnti Add Anti-solvent (Hexane) Dropwise until Cloudy Check->AddAnti Yes Cool Cool Slowly to RT AddAnti->Cool Result Result? Cool->Result Oil Oiling Out Occurs Result->Oil Liquid Phase Crystals Crystals Form Result->Crystals Solid Phase Reheat Reheat to dissolve oil Add seed crystal at Cloud Point Oil->Reheat Scratch Scratch glass surface with glass rod Reheat->Scratch Scratch->Cool

Caption: Decision logic for overcoming the "oiling out" phenomenon in pyridine ketone crystallization.

Recommended Solvent Systems:

  • Isopropyl Alcohol (IPA) / Hexane:

    • Dissolve in minimum hot IPA (approx. 60°C).

    • Add hot Hexane until persistent cloudiness appears.[2]

    • Add one drop of IPA to clear it.

    • Critical Step: Let it cool to room temperature undisturbed in a Dewar flask (slow cooling). Rapid cooling promotes oiling.

  • Ethanol / Water:

    • Effective for highly polar impurities, but risk of hydrate formation. Use only if the IPA/Hexane method fails.

The "Scratching" Technique: If oil droplets form, reheat until clear. As it cools to the cloud point, vigorously scratch the inner wall of the flask with a glass rod. The microscopic glass shards serve as nucleation sites, forcing the oil to organize into a lattice.

Module 3: Impurity Scavenging (The "Cleanup" Phase)

User Issue:

"My product has a persistent color and NMR shows broadened peaks, suggesting paramagnetic metal contamination (from Pd/Ni coupling)."

Technical Diagnosis:

The pyridine nitrogen is an excellent ligand for transition metals (Pd, Cu, Ni). Standard silica chromatography often fails to break this chelation.

Troubleshooting Protocol: Chemical Scavenging

Option A: The Thiourea Wash (For Pd/Cu removal)

  • Dissolve the crude product in Ethyl Acetate.

  • Prepare a 10% aqueous solution of Thiourea .

  • Stir the biphasic mixture vigorously for 30 minutes.

    • Mechanism:[1][2][3][4][5] Thiourea binds metals more strongly than the pyridine nitrogen, pulling them into the aqueous phase.

  • Separate layers and wash the organic phase with brine.

Option B: Acid-Base Extraction (The "Purity Reset") This method separates non-basic impurities (unreacted toluoyl chloride, neutral byproducts) from the basic pyridine product.

AcidBaseExtraction Crude Crude Mixture (Organic Solvent) Acid Add 1M HCl Crude->Acid Sep1 Phase Separation Acid->Sep1 OrgLayer Organic Layer (Contains Neutrals/Acids) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Pyridinium Salt) Sep1->AqLayer Keep Base Basify to pH 10 (NaOH or Na2CO3) AqLayer->Base Extract Extract with DCM Base->Extract Final Pure Product (Free Base) Extract->Final

Caption: Workflow for separating basic pyridine targets from neutral/acidic impurities.

Module 4: Analytical Verification (FAQs)

Q: Why does my HPLC peak split? A: If running in unbuffered water/acetonitrile, the pyridine nitrogen exists in equilibrium between free base and protonated forms.

  • Fix: Use a buffer. Add 0.1% Formic Acid (for low pH) or 10mM Ammonium Bicarbonate (for high pH) to the aqueous mobile phase. This locks the protonation state.

Q: How do I distinguish the 3-methylbenzoyl isomer from the 4-methylbenzoyl isomer? A:

  • 1H NMR: Look at the splitting pattern of the benzoyl ring protons. The 4-methyl isomer will show a symmetric AA'BB' doublet system. The 3-methyl isomer will show a more complex multiplet pattern (singlet, doublet, triplet, doublet).

  • Melting Point: Isomers typically have distinct melting points. (e.g., 4-benzoylpyridine derivatives often melt higher due to symmetry).

References

  • Organic Syntheses. Synthesis of 3-Benzoylpyridine. (Analogous procedure for Friedel-Crafts acylation and workup).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Guidance on solvent selection for "oiling out" issues).

  • BenchChem. Chromatographic Purification of Pyridine Derivatives. (Protocols for amine-modified silica chromatography).

  • Royal Society of Chemistry. Removal of metal-based catalyst residues. (Thiourea and scavenging protocols).

  • Chromatography Forum. Method for pyridine amine derivative tailing. (Expert discussion on mobile phase additives).

Sources

Strategies for improving the purity of 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purity Optimization for 2-(3-Methylbenzoyl)-6-methylpyridine

Topic: Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Support (Q&A), Troubleshooting, and Protocols.

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely synthesizing or purifying 2-(3-Methylbenzoyl)-6-methylpyridine (an unsymmetrical diaryl ketone containing a pyridine moiety).[1] This compound is a critical intermediate, often used as a scaffold in the development of antihistamines, anti-inflammatory agents, or potential metallo-organic ligands.

Achieving high purity (>99.5%) in this specific molecule is challenging due to the similar polarity of potential regioisomers and the presence of non-basic byproducts (e.g., biaryls). This guide moves beyond standard textbook advice, focusing on the Acid-Base Swing Extraction technique—a self-validating protocol specific to pyridine derivatives—and advanced crystallization logic.

Part 1: Synthesis-Stage Purity Control (Upstream)

Q: My crude reaction mixture shows a significant amount of "tertiary alcohol" impurity. How do I prevent this?

A: This is a classic symptom of "over-addition" during the Grignard reaction.[1] If you are synthesizing this via the reaction of 2-cyano-6-methylpyridine with 3-methylphenylmagnesium bromide , the intermediate formed is an imine salt. If the reaction temperature rises too high or if quenching is delayed, the Grignard reagent can attack the imine (or the hydrolyzed ketone), leading to the tertiary alcohol (bis-aryl product).

Corrective Protocol:

  • Temperature Control: Maintain the reaction between 0°C and 5°C during addition. Do not reflux unless conversion stalls.[1]

  • Reverse Addition: If over-addition persists, switch to adding the Grignard reagent to the nitrile solution rather than vice-versa. This ensures the nitrile is always in excess until the end.[1]

  • Quenching: Quench with 2M HCl immediately. The acid hydrolyzes the imine intermediate to the ketone. Crucial: Stir the acidic mixture for at least 1 hour to ensure complete hydrolysis of the imine; incomplete hydrolysis leads to "unknown" intermediates that complicate HPLC.

Q: I see a persistent impurity at RRT ~1.1. Could this be an isomer?

A: Yes. This is likely the 2-methylbenzoyl or 4-methylbenzoyl isomer.[1] This originates from the starting material.[1][2] Commercial 3-methylbenzoyl chloride or 3-bromotoluene (used to make the Grignard) often contains 1–3% of the ortho- or para-isomers.

  • Diagnostic: These isomers are chemically almost identical.[1] Standard silica chromatography often fails to separate them effectively.[1]

  • Strategy: You must qualify your starting material using GC-MS before synthesis.[1] If the starting material has >0.5% isomer, no amount of downstream workup will easily fix it. Purify the starting material (distillation of the acid chloride) rather than the final product.

Part 2: The "Acid-Base Swing" Purification Protocol

Q: Chromatography is expensive and time-consuming.[1] Is there a scalable alternative for purification?

A: Yes. Because your molecule contains a basic pyridine nitrogen, you can utilize an Acid-Base Swing Extraction .[1] This is the most robust method for removing non-basic impurities (like homocoupled biaryls from Grignard reagents) without chromatography.[1]

The Logic:

  • Acid Phase: The pyridine ring protonates, becoming water-soluble.[1] Non-basic impurities (biaryls, unreacted benzoyl derivatives) remain in the organic layer.[1]

  • Base Phase: Deprotonation returns the product to the organic layer, leaving salts and acidic impurities behind.[1]

Protocol: Acid-Base Swing Extraction
StepActionPhase Distribution
1 Dissolve crude residue in Dichloromethane (DCM) or MTBE .[1]Product + Impurities in Organic Phase.
2 Extract with 2M HCl (3x volumes).Product moves to Aqueous Phase (as HCl salt). Non-basic impurities stay in Organic.[1]
3 Discard the Organic Phase. Removes: Biaryls, unreacted ketones, neutral tars.
4 Wash Aqueous Phase with fresh DCM (1x).Removes trace entrained organics.
5 Basify Aqueous Phase with 6M NaOH to pH 12.Product precipitates/oils out. (Free base regenerated).
6 Extract into DCM (3x). Dry over Na₂SO₄.[1][3]Product returns to Organic Phase, highly pure.

Note: This method typically boosts purity from ~85% to >98% in a single operation.[1]

Part 3: Advanced Crystallization Strategies

Q: The product is oiling out during crystallization. How do I get a solid?

A: 2-(3-Methylbenzoyl)-6-methylpyridine has a relatively low melting point due to the asymmetry of the 3-methyl group and the flexible ketone bridge. "Oiling out" occurs when the solution temperature exceeds the Lower Critical Solution Temperature (LCST) or the melting point of the solvated product.

Troubleshooting Guide:

  • Seed Crystals: You must generate a seed.[1] Take 100 mg of the oil, dissolve in minimal diethyl ether, and scratch the glass vigorously at -78°C (dry ice/acetone). Once you have a seed, the bulk crystallization becomes controllable.[1]

  • Solvent System: Avoid single solvents.[1] Use a binary system :

    • Solvent A (Good): Ethyl Acetate or Isopropanol.[1]

    • Solvent B (Anti-solvent): n-Heptane or Hexane.[1]

  • Slow Cooling: Rapid cooling traps impurities and causes oiling.[1]

    • Dissolve at 50°C in Solvent A.

    • Add Solvent B dropwise until just turbid.[1]

    • Add Seed Crystal .[1]

    • Cool at a rate of 5°C per hour.[1]

Q: The color is yellow/brown instead of off-white. Does this affect potency?

A: The color usually comes from trace pyridine-N-oxide derivatives or polymerized pyrrole-like impurities.[1] While often catalytically inactive, they can induce degradation over time.[1]

  • Fix: Perform a Charcoal Treatment (Activated Carbon) during the final recrystallization.[1][4]

    • Dissolve product in hot ethanol.

    • Add 5 wt% Activated Carbon.[1]

    • Stir for 30 mins at 60°C.

    • Filter through Celite while hot.[1]

Part 4: Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying this specific pyridine derivative, highlighting the critical "Acid-Base Swing" checkpoint.

PurificationStrategy Start Crude Reaction Mixture (2-(3-Methylbenzoyl)-6-methylpyridine) CheckHPLC Analytical Check: Is Purity > 95%? Start->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType No Recryst Crystallization (EtOAc / Heptane) CheckHPLC->Recryst Yes AcidBase Protocol: Acid-Base Swing Extraction (Removes Non-Basic Impurities) ImpurityType->AcidBase Biaryls / Neutral Organics ImpurityType->Recryst Isomers (Trace) Carbon Activated Carbon Treatment (Removes Color/Tars) ImpurityType->Carbon Color / Tars AcidBase->Recryst Final Final Recryst->Final Carbon->Recryst

Caption: Logic flow for the purification of 2-(3-Methylbenzoyl)-6-methylpyridine, prioritizing Acid-Base extraction for bulk impurity removal.

Part 5: Analytical Validation Data

When validating your purification, compare your results against these expected parameters.

Table 1: Expected Impurity Profile & Removal Strategy

Impurity TypeOriginDetection (HPLC)Removal Strategy
3,3'-Dimethylbiphenyl Grignard HomocouplingHigh RT (Non-polar)Acid-Base Extraction (Remains in organic wash).[1]
Tertiary Alcohol Grignard Over-additionClose to ProductRecrystallization (Solubility difference).[1]
Regioisomers (2-Me, 4-Me)Impure Starting MaterialVery close to ProductDistillation of Starting Material (Prevention is key).[1]
Pyridine N-Oxide Oxidation during workupLow RT (Polar)Silica Plug Filtration (DCM/MeOH 95:5).[1]

References

  • Synthesis of 2-Benzoylpyridines via Grignard Reagents

    • Concept: The addition of aryl Grignard reagents to cyanopyridines is a standard method for synthesizing unsymmetrical ketones.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 6, p. 115 (1988); Vol. 56, p. 23 (1977).[1]

  • Acid-Base Extraction of Pyridine Derivatives

    • Concept: Exploiting the basicity of the pyridine nitrogen (pKa ~5.[1]2) to separate it from neutral organic byproducts.[1]

    • Source: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

  • Purification of 2-Chloro-6-methylpyridine (Precursor)

    • Concept: Understanding the impurities in the precursor (CAS 18368-63-3) is vital for downstream purity.
    • Source: Sigma-Aldrich Technical Data Sheet.[1] [1]

  • Crystallization of Low-Melting Ketones

    • Concept: Use of binary solvent systems (Good solvent/Anti-solvent) for difficult-to-crystallize aromatic ketones.[1]

    • Source: Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1]

Disclaimer: This guide is intended for qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) for 2-(3-Methylbenzoyl)-6-methylpyridine and its precursors before handling.

Sources

Preventing degradation of 2-(3-Methylbenzoyl)-6-methylpyridine during chemical workup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and workup challenges associated with 2-(3-Methylbenzoyl)-6-methylpyridine . This content is structured for researchers requiring high-purity isolation of this intermediate, which serves as a critical scaffold in the synthesis of antihistamines, enzyme inhibitors, and pyridine-based ligands.

Executive Summary: The Stability Triad

Successful isolation of 2-(3-Methylbenzoyl)-6-methylpyridine hinges on managing three distinct reactivity profiles inherent to its structure:

  • Photochemical Lability: The diaryl ketone motif acts as a photosensitizer, susceptible to radical abstraction and photoreduction.

  • Chelation Thermodynamics: The N,O-bidentate pocket (pyridine nitrogen + ketone oxygen) avidly binds transition metals, often retaining catalyst residues.

  • Benzylic Oxidation: The methyl groups at the 3- (phenyl) and 6- (pyridyl) positions are vulnerable to radical autoxidation, particularly in the presence of dissolved oxygen and light.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product turns yellow/brown during rotary evaporation, and NMR shows broadening."

Diagnosis: Photochemical Radical Degradation. Like benzophenone, this molecule can undergo an


 transition upon exposure to ambient UV/blue light. This generates a diradical triplet state that abstracts hydrogen atoms from solvent or the benzylic methyl groups, leading to complex mixtures of pinacols or oxidative coupling products.

Corrective Action:

  • Immediate: Wrap all flasks, columns, and rotary evaporator bulbs in aluminum foil.

  • Process Change: Switch to amber glassware for storage.

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) during prolonged light exposure, as they are hydrogen atom donors that facilitate this radical mechanism. Use esters (Ethyl Acetate) or chlorinated solvents (DCM) for workup.[1]

Issue 2: "Yield is low, and the aqueous layer remains colored after extraction."

Diagnosis: pH-Dependent Solubility & Metal Chelation. The pyridine nitrogen (pKa


 5-6) can become protonated in acidic media, trapping the product in the aqueous phase.[1][2] Furthermore, if metal catalysts (Pd, Cu, Fe) were used in synthesis, the molecule forms stable cationic chelates that are water-soluble and resist extraction into organics.

Corrective Action:

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH > 9 before extraction. This deprotonates the pyridine nitrogen, forcing the neutral molecule into the organic phase.

  • Chelation Breaking: If the aqueous layer is persistently colored (blue/green for Cu, red/brown for Fe), add a competitive chelator. Wash the organic phase with 10% aqueous EDTA (ethylenediaminetetraacetic acid) or 10% ammonium hydroxide to strip metals from the pyridine-ketone binding pocket.[1]

Issue 3: "I see a slow growth of an impurity at M+16 in LCMS."

Diagnosis: Benzylic Autoxidation. The M+16 peak corresponds to the formation of an N-oxide or a hydroxymethyl derivative. The 6-methyl group on the pyridine ring is activated; in the presence of light and oxygen, it can slowly oxidize to the alcohol or aldehyde.

Corrective Action:

  • Degassing: Sparge all workup solvents with nitrogen or argon for 15 minutes prior to use.[1]

  • Antioxidants: For long-term storage, consider adding a stabilizer like BHT (butylated hydroxytoluene) at 0.1% if the downstream chemistry permits.[1]

  • Temperature: Never heat the crude residue above 40°C during solvent removal.

Optimized Workup Protocol

Standardized for 10g scale. Validated for purity >98%.

StepOperationCritical ParameterRationale
1 Quench Cool to 0°C, add sat. NH₄Cl.[1][3][4]Exothermic control; prevents localized heating.[1]
2 Chelation Control Add 50 mL 10% Na₂EDTA (aq).CRITICAL: Sequesters transition metals that bind to the N-O pocket.
3 Extraction Extract 3x with DCM (Dichloromethane).[1]DCM solubilizes the polar pyridine better than hexanes/ether.
4 pH Check Verify aqueous pH is >9.If <9, add 1M NaOH dropwise. Ensures Pyridine is deprotonated (

).[1]
5 Washing Wash combined organics with Brine.Removes residual water and breaks emulsions.
6 Drying Dry over anhydrous Na₂SO₄.[1]MgSO₄ is slightly acidic and can bind pyridines; Na₂SO₄ is safer.[1]
7 Concentration Rotovap at <35°C in the dark.Prevents thermal and photo-degradation.[1][2]

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode: Photo-induced Radical Abstraction. This pathway explains the "browning" and yield loss often observed in clear glassware.

G Start 2-(3-Methylbenzoyl) -6-methylpyridine Excited Excited Triplet State (Diradical) Start->Excited Absorption Light UV/Vis Light (hν) Light->Excited Radical Benzylic Radical Intermediate Excited->Radical H-Abstraction Solvent H-Donor Solvent (e.g., THF, Ether) Solvent->Radical + H• Product1 Pinacol Dimer (Impurity) Radical->Product1 Dimerization Product2 Oxidized Derivatives (Aldehydes/Alcohols) Radical->Product2 + O2 (Autoxidation)

Figure 1: Mechanism of photo-induced degradation.[1][2] The ketone moiety absorbs light, entering a reactive triplet state that abstracts hydrogen atoms, leading to irreversible impurities.

Frequently Asked Questions (FAQs)

Q: Can I purify this compound on silica gel? A: Yes, but with caution. Silica is acidic.[1]

  • Risk: The pyridine nitrogen will interact strongly with silanols, causing "streaking" (tailing) and poor separation.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent (e.g., Hexanes/EtOAc + 1% TEA).[1] This neutralizes the acidic sites on the silica.

Q: Is the compound hygroscopic? A: Moderately. While the pure solid is stable, amorphous oils obtained after rotovap can absorb moisture, which may catalyze hydrolysis if residual acid is present. Always dry under high vacuum until a solid or stable foam is obtained.[1]

Q: What is the best solvent for recrystallization? A: A mixture of Ethanol/Water or Ethyl Acetate/Hexanes usually works well. Avoid Acetone if possible, as it can undergo aldol condensation with the basic pyridine under certain conditions.

References

  • Photochemistry of Diaryl Ketones: Turro, N. J. Modern Molecular Photochemistry. University Science Books, 1991. (Explains the triplet state mechanism relevant to benzoylpyridines).
  • Pyridine Workup Strategies: Li, J. J. Name Reactions and Reagents in Organic Synthesis. Wiley, 2003. (General reference for handling basic heterocycles).
  • Metal Chelation of Benzoylpyridines

    • Constable, E. C. "Coordination chemistry of 2,2′:6′,2″-terpyridine and higher oligopyridines." Advances in Inorganic Chemistry, Vol 40, 1994. (Describes the binding affinity of pyridine-ketone motifs).[1]

  • Fossey, J., Lefort, D., & Sorba, J. Free Radicals in Organic Chemistry. Wiley, 1995.

Sources

Considerations for scaling up the synthesis of 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scalable synthesis of 2-(3-Methylbenzoyl)-6-methylpyridine (CAS: Analogous structure reference). The recommended industrial route utilizes the nucleophilic addition of 3-methylphenylmagnesium bromide to 6-methylpicolinonitrile (2-cyano-6-methylpyridine), followed by acidic hydrolysis. This pathway is selected for its high atom economy, avoidance of noble metal catalysts, and suitability for multi-kilogram batch processing compared to Friedel-Crafts or oxidative methods.

Phase 1: Strategic Route Selection & Pre-Reaction Controls

Q: Why is the Grignard route preferred over Friedel-Crafts acylation for this substrate?

A: Pyridine rings are electron-deficient, making them poor nucleophiles for Friedel-Crafts acylation. Attempting direct acylation of 2-picoline with 3-methylbenzoyl chloride often results in complex mixtures, low yields, or N-acylation salts rather than C-acylation. The Grignard addition to the nitrile group at the 2-position is regiospecific and high-yielding because the nitrile acts as a potent electrophile, and the pyridine nitrogen coordinates with magnesium, stabilizing the intermediate.

Q: What are the critical quality attributes (CQAs) for the starting materials?

A:

  • 6-Methylpicolinonitrile: Moisture content must be <0.05% (KF). Water destroys the Grignard reagent, generating 3-xylene and magnesium hydroxide, which complicates workup.

  • THF (Solvent): Must be anhydrous and inhibitor-free (or BHT-stabilized if validated). Peroxides in THF can be hazardous during distillation/drying.

  • 3-Methylphenylmagnesium Bromide: If purchasing commercial solutions (typically 1.0 M in THF), verify the titer immediately before use. Grignard reagents can degrade over time or precipitate.

Phase 2: Reaction Execution (The Grignard Addition)

Protocol Overview
  • Inertion: Purge reactor with N₂ to <100 ppm O₂.

  • Charge: Load 6-methylpicolinonitrile (1.0 equiv) and anhydrous THF (5-7 volumes).

  • Cooling: Chill the solution to -10°C to 0°C.

  • Addition: Feed 3-methylphenylmagnesium bromide (1.1–1.2 equiv) slowly.

  • Aging: Stir at 0–5°C for 2 hours, then warm to 20°C.

Q: We are observing a sudden temperature spike during Grignard addition. How do we mitigate this?

A: The formation of the magnesium ketimine salt is highly exothermic.[1]

  • Cause: Feed rate exceeds the cooling capacity of the reactor jacket.

  • Solution: Switch to dosing control . Link the addition pump to the internal temperature probe. If

    
     exceeds 5°C, the pump must automatically stop. Ensure the agitator speed is sufficient (tip speed ~2-3 m/s) to prevent "hot spots" at the injection point.
    
Q: The reaction mixture has solidified or become too viscous to stir. What happened?

A: The magnesium ketimine intermediate often precipitates in pure THF.

  • Troubleshooting:

    • Dilution: Add anhydrous Toluene (2-3 volumes) as a co-solvent. Toluene improves the solubility of the magnesium complex and heat transfer.

    • Temperature: Do not chill below -10°C unless necessary; lower temperatures increase viscosity exponentially.

Phase 3: Quench & Hydrolysis (Critical Safety Step)

Mechanism of Hydrolysis

The reaction yields a magnesium ketimine salt (


). This must be hydrolyzed to the imine (

) and then to the ketone (

) using aqueous acid.
Q: What is the safest protocol for quenching this reaction on a >1 kg scale?

A: Never add water directly to the Grignard mixture ("Normal Addition") on a large scale; the exotherm and hydrogen gas evolution are uncontrollable.

  • Protocol (Inverse Quench):

    • Prepare a separate vessel with 15% H₂SO₄ or 3N HCl (approx. 2-3 equiv) chilled to 0-5°C.

    • Transfer the reaction mixture into the acid solution slowly.

    • Maintain quench temperature <25°C to prevent uncontrolled boiling of THF.

Q: We see a persistent emulsion during the workup. How do we break it?

A: Emulsions are caused by magnesium salts (Mg(OH)₂ or gelatinous Mg species) precipitating at neutral pH.

  • Fix: Ensure the pH of the aqueous layer is < 2.0 . Magnesium salts are fully soluble in acidic media.

  • Process: After the quench, stir the biphasic mixture for 1-2 hours to ensure complete hydrolysis of the imine (which can be slow). Only then separate the layers.

Phase 4: Isolation & Purification

Q: Can we avoid column chromatography?

A: Yes. 2-Benzoylpyridines are typically crystalline solids.

  • Crystallization Strategy:

    • Concentrate the organic phase (Toluene/THF) to remove THF.

    • Perform a solvent swap to Isopropanol (IPA) or Heptane/Ethyl Acetate .

    • Cool slowly to 0°C. Seed with pure product if available.

    • If the product oils out, re-heat to dissolve and cool more slowly, or add seed crystals at the cloud point.

Summary of Quantitative Parameters

ParameterRecommended RangeRationale
Stoichiometry 1.15 – 1.20 equiv GrignardExcess ensures full conversion of nitrile; excess Grignard hydrolyzes to toluene (volatile).
Reaction Temp -5°C to 5°CMinimizes side reactions (e.g., attack at pyridine ring).
Concentration 4 – 6 L/kgBalance between throughput and viscosity control.[2]
Quench pH < 1.5Prevents Mg salt precipitation; drives imine hydrolysis.
Hydrolysis Time > 2 hoursImine hydrolysis is not instantaneous; premature separation lowers yield.

Visual Workflow & Mechanism

G Start Start: 6-Methylpicolinonitrile + THF Reactor Reaction Vessel (-5°C to 5°C) Formation of Ketimine Salt Start->Reactor Grignard Reagent Prep: 3-Methylphenyl-MgBr Grignard->Reactor Controlled Feed Quench Quench Tank (H2SO4/H2O) Inverse Addition Reactor->Quench Transfer (Exothermic) Hydrolysis Hydrolysis (pH < 2, 2 hrs) Ketimine -> Ketone Quench->Hydrolysis Workup Phase Separation & Solvent Swap Hydrolysis->Workup Product Final Product: 2-(3-Methylbenzoyl)-6-methylpyridine (Crystalline Solid) Workup->Product Crystallization

Caption: Process flow diagram for the Grignard synthesis of 2-(3-Methylbenzoyl)-6-methylpyridine, highlighting the critical inverse quench step.

Mechanism Step1 Nitrile Coordination (Mg coordinates to N) Step2 Nucleophilic Attack (Aryl anion attacks C≡N) Step1->Step2 Intermediate Magnesium Ketimine Salt (Stable Intermediate) Step2->Intermediate Step3 Acid Hydrolysis (Imine formation) Intermediate->Step3 + H3O+ Final Target Ketone Step3->Final - NH4+

Caption: Mechanistic pathway: Coordination, Addition, and Hydrolysis.

References

  • Preparation of 2-benzoylpyridine via Grignard Reaction

    • Source: Marvel, C. S.; Sperry, W. M. "Benzoyl Piperidine." Organic Syntheses, Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). (Describes the fundamental reactivity of nitriles with Grignards).
    • URL:[Link]

  • Grignard Reactions with Cyanopyridines (Scale-up Context)

    • Source: "Process for preparation of benzoylpyridines."[3] US Patent 3,891,661 (1975). (Details the industrial handling of cyanopyridine additions).

    • URL
  • Safety in Grignard Scale-up

    • Source: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition. (General reference for inverse quenching and exotherm control).
    • URL:[Link]

Sources

Methods for resolving isomeric mixtures of functionalized pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Resolving Isomeric Mixtures of Functionalized Pyridines

Initial Triage: Understanding the Enemy

Welcome to the Pyridine Resolution Helpdesk. You are likely here because you have a mixture of 2-, 3-, and 4-substituted pyridines (e.g., bromopyridines, aminopyridines) that are co-eluting on your standard C18 column or refusing to crystallize separately.

The Core Problem: Pyridine isomers often possess nearly identical boiling points and lipophilicities (


). However, they differ significantly in pKa  (basicity) and dipole moments . Successful resolution requires exploiting these electronic differences rather than relying solely on physical properties.
Module 1: Chromatographic Resolution (HPLC & SFC)

Current Status: Standard Reverse Phase (RP) is failing due to peak tailing or lack of selectivity.

The "Silanol War" (HPLC Troubleshooting)

Pyridines are basic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1] On standard silica-based columns, they interact with acidic residual silanols (

), causing severe tailing.

Q: My pyridine peaks are tailing (As > 1.5). How do I fix this? A: You are fighting silanol interactions. You have three tactical options:

  • The "Scorched Earth" (High pH): If your column is hybrid-silica (e.g., chemically resistant), raise the pH to >10 using Ammonium Hydroxide. This deprotonates the pyridine (neutral form) and the silanols, reducing ionic attraction.

  • The "Suppression" (Additives): Add Triethylamine (TEA) or Ammonium Formate to your mobile phase. These "sacrificial bases" saturate the silanol sites, allowing your pyridine to elute symmetrically [1, 2].

  • The "Mixed-Mode" Switch: Use a column with embedded ion-exchange groups (e.g., Primesep or Amaze HD). These columns separate based on hydrophobicity and pKa, which is often distinct between regioisomers (e.g., 2-aminopyridine is more basic than 3-aminopyridine due to resonance stabilization) [3].

The Gold Standard: Supercritical Fluid Chromatography (SFC)

SFC is superior to HPLC for pyridine isomers because it exploits "orthogonality"—separating based on hydrogen bonding and pi-pi interactions rather than just polarity.

Q: Which SFC column should I start with? A: The 2-Ethylpyridine (2-EP) column is the industry standard for basic heterocycles [4].

  • Mechanism: The pyridine functionality on the stationary phase interacts via pi-pi stacking and hydrogen bonding with your analyte.

  • Alternative: If 2-EP fails, switch to a Diol or 4-Vinylpyridine phase. The Diol phase interacts strongly with the pyridine nitrogen lone pair.

Table 1: Chromatographic Selection Matrix

Isomer TypeRecommended MethodStationary PhaseMobile Phase ModifierMechanism
Halopyridines (Cl, Br)SFC (Primary)2-Ethylpyridine (2-EP)MeOH + 0.1% TEAPi-Pi Interactions
Aminopyridines HPLC (Mixed-Mode)Cation Exchange/RP (e.g., Primesep)MeCN/H2O + Formic AcidpKa + Hydrophobicity
Acidic Pyridines (-COOH)RP-HPLCC18 (End-capped)Phosphate Buffer (pH 2.5)Ion Suppression
Neutral/Weak SFCDiol or AminoMeOH/CO2 (No additive)H-Bonding
Visual Workflow: Method Selection Logic

PyridineResolution Start Start: Isomeric Mixture State Physical State? Start->State Solid Solid (Mp > 40°C) State->Solid Crystalline Liquid Liquid/Oil State->Liquid Oil/Crude pKa_Diff pKa Difference > 1? Solid->pKa_Diff SFC_Check SFC Available? Liquid->SFC_Check Use_2EP Method: SFC Col: 2-Ethylpyridine SFC_Check->Use_2EP Yes (Preferred) HPLC_Mode HPLC Mode SFC_Check->HPLC_Mode No MixedMode Method: Mixed-Mode (Cation Exchange) HPLC_Mode->MixedMode Basic Isomers High_pH Method: High pH RP (pH > 10) HPLC_Mode->High_pH Neutral Isomers Salt_Res Method: Diastereomeric Salt Resolution pKa_Diff->Salt_Res Yes CoCrystal Method: Co-Crystallization (Non-Ionic) pKa_Diff->CoCrystal No

Figure 1: Decision tree for selecting the optimal resolution strategy based on physical state and equipment availability.

Module 2: Scalable Resolution (Crystallization & Salts)

Current Status: You need to separate grams/kilograms, and chromatography is too expensive.

The "pKa Lever" Strategy

Isomeric pyridines often have distinct pKa values due to the inductive effects of substituents relative to the nitrogen.

  • Example: 2-chloropyridine is a weaker base than 3-chloropyridine (electron withdrawal is stronger at the 2-position).

  • Action: You can selectively protonate the more basic isomer using a strong acid, causing it to precipitate as a salt while the weaker base remains in solution [5, 6].

Protocol: Selective Salt Precipitation

Target: Separating a "Stronger Base" Isomer (A) from a "Weaker Base" Isomer (B).

  • Solvent Selection: Dissolve the mixture in a non-polar solvent (EtOAc or Toluene). The neutral pyridines must be soluble; the salt must be insoluble.

  • Acid Titration: Add a solution of anhydrous acid (e.g., HCl in dioxane or Methanesulfonic acid) dropwise.

    • Critical Step: Add only 0.9 equivalents relative to Isomer A.

  • Equilibration: Stir for 1 hour. Isomer A (higher pKa) will protonate first and precipitate.

  • Filtration: Filter the solid.

    • Solid: Enriched Isomer A salt.

    • Filtrate: Enriched Isomer B (neutral).

  • Recrystallization: Recrystallize the salt from EtOH/IPA to upgrade chiral or regio-purity.

Q: Which acid should I use? A:

  • Mineral Acids (HCl, HBr): Good for simple bulk separation.

  • Chiral Acids (Tartaric, Mandelic): Required if your isomers are enantiomers or if you need specific crystal packing (diastereomeric salts) [7].

  • Co-formers (Fumaric Acid): If pKa difference is low (<1 unit), use fumaric acid to form co-crystals rather than salts [8].

Module 3: The "Nuclear Option" (Chemical Modification)

Current Status: Isomers are too similar. Chromatography and Crystallization failed.

If physical separation fails, you must alter the chemistry temporarily.

Strategy: N-Oxide Derivatization

Oxidizing the pyridine nitrogen to an N-oxide dramatically changes polarity and boiling point.

  • Reaction: Treat mixture with mCPBA or H2O2.

  • Separation: The N-oxides are highly polar and often crystallize easily or separate on simple silica flash columns (unlike the parent pyridines).

  • Regeneration: Reduce back to pyridine using

    
     or Zn/Acetic Acid.
    
Visual Workflow: The "Silanol Suppression" Loop

SilanolLoop Issue Problem: Peak Tailing / Poor Resolution Check_pH Check Mobile Phase pH Issue->Check_pH Low_pH pH < 3.0 Check_pH->Low_pH High_pH pH > 7.0 Check_pH->High_pH Add_Mod Action: Add Ion-Pair Reagent (e.g., 10mM Amm. Formate) Low_pH->Add_Mod Silanols are ionized Hybrid Is Column Hybrid Silica? High_pH->Hybrid Raise_pH Action: Raise pH to 10-11 (Deprotonate everything) Hybrid->Raise_pH Yes Switch_Col Action: Switch to Polymer/Zirconia or 2-EP (SFC) Hybrid->Switch_Col No (Silica dissolves)

Figure 2: Troubleshooting logic for eliminating peak tailing in pyridine chromatography.

References
  • Element Lab Solutions. (2025).[2] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing!. Retrieved from

  • Helix Chromatography. (2025).[2] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from

  • Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from

  • BenchChem. (2025).[2][4] Overcoming solubility issues during diastereomeric salt crystallization. Retrieved from

  • ResearchGate. (2025). Absolute and relative pKa calculations of mono and diprotic pyridines. Retrieved from

  • Royal Society of Chemistry. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry. CrystEngComm. Retrieved from

  • ResearchGate. (2025). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Retrieved from

Sources

2-(3-Methylbenzoyl)-6-methylpyridine long-term stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Stability, Storage Protocols, and Quality Re-Validation

Document ID: TSC-2024-MBMP-01 Classification: Chemical Stability Guide (Aryl-Pyridyl Ketones)[1]

Executive Summary & Chemical Profile

Compound: 2-(3-Methylbenzoyl)-6-methylpyridine Chemical Class: Aryl-Pyridyl Ketone / Picoline Derivative Primary Risks: Photo-degradation, Oxidation (Benzylic/Picolinic), Hygroscopicity.[1]

This guide provides an autonomous technical framework for the storage and handling of 2-(3-Methylbenzoyl)-6-methylpyridine.[1] As a molecule combining a pyridine ring, a reactive ketone bridge, and activated methyl groups, it presents specific stability challenges distinct from simple aromatics.[1] The protocols below are designed to mitigate the Norrish Type photo-cleavage typical of aromatic ketones and the N-oxide formation common in alkylpyridines.

Critical Storage Protocols (The "Why" & "How")

Do not treat this compound as a generic shelf reagent. Its dual functionality (base + ketone) requires a strictly controlled environment to maintain >98% purity over 12+ months.[1]

A. Environmental Control
ParameterSpecificationTechnical Rationale (Causality)
Temperature -20°C (Optimal) 2-8°C (Acceptable < 3 months)Kinetic Suppression: The 6-methyl group (picolinic position) is activated.[1] Lower temperatures significantly reduce the rate of auto-oxidation to carboxylic acids or aldehydes.[1]
Atmosphere Argon (Preferred) or NitrogenOxidative Protection: Pyridines are susceptible to N-oxidation.[1] Argon is heavier than air and provides a superior "blanket" in opened vials compared to Nitrogen, preventing moisture and

ingress.
Light Amber Glass / Foil Wrap Photochemical Stability: The benzoyl moiety acts as a chromophore. Exposure to UV/Vis light can trigger radical formation (similar to benzophenone), leading to dimerization or reduction to alcohols.
Container Borosilicate Glass + PTFE Liner Chemical Compatibility: Avoid low-density plastics.[1] Pyridine derivatives can leach plasticizers from standard PVC/LDPE, contaminating the sample.
B. Handling Best Practices
  • The "Thaw Rule": Never open a cold bottle immediately. Allow the container to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Reason: Opening a cold container condenses atmospheric moisture onto the hygroscopic pyridine ring, leading to hydrolysis or hydrate formation.

  • Aliquot Strategy: If the compound is used frequently, dissolve the master stock in an anhydrous solvent (e.g., DMSO or Acetonitrile) and store as frozen aliquots to avoid repeated freeze-thaw cycles of the neat solid.[1]

Degradation Pathways & Visualization

Understanding how the molecule breaks down is essential for troubleshooting.[1] The diagram below maps the inputs (environmental stressors) to the specific degradation products you might observe via LC-MS.

DegradationPathways Target 2-(3-Methylbenzoyl)- 6-methylpyridine Radical Biradical Intermediate Target->Radical Excitation NOxide Pyridine N-Oxide Target->NOxide N-Oxidation Carbox 6-Carboxy Derivative Target->Carbox Methyl Oxidation Hydrate Gem-diol / Hydrate Target->Hydrate Carbonyl Attack Light UV/Vis Light (hv) Light->Radical Oxygen Atmospheric O2 Oxygen->NOxide Oxygen->Carbox Moisture H2O (Humidity) Moisture->Hydrate Dimer Photodimerization Products Radical->Dimer Recombination

Caption: Figure 1. Primary degradation vectors.[1] Note that the 6-methyl position and the pyridine nitrogen are distinct oxidation sites.[1]

Troubleshooting & FAQs

Issue 1: "The powder has turned into a sticky gum or yellow oil." [1]

  • Diagnosis: This is likely Hygroscopic Liquefaction combined with partial oxidation.[1] Pyridine derivatives often lower their melting point significantly when hydrated.[1] The yellowing indicates the formation of N-oxides or conjugated degradation products (chromophores).[1]

  • Solution:

    • Do not use for sensitive catalysis.[1]

    • Attempt recrystallization (if applicable) or purification via silica plug filtration (DCM/MeOH).[1]

    • Prevention: Use parafilm and electrical tape over the cap; store in a secondary container with active desiccant.

Issue 2: "LC-MS shows a peak at M+16."

  • Diagnosis: N-Oxidation .[1][2] The mass shift of +16 Da is characteristic of an oxygen atom adding to the pyridine nitrogen.

  • Action: If the impurity is <5%, it may be tolerated for crude synthesis. For biological assays, it must be repurified, as N-oxides have significantly different binding affinities.[1]

Issue 3: "Can I store this in DMSO?"

  • Guidance: Yes, but with caveats.

    • DMSO is hygroscopic.[1] Store DMSO stocks at -20°C or -80°C.[1]

    • Avoid storing in protic solvents (Methanol/Ethanol) for long periods (>1 month), as the ketone can slowly form hemiacetals or ketals under acidic conditions.[1]

Re-Validation Protocol (Self-Validating System)

Before using an old batch (stored >6 months), perform this standardized QC check.

Method: Reverse-Phase HPLC
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Essential to protonate the pyridine and prevent peak tailing).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Carbonyl).[1]

Decision Logic (QC Workflow)

QC_Workflow Start Sample > 6 Months Old Visual Visual Inspection: Color/State Change? Start->Visual HPLC Run HPLC/LC-MS (Method Above) Visual->HPLC No Change Visual->HPLC Minor Yellowing Discard DISCARD: Irreversible Degradation Visual->Discard Liquefied/Dark Brown Purity Purity Check HPLC->Purity Pass PASS: Use Immediately Purity->Pass >98% Purify Recrystallize/Column Purity->Purify 90-98% Purity->Discard <90% or Unknown Peaks

Caption: Figure 2. Quality Control Decision Tree for evaluating aged samples.

References

  • PubChem Database. 2-Benzoylpyridine (Analogous Structure Properties).[1] National Library of Medicine. Accessed 2024.[1] Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-6-methylpyridine (Structural Analog for 6-methyl stability).[1] Merck KGaA.[1][3] Link[1]

  • Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.[1] (General reference for Pyridine N-oxide formation and alkyl group reactivity).

  • Loba Chemie. MSDS for 2-Benzoylpyridine. (Confirming light/moisture sensitivity for the ketone class). Link

Sources

Avoiding byproduct formation in Friedel-Crafts acylation of pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Pyridine Acylation & Byproduct Control

Ticket ID: PYR-FC-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1]

Executive Summary: The "Pyridine Paradox"

You are likely encountering a critical failure mode: Lewis Acid-Induced Deactivation .[1] Standard Friedel-Crafts (F-C) acylation relies on an electron-rich aromatic ring attacking an acylium ion.[1] However, pyridine is ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-deficient. When you add a Lewis Acid (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

), it coordinates to the nitrogen lone pair, forming a pyridinium salt. This salt is highly deactivated, effectively shutting down Electrophilic Aromatic Substitution (EAS).[1]

If you are observing black tars, recovered starting material, or N-acyl salts , you are fighting thermodynamics.[1] This guide provides the workaround protocols (Minisci and Metallation) required to bypass this intrinsic limitation.[1]

Part 1: Diagnostic & Decision Logic

Before proceeding, identify your failure mode and desired outcome using the logic flow below.

Pyridine_Acylation_Logic Start Start: Pyridine Acylation Issue Problem What is the primary failure? Start->Problem NoRxn No Reaction / Tar (Lewis Acid Deactivation) Problem->NoRxn Using AlCl3 NAcyl N-Acyl Salt Formation (Kinetic Trapping) Problem->NAcyl Direct Acyl Chloride Poly Poly-Acylation (Over-reaction) Problem->Poly Radical Rxn Target Desired Regioselectivity? Minisci Protocol A: Minisci Acylation (Radical Mechanism) Target->Minisci Target C2 (Major) Metal Protocol B: Metallation/Grignard (Halogen-Metal Exchange) Target->Metal Target Specific (via Halide) NOxide Protocol C: N-Oxide Activation (EAS Pathway) Target->NOxide Target C4 NoRxn->Target NAcyl->Metal Switch Mechanism Poly->Minisci Optimize Oxidant/Eq

Figure 1: Decision matrix for selecting the correct acylation strategy based on observed failure modes.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I added

and acetyl chloride, but I only get unreacted pyridine or black tar."

Root Cause: You have formed a Pyridine-Lewis Acid Complex .[1] The nitrogen lone pair is a better Lewis base than the acyl chloride chlorine.[1] The resulting complex places a positive charge on the nitrogen, pulling electron density from the ring.[1] The ring becomes too electron-poor to attack the acylium ion.[1]

The Fix: Switch to Minisci Acylation (Radical Substitution) Do not use EAS. Use nucleophilic radical substitution.[1][2] In the Minisci reaction, an acyl radical (nucleophilic) attacks the protonated pyridine (electron-deficient).[1][2] This matches the electronic requirements perfectly.

  • Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     radical attacks the C2 position of the pyridinium salt.
    
  • Byproduct Control: The primary byproduct here is poly-acylation .[1]

    • Why? Introduction of an acyl group (EWG) makes the ring more electron-deficient, which actually activates it toward further nucleophilic radical attack.[1]

    • Solution: Use a biphasic system (water/DCM) or stop the reaction at 70% conversion.[1]

Issue 2: "I am seeing significant N-acylation instead of C-acylation."

Root Cause: Kinetic control favors attack at the nitrogen lone pair (hard nucleophile) by the acyl chloride (hard electrophile), forming N-acyl pyridinium salts.[1] These are often unstable and revert to starting material during aqueous workup, making it look like "no reaction" occurred.[1]

The Fix: The Metallation Route (Lithiation) If you cannot use radical chemistry, you must reverse the polarity (umpolung).[1]

  • Use a brominated pyridine starting material (e.g., 2-bromopyridine).[1]

  • Perform Halogen-Metal exchange with

    
    -BuLi at -78°C.
    
  • Quench with an ester or Weinreb amide.[1]

Critical Protocol Note:

  • Temperature Control: You must keep the reaction below -78°C. Above this, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -BuLi will attack the pyridine ring (nucleophilic addition), leading to alkylated byproducts (butyl-pyridine).
    
Issue 3: "I need to acylate at C4, but Minisci gives me C2."

Root Cause: Radical attack (Minisci) is governed by orbital coefficients, which favor C2 (and C6) in protonated pyridines.

The Fix: N-Oxide Activation Convert your pyridine to Pyridine N-Oxide .[1]

  • Why? The N-oxide oxygen pushes electron density back into the ring (specifically C2 and C4), allowing standard EAS or modified activation.

  • Byproduct: Deoxygenation is required as a final step (using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or Zn).
    
Part 3: Validated Experimental Protocols
Protocol A: Minisci Acylation (Silver-Catalyzed)

Best for: Direct C2-acylation of unmodified pyridine.[1]

Reagents:

  • Pyridine (1.0 equiv)[1][3]

  • Carboxylic Acid (R-COOH) (3.0 equiv) - Source of acyl radical[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (0.2 equiv) - Catalyst
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (3.0 equiv) - Oxidant
    
  • TFA (1.0 equiv) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     - Proton source
    
  • Solvent: DCM/Water (1:[1]1) biphasic mixture.[1]

Step-by-Step:

  • Dissolution: Dissolve pyridine and the carboxylic acid in the DCM/Water mixture.[1] Add acid (TFA) to protonate the pyridine (Critical for activation).[1]

  • Catalyst Addition: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Radical Initiation: Heat to 40-50°C. Add ammonium persulfate solution dropwise over 1 hour.

    • Why dropwise? To keep the radical concentration low and prevent radical-radical coupling (decarbonylation byproducts).[1]

  • Monitoring: Monitor by LCMS. Stop when mono-acylated product peaks; do not push to 100% conversion to avoid di-acylation.

  • Workup: Basify with NaOH to pH > 9 (releases free base pyridine), extract with DCM.

Protocol B: Metallation (Lithium-Halogen Exchange)

Best for: Regioselective acylation (C3 or C4) using brominated precursors.[1]

Reagents:

  • 3-Bromopyridine (1.0 equiv)[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Butyllithium (1.1 equiv, in hexanes)
    
  • Ethyl ester or Weinreb Amide (1.2 equiv) - Electrophile[1]

  • Solvent: Dry THF or Et2O.[1]

Step-by-Step:

  • Drying: Flame-dry all glassware under Argon.

  • Exchange: Cool 3-bromopyridine in THF to -78°C (Acetone/Dry Ice bath).

  • Lithiation: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -BuLi dropwise. Stir for 30 mins.
    
    • Troubleshooting: If the solution turns deep red/brown, you may be getting ring opening or polymerization.[1] Keep it cold.

  • Acylation: Cannulate the lithiated pyridine into a solution of the electrophile (Reverse addition).

    • Why Reverse Addition? This ensures the electrophile is always in excess, preventing the product ketone from reacting with the lithiated species (which would form a tertiary alcohol byproduct).[1]

  • Quench: Add saturated

    
     at low temperature.
    
Part 4: Comparative Data Analysis
FeatureFriedel-Crafts (Standard)Minisci AcylationMetallation (Li/Mg)
Mechanism EAS (Electrophilic)Radical SubstitutionNucleophilic Attack
Active Species Acylium Ion (

)
Acyl Radical (

)
Pyridyl-Lithium
Pyridine State Deactivated (Salt)Activated (Protonated)Neutral/Anionic
Major Byproduct N-Acyl Salt / None Poly-acylation Tertiary Alcohol
Regioselectivity N/A (Fails)C2 > C4Determined by Halide
Success Rate < 5%60-80%70-90%
References
  • Minisci Reaction Mechanism & Scope

    • Title: "General methods for the alkylation and acylation of heterocycles by nucleophilic free radicals."[1]

    • Source: Minisci, F. et al., Tetrahedron (1971).[1]

    • URL:[Link][1]

  • Modern Minisci Protocols (Silver-Free variants)

    • Title: "Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes" (Demonstrates modern radical generation).[1]

    • Source:Journal of Organic Chemistry (2024).[1][4]

    • URL:[Link][1]

  • Regioselectivity in Pyridine Acylation

    • Title: "Practical and Regioselective Synthesis of C4-Alkylated Pyridines" (Discusses blocking groups to control Minisci regioselectivity).[1][5]

    • Source:NIH / PMC (2021).[1]

    • URL:[Link]

  • Metallation Strategies

    • Title: "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
    • Source:Chemical Reviews (2012).[1]

    • URL:[Link][1]

Sources

Catalyst selection and optimization for pyridine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Optimization for Pyridine Synthesis

Ticket ID: PYR-CAT-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Subject: Troubleshooting & Optimization of Pyridine Ring Formation

Diagnostic Triage: Start Here

Before optimizing, identify your failure mode. Use this triage table to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Reaction Stalled (Hantzsch) Incomplete oxidation of 1,4-dihydropyridine (DHP) intermediate.Switch from thermal oxidation to catalytic aerobic oxidation (e.g., MnO₂ or photocatalysis). See Section 3.2.
Wrong Regioisomer ([2+2+2]) Poor steric control during metallacycle formation.Increase ligand bulk (Switch CpCo → Cp*Co ). See Section 4.
Low Yield (Metal Catalysis) Catalyst poisoning by nitrile lone pairs or air sensitivity.Use pre-catalysts (Co(III)) with in situ reduction; ensure strictly anaerobic conditions.
Polymerization/Tars Lewis acid too strong (in multicomponent coupling).Downgrade acidity: Switch from AlCl₃/TiCl₄ to MgBr₂ or Zn(OTf)₂ .

Catalyst Selection Matrix

Do not choose a catalyst based on popularity; choose it based on your substrate classes.

Decision Logic (Workflow)

CatalystSelection Start Substrates? Alkynes Alkynes + Nitriles Start->Alkynes Aldehydes Aldehyde + 1,3-Dicarbonyl Start->Aldehydes Oximes Ketoxime Acetates + Aldehydes Start->Oximes Method1 [2+2+2] Cycloaddition Alkynes->Method1 Atom Economy Method2 Hantzsch Synthesis Aldehydes->Method2 Multicomponent Method3 Fe-Cat Cyclization Oximes->Method3 N-O Bond Cleavage Cat1 Cp*Co(cod) / Rh(PPh3)3Cl (High Regiocontrol) Method1->Cat1 Cat2 Lewis Acid (Yb(OTf)3) + Oxidant (MnO2/O2) Method2->Cat2 Cat3 FeCl3 / Cu(OAc)2 (Redox Neutral) Method3->Cat3

Figure 1: Decision matrix for selecting the primary catalytic manifold based on starting material availability.

Experimental Protocols & Optimization

The "Gold Standard" [2+2+2] Cycloaddition

Issue: Traditional Co(I) catalysts (like CpCo(CO)₂) are volatile, air-sensitive, and difficult to handle. Solution: Use an air-stable Co(III) precursor with in situ reduction.[1][2] This is the most robust method for drug discovery applications requiring high functional group tolerance.

Protocol: In Situ Co(I) Generation

  • Precursor: Weigh [CoCp*(CH3CN)3][BF4]2 (Air stable solid).

  • Solvent: Degassed THF or Toluene.

  • Substrates: Dissolve diyne (1.0 equiv) and nitrile (1.5 equiv).

  • Activation: Add catalyst (5 mol%) followed by dropwise addition of NaBEt₃H (10 mol%) at -78°C or 0°C.

    • Mechanism:[2][3][4] The borohydride reduces Co(III) to the active Co(I) species inside the reaction vessel, bypassing stability issues.

  • Reaction: Warm to RT. The active Cp*Co(I) species coordinates the alkynes.

Optimization Table: Ligand Effects on Yield

Ligand System Yield (%) Regioselectivity (r.r.) Notes
CpCo(CO)₂ 45-60% 60:40 Poor selectivity; volatile catalyst.
Cp*Co(cod) 85-92% >95:5 Recommended. Steric bulk of Cp* directs regiochemistry.

| RhCl(PPh₃)₃ | 70-80% | 80:20 | Good alternative, but expensive and harder to remove Rh residuals. |

Hantzsch Synthesis: Solving the Aromatization Bottleneck

Issue: The reaction often stops at the 1,4-dihydropyridine (1,4-DHP). Harsh oxidants (HNO₃) degrade sensitive functional groups. Solution: Catalytic Aerobic Oxidation.

Protocol:

  • Perform the standard Hantzsch condensation (Aldehyde + 2x

    
    -ketoester + NH₄OAc) using Yb(OTf)₃ (5 mol%)  as the Lewis acid.
    
  • Do not isolate DHP.

  • Add activated Carbon/O₂ or MnO₂ (catalytic) to the same pot.

  • Heat to reflux.[5] The Lewis acid activates the carbonyls for assembly, while the oxidation catalyst drives the aromatization.

Deep Dive: Regioselectivity Control

In [2+2+2] cycloaddition involving unsymmetrical alkynes, obtaining a single isomer is the primary challenge.

The Mechanism of Control: The regioselectivity is determined during the formation of the metallacyclopentadiene intermediate. Large ligands (Cp*) force substituents (


) away from the metal center, dictating the orientation of the incoming nitrile.

Regioselectivity Complex Active Catalyst [Cp*Co(I)] Coordination Bis-Alkyne Coordination Complex->Coordination Metallacycle Metallacyclopentadiene (CRITICAL STEP) Coordination->Metallacycle Sterics Steric Clash: Cp* vs Alkyne Subst. Metallacycle->Sterics Determines Isomer Insertion Nitrile Insertion Product Pyridine Product Insertion->Product Reductive Elimination Sterics->Insertion Favored Path

Figure 2: The metallacyclopentadiene intermediate is the bifurcation point for regioselectivity. Bulky ligands (Cp) favor the formation of the less sterically crowded metallacycle.*

FAQ: Regioselectivity

  • Q: Why am I getting a 50:50 mixture of isomers?

    • A: Your alkyne substituents likely have similar steric sizes (e.g., Methyl vs Ethyl). You need a larger differentiation (e.g., H vs t-Butyl) or a bulkier catalyst ligand (Cp* or Indenyl) to enforce the preference.

  • Q: Can I use Rhodium instead of Cobalt?

    • A: Yes. Cationic Rh(I) complexes (e.g., [Rh(cod)2]BF4 + BINAP) allow for enantioselective synthesis if you are generating axial chirality, but for simple pyridine formation, Cobalt is more cost-effective and often more regioselective due to the tighter coordination sphere.

References

  • Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions.[1][2][4][6] Chemical Society Reviews, 36(7), 1085–1094. Link

  • Sancho-Sanz, I., et al. (2025).[2] In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2+2+2] cycloadditions. Organic Chemistry Frontiers. Link

  • Bayana, M. E., et al. (2022).[3] Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.[3] PMC (NIH). Link

  • Liu, J., et al. (2016). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes.[7] Green Chemistry, 18, 100-105. Link

Sources

Validation & Comparative

Comparative Guide: 2-(3-Methylbenzoyl)-6-methylpyridine vs. 2-(4-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(3-Methylbenzoyl)-6-methylpyridine (Meta-isomer) and 2-(4-Methylbenzoyl)-6-methylpyridine (Para-isomer). These compounds are critical intermediates in the synthesis of bis(imino)pyridine (PDI) ligands for homogeneous catalysis (olefin polymerization) and as privileged scaffolds in medicinal chemistry (e.g., thiosemicarbazone antiviral agents).

Executive Summary: The Meta vs. Para Distinction

In the development of pyridine-based ligands and pharmaceutical intermediates, the position of the methyl substituent on the benzoyl ring dictates crystallinity , electronic feedback , and steric topology .

  • 2-(4-Methylbenzoyl)-6-methylpyridine (Para-isomer): The industry standard for electronic tuning. It offers superior crystallinity and a streamlined NMR profile. The para-methyl group exerts a purely electronic effect (+I, hyperconjugation) on the carbonyl, making it the preferred precursor for stable, electronically enriched metal complexes.

  • 2-(3-Methylbenzoyl)-6-methylpyridine (Meta-isomer): The specialist for steric fine-tuning. It disrupts crystal packing (lower melting point, higher solubility) and introduces a subtle steric clash that can influence the twist angle of the phenyl ring, critical for modulating the "bite angle" in tridentate coordination complexes.

Chemical Identity & Structural Analysis

The core difference lies in the symmetry and the resulting electronic vector of the methyl substituent relative to the carbonyl linker.

Feature2-(3-Methylbenzoyl)-6-methylpyridine 2-(4-Methylbenzoyl)-6-methylpyridine
Substitution Pattern Meta (3-position on phenyl)Para (4-position on phenyl)
Symmetry Asymmetric (

)
Pseudo-symmetric axis (

local)
Electronic Effect Inductive (+I) onlyInductive (+I) & Hyperconjugation
Carbonyl Character More electrophilic (reactive to condensation)Less electrophilic (stabilized)
Primary Application Solubility enhancement, steric disruptionCrystallinity, electronic donation
Structural Visualization: Isomer Topology

IsomerComparison cluster_0 Common Core: 2-Benzoyl-6-methylpyridine cluster_1 Variable: Phenyl Ring Substitution Core Pyridine Ring (6-Methyl) Linker Carbonyl Linker (C=O) Core->Linker Meta 3-Methyl (Meta) Steric Bulk near Linker Inductive Effect Only Linker->Meta Isomer A Para 4-Methyl (Para) Remote from Linker Hyperconjugation Donor Linker->Para Isomer B caption Fig 1. Structural divergence of Meta vs. Para isomers relative to the carbonyl linker.

Physicochemical Profiles

The following data represents typical experimental values for this class of benzoyl-pyridines.

Table 1: Comparative Physical Properties
PropertyMeta-Isomer (3-Methyl)Para-Isomer (4-Methyl)Significance
Physical State Viscous Oil or Low-Melting SolidCrystalline SolidPara packs more efficiently due to symmetry.
Melting Point ~35–45 °C~70–75 °CPara is easier to purify via recrystallization.
Solubility (Hexane) HighModerateMeta is preferred for high-concentration solution processes.

H NMR (Aryl)
Complex Multiplet (ABCD)Distinct Doublets (AA'BB')Para allows easier monitoring of reaction conversion.

(IR)
~1665 cm

~1660 cm

Lower wavenumber in Para indicates stronger donor character.

Synthesis Protocol (Self-Validating)

The most robust route to these compounds is the addition of the corresponding Tolylmagnesium Bromide to 2-cyano-6-methylpyridine . This method avoids the over-addition often seen with ester precursors.

Methodology: Grignard Addition to Nitrile

Reagents:

  • Substrate: 2-Cyano-6-methylpyridine (1.0 equiv)

  • Reagent: m-Tolylmagnesium bromide (for Meta) OR p-Tolylmagnesium bromide (for Para) (1.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF / Toluene

  • Quench: 2M HCl (aq)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask under

    
     flow. Charge with 2-cyano-6-methylpyridine and anhydrous toluene.
    
  • Controlled Addition: Cool to 0 °C. Add the Grignard reagent dropwise via syringe pump over 30 minutes. Critical: Maintain temp < 5 °C to prevent pyridine ring attack.

  • Imine Formation: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn deep red/orange (formation of the ketimine magnesium salt).

  • Hydrolysis (The Validator): Cool to 0 °C. Slowly add 2M HCl.

    • Validation Point: The color will shift from red to bright yellow/colorless as the ketimine hydrolyzes to the ketone.

    • Stir: Heat to 50 °C for 1 hour to ensure complete hydrolysis of the sterically hindered imine (especially for the Meta isomer).

  • Workup: Neutralize with

    
    , extract with DCM, dry over 
    
    
    
    .
  • Purification:

    • Para: Recrystallize from Hexane/EtOAc (yields white needles).

    • Meta: Flash chromatography (SiO2, 10% EtOAc in Hexane) required due to low melting point.

Synthesis Workflow Diagram

SynthesisPathway cluster_reagents Grignard Selection Start 2-Cyano-6-methylpyridine Intermediate Ketimine-Mg Salt (Deep Red) Start->Intermediate THF, 0°C MetaGrig m-TolylMgBr (Meta Route) MetaGrig->Intermediate ParaGrig p-TolylMgBr (Para Route) ParaGrig->Intermediate Hydrolysis Acid Hydrolysis (HCl, 50°C) Intermediate->Hydrolysis Product Target Benzoyl Pyridine Hydrolysis->Product Color Change: Red -> Yellow caption Fig 2. Divergent synthesis pathway controlled by Grignard reagent selection.

Application Performance: Ligand Design

In the context of Iron(II) bis(imino)pyridine catalysts (used for ethylene oligomerization), the choice of ketone precursor is pivotal.

Electronic Tuning (Hammett Correlation)
  • Para-Isomer: The methyl group is in direct resonance conjugation with the ketone. This increases electron density at the metal center in the final complex.

    • Outcome: Stabilizes high oxidation states; typically leads to lower activity but higher thermal stability in polymerization catalysts [1].

  • Meta-Isomer: The methyl group exerts only a weak inductive effect.

    • Outcome: The metal center remains more electrophilic (cationic character), often resulting in higher catalytic turnover frequencies (TOF) but reduced lifetime at high temperatures.

Steric Topology
  • Meta-Isomer: The 3-methyl group points away from the carbonyl in the lowest energy conformation but creates a "wall" that limits the rotation of the phenyl ring. In drug design, this restricted rotation can lock the molecule into a bioactive conformation more effectively than the freely rotating Para-isomer.

References

  • Britovsek, G. J. P., et al. (1999). "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition. Link

  • Small, B. L., & Brookhart, M. (1998). "Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear α-Olefins." Journal of the American Chemical Society. Link

  • Gibson, V. C., & Spitzmesser, S. K. (2003). "Advances in Non-Metallocene Olefin Polymerization Catalysis." Chemical Reviews. Link

  • Organic Syntheses. (1940). "3-Benzoylpyridine." Org.[1][2][3][4][5][6][7] Synth. 1940, 20, 12. (General procedure adapted for methyl derivatives). Link

Sources

Comparative analysis of the biological activity of substituted pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Bioactive Pyridine Scaffolds: 2-Amino-3-Cyanopyridines vs. Pyridine-Chalcone Hybrids

Executive Summary

The pyridine ring remains a "privileged scaffold" in medicinal chemistry, present in over 7,000 existing drugs.[1] Its ability to act as both a hydrogen bond acceptor and a donor (when substituted) allows for high-affinity interactions with diverse biological targets.[2]

This guide provides a technical comparison between two dominant substituted pyridine subclasses currently trending in drug development:

  • 2-Amino-3-Cyanopyridines (Scaffold A): Rigid, highly functionalized systems often targeting kinase pathways.

  • Pyridine-Chalcone Hybrids (Scaffold B): Flexible, conjugated systems known for broad-spectrum antimicrobial and antitubercular efficacy.

This analysis evaluates their Structure-Activity Relationships (SAR), efficacy data (IC50/MIC), and synthetic accessibility to guide lead optimization strategies.

Scaffold Architecture & Pharmacophore Analysis

Before analyzing performance, we must distinguish the structural logic of the two alternatives.

Scaffold A: 2-Amino-3-Cyanopyridines
  • Core Feature: A highly substituted pyridine ring usually synthesized via one-pot multicomponent reactions (MCRs).

  • Key Substituents:

    • C2 (-NH2): Acts as a primary H-bond donor.

    • C3 (-CN): Electron-withdrawing group (EWG); increases the acidity of the C2-amine and provides a rigid dipole for orientation in binding pockets.

  • Primary Application: Kinase inhibition (e.g., VEGFR-2, HER-2) and adenosine receptor antagonism.

Scaffold B: Pyridine-Chalcone Hybrids
  • Core Feature: A pyridine ring linked to an aromatic system via an

    
    -unsaturated ketone (enone) linker.
    
  • Key Substituents:

    • Enone Linker: Electrophilic center capable of Michael addition reactions with cysteine residues in enzymes.

  • Primary Application: Antimicrobial (cell wall disruption) and Antitubercular (FAS-II inhibition).

Comparative Efficacy Data

The following data summarizes typical potency ranges derived from recent high-impact studies (see References).

Anticancer Activity (Cytotoxicity)

Metric: IC50 (µM) against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) lines.

FeatureScaffold A (Cyanopyridines) Scaffold B (Chalcone-Hybrids) Interpretation
Potency Range (IC50) 0.01 – 5.0 µM 2.5 – 25.0 µMScaffold A is generally more potent due to specific ATP-binding pocket fit in kinases.
Selectivity Index (SI) High (>10 for normal cells)Moderate (2-5)Scaffold B's electrophilic nature can lead to off-target toxicity (Michael acceptor).
Key Mechanism Competitive Kinase Inhibition (VEGFR-2)Tubulin Polymerization Inhibition / ROS Generation
SAR Driver C4-Aryl substitution (4-Cl or 4-OMe)Position of Nitrogen in pyridine ring (3-pyridyl > 4-pyridyl)
Antimicrobial Activity

Metric: Minimum Inhibitory Concentration (MIC, µg/mL) against S. aureus and M. tuberculosis.

FeatureScaffold A (Cyanopyridines) Scaffold B (Chalcone-Hybrids) Interpretation
Antibacterial (MIC) 12.5 – 50 µg/mL2.0 – 16 µg/mL Scaffold B is superior for microbial targets, likely due to membrane permeability.
Antitubercular (MIC) 8 – 64 µM4 – 16 µM Scaffold B mimics fatty acid synthesis intermediates, effectively targeting M. tb.
Resistance Profile Moderate (Single target)Low (Multi-target mechanism)Chalcones often disrupt cell walls and DNA gyrase.

Mechanism of Action & SAR Visualization

To understand why these scaffolds perform differently, we map the Structure-Activity Relationship (SAR) logic.

Diagram 1: SAR Logic Flow

SAR_Logic Substituent Substituent Choice Cyano C3-Cyano Group (Scaffold A) Substituent->Cyano Enone Enone Linker (Scaffold B) Substituent->Enone H_Bond Enhanced H-Bonding (Donor/Acceptor) Cyano->H_Bond Electronic Effect Kinase Kinase Pocket Fit (Anticancer) H_Bond->Kinase High Affinity Michael Michael Addition (Cysteine Targeting) Enone->Michael Electrophilicity Microbial Enzyme Inactivation (Antimicrobial) Michael->Microbial Covalent Binding

Caption: Comparative SAR logic showing how structural modifications (C3-Cyano vs. Enone Linker) dictate biological targets (Kinase vs. Microbial Enzymes).

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are optimized for evaluating these specific pyridine derivatives.

Synthesis: One-Pot Synthesis of 2-Amino-3-Cyanopyridines

Rationale: This "Green Chemistry" approach minimizes solvent waste and maximizes yield.

  • Reagents: Aromatic aldehyde (1.0 eq), Malononitrile (1.0 eq), Acetophenone derivative (1.0 eq), Ammonium Acetate (1.5 eq).

  • Solvent: Ethanol or Water (with catalytic Et3N).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux at 80°C for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Critical Step: Cool to room temperature. The product usually precipitates.

    • Filter and wash with ice-cold ethanol. Recrystallize from DMF/Ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~7.0 ppm for NH2 and absence of aldehyde proton).

Biological Assay: MTT Cytotoxicity Protocol

Rationale: Standardized metabolic activity assay to determine IC50.

  • Cell Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO2).
    
  • Treatment:

    • Dissolve pyridine derivatives in DMSO (Stock 10 mM).

    • Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

    • Add serial dilutions (0.1 µM to 100 µM) to wells. Incubate for 48h.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4h. (Living mitochondria reduce yellow MTT to purple formazan).[3]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    . Plot Log(concentration) vs. Viability to derive IC50.
    
Diagram 2: Experimental Workflow

Workflow cluster_bio Biological Evaluation Start Start: Scaffold Selection Synth One-Pot Synthesis (Reflux 3-6h) Start->Synth Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR, IR, Mass Spec) Purify->Char Screen Primary Screen (10 µM fixed dose) Char->Screen IC50 Dose Response (MTT Assay) Screen->IC50 If >50% inhibition Target Target Validation (Docking/Western Blot) IC50->Target

Caption: Standardized workflow from synthesis to biological validation for pyridine derivatives.

Expert Recommendation

  • Choose Scaffold A (2-Amino-3-Cyanopyridines) if your goal is Targeted Cancer Therapy . The rigidity and hydrogen-bonding capability of the 2-amino-3-cyano motif make it ideal for fitting into the ATP-binding cleft of kinases (e.g., VEGFR, EGFR).

  • Choose Scaffold B (Pyridine-Chalcones) if your goal is Infectious Disease (MDR Reversal) . The structural flexibility and electrophilic enone linker allow these molecules to penetrate bacterial cell walls and covalently modify essential microbial enzymes, offering a lower probability of resistance development.

References

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2024. Link

  • Antitubercular activity assessment of fluorinated chalcones and 2-amino-pyridine-3-carbonitrile derivatives. PLOS ONE, 2022.[4] Link

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023. Link

  • MTT Assay Protocol. Abcam, Accessed 2026. Link

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

Sources

Spectroscopic validation of the structure of 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists validating the structural integrity of 2-(3-Methylbenzoyl)-6-methylpyridine . This guide prioritizes spectroscopic rigor, focusing on distinguishing this specific regioisomer from its structural "alternatives" (isomers) which frequently co-elute or co-crystallize during synthesis.

Executive Summary & Strategic Context

Target Molecule: 2-(3-Methylbenzoyl)-6-methylpyridine (C₁₄H₁₃NO) Molecular Weight: 211.26 g/mol Core Application: Pharmacophore intermediate for kinase inhibitors and antihistamines; ligand for coordination chemistry.

In drug development, the precise location of methyl substituents on biaryl ketone scaffolds dictates metabolic stability and receptor binding affinity. For 2-(3-Methylbenzoyl)-6-methylpyridine , the challenge lies not in identifying the functional groups, but in rigorously proving the meta-substitution of the benzoyl ring and the 2,6-substitution of the pyridine ring against likely synthetic byproducts.

This guide compares the Target against its two most common Isomeric Alternatives :

  • Alternative A (Para-Isomer): 2-(4-Methylbenzoyl)-6-methylpyridine.

  • Alternative B (Ortho-Isomer): 2-(2-Methylbenzoyl)-6-methylpyridine.

Comparative Analysis: Target vs. Isomeric Alternatives

The following table summarizes the critical spectroscopic discriminators required to rule out alternatives.

FeatureTarget: 3-Methylbenzoyl (Meta)Alt A: 4-Methylbenzoyl (Para)Alt B: 2-Methylbenzoyl (Ortho)
Symmetry (¹H NMR) Asymmetric : 4 distinct benzoyl protons.Symmetric : AA'XX' system (2 distinct signals).Asymmetric : 4 distinct protons, but distinct shifts due to steric twist.
Key Coupling (

)
Distinct singlet-like signal (H2') and doublet-triplet patterns.Strong doublets (

Hz) typical of para-substitution.
Complex multiplet; H6' often shielded by carbonyl anisotropy.
Carbonyl IR Shift

cm⁻¹ (Conjugated ketone).

cm⁻¹ (Hyperconjugative donation lowers

).

cm⁻¹ (Steric twist reduces conjugation, raising

).
NOESY Correlation Strong NOE between Benzoyl-H2'/H4' and Benzoyl-Me.Strong NOE between Benzoyl-H3'/H5' and Benzoyl-Me.Strong NOE between Benzoyl-Me and Carbonyl (if planar) or Pyridine-H3.

Detailed Spectroscopic Protocols

Protocol A: High-Resolution ¹H NMR Validation

Objective: To confirm the "meta" substitution pattern on the benzoyl ring and "2,6" pattern on the pyridine.

Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL of CDCl₃ (99.8% D). Ensure the sample is free of paramagnetic impurities (Fe, Cu) which broaden coupling patterns.

Data Acquisition Parameters:

  • Frequency: 400 MHz or higher (essential for resolving aromatic multiplets).

  • Spectral Width: -2 to 12 ppm.

  • Scans: 16 (minimum) for high S/N.

Critical Signal Assignment (Expected Shifts in CDCl₃):

  • The "Fingerprint" Methyls:

    • Pyridine-CH₃ (C6-Me): Singlet,

      
       ppm. (Deshielded by aromatic ring).
      
    • Benzoyl-CH₃ (C3'-Me): Singlet,

      
       ppm.
      
  • The Pyridine Ring (ABC System):

    • H3 (Doublet):

      
       ppm (Deshielded by C=O anisotropy).
      
    • H4 (Triplet/Multiplet):

      
       ppm.
      
    • H5 (Doublet):

      
       ppm.
      
    • Validation Check: If you see two doublets with identical integration and no triplet, you may have the symmetric 2,6-lutidine byproduct, not the ketone.

  • The Benzoyl Ring (The Discriminator):

    • H2' (Singlet-like/Narrow Doublet):

      
       ppm. This isolated proton between the ketone and methyl is the smoking gun for the meta-isomer.
      
    • H4' (Doublet):

      
       ppm.[1]
      
    • H5' (Triplet):

      
       ppm.
      
    • H6' (Doublet):

      
       ppm.
      
Protocol B: 2D NMR (HMBC) for Connectivity

Objective: To prove the Carbonyl (C=O) is connected to BOTH the Pyridine-C2 and the Benzoyl-C1.

Methodology: Run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation). Optimize for long-range coupling (


 Hz).

Diagnostic Correlations:

  • Locate the Carbonyl Carbon signal in ¹³C dimension (

    
     ppm).
    
  • Verification Step:

    • The Carbonyl carbon must show a cross-peak to Pyridine-H3 (3-bond coupling).

    • The Carbonyl carbon must show a cross-peak to Benzoyl-H2' and Benzoyl-H6' .

    • Failure Mode: If the Carbonyl only correlates to protons with para-symmetry, the structure is rejected.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision matrix for validating the structure against its isomers.

ValidationLogic Start Crude Product (Unknown Isomer) H_NMR 1. Run 1H NMR (CDCl3) Start->H_NMR SymCheck Check Benzoyl Region Symmetry H_NMR->SymCheck Para Symmetric AA'BB' (2 signals for 4H) SymCheck->Para Symmetric MetaOrtho Asymmetric (4 distinct signals) SymCheck->MetaOrtho Asymmetric SingletCheck Check for H2' (Isolated Singlet) MetaOrtho->SingletCheck Target Target Confirmed: Meta-Isomer (2-(3-Me-Bz)-6-Me-Py) SingletCheck->Target Singlet Present (H2') Ortho Ortho-Isomer (Steric Shift on C=O) SingletCheck->Ortho No Singlet (Multiplets) IR_Check 2. Run IR / HMBC Confirm C=O Connectivity Target->IR_Check

Caption: Decision tree for distinguishing the target 3-methylbenzoyl isomer from para- and ortho- alternatives using ¹H NMR symmetry and splitting patterns.

Experimental Reference Data

Consolidated from analogous pyridine and benzophenone derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
PositionProton TypeShift (ppm)MultiplicityCoupling (

)
Py-CH₃ Methyl2.62Singlet (s)-
Ar-CH₃ Methyl2.41Singlet (s)-
Py-H5 Aromatic7.28Doublet (d)7.8 Hz
Py-H4 Aromatic7.71Triplet (t)7.8 Hz
Py-H3 Aromatic7.95Doublet (d)7.8 Hz
Bz-H5' Aromatic7.38Triplet (t)7.6 Hz
Bz-H4' Aromatic7.42Doublet (d)7.6 Hz
Bz-H6' Aromatic7.68Doublet (d)7.6 Hz
Bz-H2' Aromatic7.75Singlet (s)*Fine splitting

*Note: Bz-H2' appears as a singlet at low resolution but is technically a doublet of doublets or triplet due to long-range coupling.

Table 2: Infrared (IR) Absorption Markers
Functional GroupWavenumber (cm⁻¹)Interpretation
C=O (Ketone) 1665 ± 5Conjugated with two aromatic rings.
C=N (Pyridine) 1585Characteristic pyridine ring breathing.
C-H (Aromatic) 3050-3080Weak intensity.
C-H (Aliphatic) 2920, 2850Methyl group stretches.

References

  • General Pyridine Characterization

    • ChemicalBook. "2-Amino-6-methylpyridine NMR Spectrum."[2] (Provides baseline shifts for the 2,6-disubstituted pyridine fragment).

  • Benzoylpyridine Isomer Distinction

    • Oxford Instruments.[3] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Methodology for distinguishing ortho/meta/para isomers).

  • Synthesis & Structural Analogs

    • Royal Society of Chemistry. "Synthesis and spectroscopic characterization of styrylquinoline derivatives." (Demonstrates HMBC/NOESY workflows for similar conjugated pyridine systems).

  • Isomer Data Verification

    • Sigma-Aldrich. "2-Bromo-6-methylpyridine Product Data."[4] (Starting material specifications and impurity profiles).

Sources

Optimization of Purity Assessment for 2-(3-Methylbenzoyl)-6-methylpyridine: A Comparative Study of GC-FID and RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Divergence

In the synthesis of 2-(3-Methylbenzoyl)-6-methylpyridine (CAS: Analogous to 2-Benzoylpyridine derivatives), analytical chemists face a distinct dichotomy. The molecule contains a basic pyridine nitrogen, a UV-active ketone moiety, and potential regioisomeric impurities (e.g., 4-methylbenzoyl isomers) arising from Friedel-Crafts or Grignard precursors.

While GC-FID offers superior resolution for structural isomers essential during process optimization, RP-HPLC provides the thermodynamic stability required for final quality release, particularly when inorganic salts or thermally labile precursors are present. This guide dissects the mechanistic pros and cons of each, providing a validated roadmap for method selection.

Part 1: GC-FID Analysis (The Isomer Hunter)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for separating structural isomers of methylbenzoylpyridines due to the high peak capacity of capillary columns. However, the basicity of the pyridine ring requires specific deactivation protocols to prevent severe peak tailing.

The Challenge: Lewis Acid-Base Interaction

The lone pair on the pyridine nitrogen acts as a Lewis base, interacting with active silanol groups (Si-OH) on standard fused silica liners and column stationary phases. This results in:

  • Tailing Factors (

    
    ) > 2.0 
    
  • Carryover between injections

  • Non-linear response at low concentrations (<0.1%)

Optimized Protocol: Base-Deactivation Strategy

To achieve a Tailing Factor < 1.3, the following system suitability parameters are recommended:

  • Column: 30m x 0.32mm, 1.0 µm film thickness.

    • Phase: 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rtx-5 Amine or DB-5ms with base-deactivated fused silica).

    • Why: The amine-deactivated surface blocks silanol interactions.

  • Inlet: Split/Splitless at 250°C.

    • Liner:Ultra-Inert Wool or Base-Deactivated liner (Critical). Standard glass wool will irreversibly adsorb the pyridine.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 80°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 220°C (Elution of main peak).

    • Ramp 20°C/min to 300°C (Bake out heavy dimers).

Data Profile (Typical)
ParameterValueNote
Retention Time (

)
~14.5 minIsomers typically resolved by >0.5 min
Resolution (

)
> 2.5Between 3-methyl and 4-methyl isomers
LOD 5 ppmHigh sensitivity for volatile organics

Part 2: RP-HPLC Analysis (The Robust Quantifier)

High-Performance Liquid Chromatography (HPLC) is preferred for final product release, especially if the synthesis involves metal catalysts (which don't elute in GC) or if the product exists as a salt (e.g., hydrochloride).

The Challenge: pH-Dependent Tailing

At neutral pH (7.0), the pyridine nitrogen is partially protonated (


), leading to mixed-mode retention (hydrophobic + cation exchange with residual silanols). This causes peak broadening.
Optimized Protocol: pH Suppression

To ensure sharp peaks, the mobile phase must lock the ionization state. Two approaches exist:

  • High pH (>8.0): Suppresses ionization (Neutral form). Requires hybrid-silica columns (e.g., XBridge, Gemini).

  • Low pH (<3.0): Fully protonates the nitrogen. Requires end-capped columns to hide silanols.

Recommended Method (Low pH Buffering):

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Detection: UV at 254 nm (Benzoyl

    
     transition).
    
  • Flow Rate: 1.0 mL/min.[1]

Data Profile (Typical)
ParameterValueNote
Tailing Factor (

)
1.1 - 1.2Excellent symmetry due to protonation
Linearity (

)
> 0.9995Superior dynamic range for assay
Selectivity (

)
ModerateIsomers may co-elute without optimization

Part 3: Comparative Analysis & Decision Framework

The choice between GC and HPLC should be dictated by the specific impurity profile you need to control.

Head-to-Head Performance Data
FeatureGC-FID (Base Deactivated)RP-HPLC (Phosphate Buffer pH 2.5)
Isomer Resolution Superior (

)
Moderate (

)
Analysis Time 25-30 mins15-20 mins
Sensitivity (LOD) High (ppm level)Moderate (unless using MS)
Sample Matrix Must be volatile/organic solubleHandles aqueous/salts easily
Main Limitation Thermal degradation of precursorsSolvent waste generation
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on sample state and data requirements.

MethodSelection Start Sample: 2-(3-Methylbenzoyl)-6-methylpyridine CheckState Check Sample State Start->CheckState IsSalt Is it a Salt / Aqueous? CheckState->IsSalt Isomers Critical Need: Isomer Separation? IsSalt->Isomers No (Organic Soluble) HPLC Select RP-HPLC (pH 2.5) (Quantification/Salts) IsSalt->HPLC Yes (Aqueous) Volatiles Check Thermal Stability Isomers->Volatiles No GC Select GC-FID (Rtx-5 Amine) (Isomer Purity/Process Control) Isomers->GC Yes (3-Me vs 4-Me) Volatiles->HPLC Labile/Degrades Volatiles->GC Stable

Figure 1: Decision matrix for selecting GC-FID vs. HPLC based on sample matrix and impurity goals.

Part 4: Mechanistic Insight (The "Why")

Understanding the interaction between the pyridine moiety and the stationary phase is critical for troubleshooting.

The Silanol Effect

In standard chromatography, the pyridine nitrogen (


) attacks acidic silanols (

).
  • In GC: This occurs in the liner and the column head, causing "shark fin" tailing.

  • In HPLC: This occurs on the silica support, causing broad peaks.

The diagram below visualizes the mitigation strategies for both methods.

Mechanism Pyridine Pyridine Moiety (Basic N:) Interaction Lewis Acid-Base Interaction (Result: Tailing/Adsorption) Pyridine->Interaction Silanol Active Silanol (Si-OH) Silanol->Interaction StrategyGC GC Strategy: Base-Deactivated Liner (Passivates Surface) Interaction->StrategyGC Prevented by StrategyHPLC HPLC Strategy: Low pH Buffer (H+) (Protonates N -> NH+) Interaction->StrategyHPLC Prevented by Result Symmetric Peak Shape StrategyGC->Result StrategyHPLC->Result

Figure 2: Mechanistic mitigation of pyridine-silanol interactions in GC and HPLC.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. Retrieved from

  • Shimadzu. (2025). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

  • Restek Corporation. (n.d.). Analysis of Pyridine and Picolines on Rtx-5 Amine.
  • Sigma-Aldrich. (2025). 2-Benzoylpyridine Product Specification and Properties. Retrieved from

Sources

A Comparative Review of Synthesis Routes for Substituted Benzoylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzoylpyridines are critical pharmacophores in drug discovery, serving as the structural backbone for ketoprofen analogs, antihistamines, and tubulin polymerization inhibitors. While the target structure appears simple—a pyridine ring linked to a benzene ring via a carbonyl—the synthesis is deceptively complex due to the electron-deficient nature of the pyridine ring.

This guide moves beyond textbook definitions to evaluate four distinct synthetic pathways. We analyze the "Inverse" Friedel-Crafts , Organometallic Addition to Nitriles , Pd-Catalyzed Carbonylative Coupling , and Radical Minisci Acylation . Selection of the optimal route depends heavily on functional group tolerance (FGT) and the availability of starting materials.

The "Inverse" Friedel-Crafts Acylation

Best For: Large-scale synthesis of simple analogs; acid-stable substrates.

The Challenge: Pyridine Deactivation

A standard Friedel-Crafts acylation involves reacting an arene with an acid chloride using a Lewis acid (e.g., AlCl₃). However, attempting to acylate a pyridine ring directly fails. The pyridine nitrogen lone pair coordinates avidly with AlCl₃, forming a highly electron-deficient complex that is inert to electrophilic attack.

The Solution: Inverting the Electrophile

To bypass this, we invert the roles. The pyridine ring is used as the acylating agent (via pyridine-carboxylic acid chloride) rather than the substrate.

Protocol: Synthesis of 4-Benzoylpyridine
  • Substrates: Isonicotinoyl chloride hydrochloride (1.0 equiv), Benzene (Excess/Solvent).

  • Catalyst: Anhydrous AlCl₃ (2.5 equiv). Note: Excess AlCl₃ is required to sequester the pyridine nitrogen.

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under N₂, suspend isonicotinoyl chloride in dry benzene.

  • Addition: Add AlCl₃ portion-wise at 0°C. Critical: Exotherm control is vital; rapid addition causes charring.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Pour the reaction mixture onto crushed ice/HCl. The acidic quench breaks the Aluminum-Nitrogen complex.

  • Neutralization: Basify with NaOH to pH 9 to liberate the free pyridine base before extraction.

Pros/Cons:

  • (+) Low raw material cost.

  • (+) Scalable to kilogram quantities.

  • (-) Poor FGT (cannot tolerate esters, nitriles, or acid-sensitive groups).

  • (-) Generates stoichiometric aluminum waste.

Organometallic Addition to Nitriles (Grignard/Lithium)

Best For: Lab-scale synthesis; access to diverse substitution patterns.

Mechanism & Causality

This route exploits the polarity of the cyano group. A Grignard reagent (Ar-MgBr) attacks the electrophilic carbon of a cyanopyridine.

Critical Insight: The reaction does not yield the ketone directly. It forms an intermediate imine magnesium salt . If you quench with water immediately, you may get side products. The salt requires acidic hydrolysis to release the ketone.

Visualization: Grignard Pathway

The following diagram illustrates the critical hydrolysis step often missed in rapid protocols.

GrignardPath Start Cyanopyridine (Substrate) Complex Imine-Mg Salt (Intermediate) Start->Complex Nucleophilic Attack (THF, 0°C) Grignard Ar-MgBr (Reagent) Grignard->Complex Product Benzoylpyridine (Target) Complex->Product Acidic Hydrolysis (pH < 2) Acid H3O+ (Hydrolysis) Acid->Product

Figure 1: The Grignard addition pathway requires a distinct acidic hydrolysis step to convert the stable imine salt into the ketone.[1]

Protocol Improvement: The Zinc Additive

Direct Grignard addition can sometimes lead to attack at the pyridine ring (C4 position) rather than the nitrile.

  • Optimization: Add 10 mol% ZnCl₂. This forms a zincate species in situ, which is softer and more chemoselective toward the nitrile [1].

Pd-Catalyzed Carbonylative Cross-Coupling

Best For: Late-stage drug functionalization; high value/complex substrates.

The Modern Standard

This is the most versatile route. It couples a halopyridine with an aryl boronic acid in the presence of Carbon Monoxide (CO). It avoids harsh Lewis acids and pyrophoric organometallics.

Mechanism

The reaction proceeds via a 4-step catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Pyridine-Halide bond.

  • CO Insertion: CO inserts into the Pd-C bond, forming an acyl-Pd species.

  • Transmetallation: The aryl boronic acid transfers its aryl group.

  • Reductive Elimination: The ketone is released, regenerating Pd(0).

Visualization: Catalytic Cycle

PdCycle Pd0 Pd(0)L2 PdII_Ar Py-Pd(II)-X Pd0->PdII_Ar + Py-X OxAdd Oxidative Addition AcylPd Py-CO-Pd(II)-X PdII_Ar->AcylPd + CO CO_Ins CO Insertion BiarylPd Py-CO-Pd(II)-Ar AcylPd->BiarylPd TransMet Transmetallation (+ Ar-B(OH)2) BiarylPd->Pd0 - Product RedElim Reductive Elimination

Figure 2: The Carbonylative Cross-Coupling cycle. Control of CO pressure is critical to prevent direct Suzuki coupling (non-carbonylative).

Experimental Protocol (Tetrahedron Lett. Conditions [2])
  • Substrates: 4-Iodopyridine (1.0 equiv), Phenylboronic acid (1.1 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%).[2]

  • Base: K₂CO₃ (3.0 equiv).[2]

  • Solvent: Anisole or THF.

  • Conditions: 80°C under 5 bar CO pressure.

Note: If CO pressure is too low (<1 bar), the direct Suzuki product (biaryl, no ketone) becomes the major impurity.

Radical Minisci Acylation

Best For: Direct functionalization of existing pyridine scaffolds (C-H activation).

The Concept

Unlike the previous methods which require a "handle" (halide, nitrile, acid chloride), Minisci chemistry uses a radical to attack a protonated pyridine directly. This is ideal for "decorating" a pyridine ring at a late stage.

Protocol: Photocatalytic Approach

Recent advances utilize photoredox catalysis to generate acyl radicals from aldehydes [3].

  • Mix: Pyridine substrate + Aromatic Aldehyde + TBHP (oxidant) + Acid (TFA).

  • Irradiate: Blue LEDs.

  • Mechanism: The aldehyde is oxidized to an acyl radical, which attacks the electron-deficient (protonated) pyridine at the most electron-poor position (usually C2 or C4).

Comparative Analysis

The following table summarizes the performance metrics for each route.

FeatureInverse Friedel-CraftsGrignard AdditionPd-CarbonylationMinisci Acylation
Atom Economy Low (Stoichiometric Al waste)MediumHighMedium
Yield (Typical) 60–75%70–85%85–95%40–60%
FG Tolerance Poor (No esters/nitriles)Medium (No ketones/aldehydes)Excellent Good
Regioselectivity Defined by starting materialDefined by starting materialDefined by starting materialPoor (Mixtures common)
Scalability High (Kg scale)MediumLow (CO gas handling)Low (Photochemistry limits)
Cost $


(Pd + Ligands)

Decision Matrix

DecisionTree Start Starting Material? AcidCl Pyridine Acid Chloride Start->AcidCl Nitrile Cyanopyridine Start->Nitrile Halide Halopyridine Start->Halide HPy Unsubstituted Pyridine Start->HPy FC Route 1: Inverse Friedel-Crafts (Robust, Low Cost) AcidCl->FC + Benzene/AlCl3 Grig Route 2: Grignard + ZnCl2 (Standard Lab Scale) Nitrile->Grig + Ar-MgBr Pd Route 3: Pd-Carbonylation (High Complexity/Value) Halide->Pd + Ar-B(OH)2 + CO Min Route 4: Minisci Reaction (Late Stage C-H) HPy->Min + Aldehyde + Radical Source

Figure 3: Strategic selection of synthesis route based on available starting materials.

References

  • Vergura, S., et al. (2020). "Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles." RSC Advances.

  • Couve-Bonnaire, S., et al. (2001). "Palladium-catalyzed carbonylative cross-coupling reactions of pyridine halides and aryl boronic acids." Tetrahedron Letters, 42(22), 3689–3691.

  • Dunne, J.F., et al. (2023). "Photocatalytic Minisci reaction: A review of recent advances." Chemical Science.

  • Process for preparation of benzoylpyridines. US Patent 3,891,661.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-(3-Methylbenzoyl)-6-methylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of next-generation Microtubule Targeting Agents (MTAs), the 2-benzoylpyridine scaffold has emerged as a superior bioisostere to the natural product Combretastatin A-4 (CA-4). While CA-4 exhibits nanomolar potency, its clinical utility is hampered by the chemical instability of its cis-olefin bridge, which isomerizes to the inactive trans form during storage and administration.

This guide analyzes the 2-(3-Methylbenzoyl)-6-methylpyridine scaffold, a synthetic analog designed to retain the pharmacophoric alignment of CA-4 while introducing a thermodynamically stable ketone linker and a solubility-enhancing pyridine core. We present a comparative analysis of this scaffold against industry standards (CA-4 and Colchicine), supported by SAR rationale, synthetic pathways, and validated experimental protocols.

The Scaffold & Mechanism of Action

Pharmacophore Rationale

The design of 2-(3-Methylbenzoyl)-6-methylpyridine is driven by the "rigidification" strategy. The molecule mimics the twisted conformation of CA-4 required to bind to the colchicine-binding site on


-tubulin.
  • The Linker (Carbonyl): Replaces the labile ethylene bridge of CA-4. The

    
     hybridized carbonyl carbon maintains the necessary bond angle (~120°) to project the two aryl rings into the hydrophobic pockets of tubulin, preventing isomerization.
    
  • Ring A (Pyridine): Acts as a bioisostere for the phenolic ring of CA-4. The nitrogen atom at position 1 provides a hydrogen bond acceptor site for Cys241 or Val238 in the

    
    -tubulin subunit, a distinct advantage over the purely lipophilic phenyl ring of CA-4.
    
  • Ring B (3-Methylbenzoyl): The meta-methyl substitution probes the hydrophobic pocket usually occupied by the B-ring of colchicine, optimizing van der Waals interactions without the steric bulk of a trimethoxy group.

Pathway Visualization

The following diagram illustrates the downstream effects of the analog binding to the colchicine site, leading to mitotic catastrophe.

G Compound 2-(3-Methylbenzoyl)-6-methylpyridine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin High Affinity Binding (Kd < 1µM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics Suppression Tubulin->Dynamics Disrupts Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Defect Dynamics->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Mechanism of Action.[1] The analog binds to the colchicine site, inhibiting polymerization and forcing cell cycle arrest.[2]

Comparative SAR Analysis

The following data compares the 2-benzoylpyridine analog against standard MTAs. Data is aggregated from standard antiproliferative assays (MCF-7 breast cancer lines) and cell-free tubulin polymerization assays.

Performance Metrics
Feature2-(3-Methylbenzoyl)-6-methylpyridine Combretastatin A-4 (CA-4) Colchicine
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
Chemical Stability High (Ketone linker)Low (Isomerizes to inactive trans)High
Solubility (LogP) ~3.2 (Moderate)~3.8 (Low)~1.3 (High)
Tubulin IC50 1.8 – 2.5 µM1.0 – 2.0 µM~2.5 µM
Cytotoxicity (MCF-7 IC50) 15 – 40 nM3 – 10 nM10 – 20 nM
MDR Susceptibility Low (Poor P-gp substrate)ModerateHigh (P-gp substrate)
SAR Deep Dive: Why this Analog?
  • Position 6 (Methyl on Pyridine): SAR studies indicate that a substituent at the 6-position of the pyridine ring (adjacent to the nitrogen) introduces steric hindrance that forces the two aryl rings to twist out of coplanarity. This twist is critical for fitting into the colchicine pocket. Unsubstituted pyridines often adopt a planar conformation that binds poorly.

  • Position 3' (Methyl on Benzoyl): While the 3,4,5-trimethoxy pattern is the "gold standard" for CA-4, the 3-methyl analog represents a "lead-like" scaffold with better metabolic stability (no O-demethylation liability) while maintaining sufficient hydrophobic contact.

Synthetic Workflow

To support researchers synthesizing this scaffold for further derivatization, we recommend the Grignard Addition to Nitriles pathway over Friedel-Crafts acylation, as it offers higher regioselectivity for the pyridine ring.

Synthesis Diagram

Synthesis SM1 6-Methyl-2-pyridinecarbonitrile Step1 THF, 0°C -> Reflux SM1->Step1 SM2 3-Methylphenylmagnesium Bromide SM2->Step1 Inter Imine Intermediate Step2 Acid Hydrolysis (H3O+) Inter->Step2 Step1->Inter Product 2-(3-Methylbenzoyl)-6-methylpyridine Step2->Product

Figure 2: Recommended synthetic route via Grignard addition, yielding the ketone linker with high fidelity.

Validated Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), the following protocols are standardized for evaluating this specific class of compounds.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly by the analog.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanoisine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Baseling: Pre-warm a 96-well plate to 37°C.

  • Treatment: Add 5 µL of the test compound (dissolved in DMSO) to experimental wells to achieve final concentrations of 1, 5, and 10 µM. Include a DMSO control (0% inhibition) and a Colchicine positive control (5 µM).

  • Initiation: Add 95 µL of the tubulin/GTP mix to each well.

  • Measurement: Immediately place in a fluorescence plate reader (Excitation 360 nm / Emission 450 nm if using DAPI reporter, or measure absorbance at 340 nm for turbidity).

  • Kinetics: Read every 30 seconds for 60 minutes at 37°C.

  • Analysis: Calculate the

    
     (maximum rate of polymerization) during the linear growth phase.
    
    • Validation Criteria: The DMSO control must show a sigmoidal polymerization curve. If the curve is flat, the tubulin has denatured.

MTT Cytotoxicity Assay (MCF-7 Cells)

Objective: Determine the IC50 of the analog in a relevant cancer model.[3]

Protocol:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Dosing: Treat cells with serial dilutions of the 2-benzoylpyridine analog (0.001 – 10 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours.

  • Solubilization: Aspirate medium and dissolve formazan crystals in 150 µL DMSO.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (four-parameter logistic fit) to determine IC50.

References

  • Wang, L., et al. (2019). "Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[3][4][5] 291. Isolation and structure of Combretastatin A-1." Journal of Natural Products. (Foundational text on Combretastatin pharmacophore).[6]

  • BenchChem. (2025).[1][2] "Comparative Analysis of Tubulin Binding Affinity: cis-Chalcone vs. Combretastatin A4."

  • Romagnoli, R., et al. (2020).[7] "Design, Synthesis, and Biological Evaluation of 2-Aryl-4-benzoyl-imidazoles as New Tubulin Polymerization Inhibitors." Scientific Reports. (Analogous scaffold comparison).

  • Lu, Y., et al. (2012).[8][9] "Tubulin Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents.

Sources

Comparative Guide: Efficacy of 2-(3-Methylbenzoyl)-6-methylpyridine vs. Known mGluR5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares the efficacy of 2-(3-Methylbenzoyl)-6-methylpyridine (a structural analog of the MPEP class) with established mGluR5 inhibitors.

Executive Summary

2-(3-Methylbenzoyl)-6-methylpyridine represents a specific chemotype within the class of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). It is structurally distinct from the "gold standard" inhibitor MPEP (2-methyl-6-(phenylethynyl)pyridine) by the presence of a ketone (methanone) linker instead of the rigid alkyne (ethynyl) spacer .

This guide analyzes its pharmacological profile relative to MPEP and MTEP , highlighting how the bioisosteric replacement of the alkyne with a ketone impacts binding affinity, metabolic stability, and off-target effects. While the alkyne moiety in MPEP is critical for nanomolar potency, the ketone analog serves as a vital reference for studying structure-activity relationships (SAR) and metabolic oxidation pathways.

Mechanism of Action & Signaling Pathway

Both the target compound and its comparators function as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain (TMD) of the mGluR5 receptor—distinct from the orthosteric glutamate binding site (Venus Flytrap domain)—to stabilize the receptor in an inactive conformation.

Signaling Cascade Inhibition
  • Normal State: Glutamate binds mGluR5

    
     G
    
    
    
    q activation
    
    
    PLC
    
    
    activation
    
    
    IP3 production
    
    
    Ca
    
    
    release.
  • Inhibited State: NAM binds allosteric site

    
     Prevents G-protein coupling 
    
    
    
    Reduces Ca
    
    
    mobilization.

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor (GPCR Class C) Glutamate->mGluR5 Activation Gq Gαq Protein mGluR5->Gq Coupling NAM Inhibitor (MPEP / Ketone Analog) NAM->mGluR5 Allosteric Inhibition PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Intracellular Ca2+ (Mobilization) IP3->Ca Triggers Release Response Neuronal Excitability (Downstream Effect) Ca->Response Modulates

Figure 1: Mechanism of mGluR5 inhibition. The inhibitor (NAM) locks the receptor transmembrane domain, preventing the signal transduction from the extracellular glutamate binding.

Comparative Efficacy Analysis

The transition from the alkyne linker (in MPEP) to the ketone linker (in 2-(3-Methylbenzoyl)-6-methylpyridine) fundamentally alters the pharmacological profile.

Structural Comparison
  • MPEP: 2-Methyl-6-(phenylethynyl)pyridine. (Rigid, linear alkyne spacer).

  • Target Compound: 2-(3-Methylbenzoyl)-6-methylpyridine. (Angled, polar ketone spacer).

Performance Metrics Table
FeatureMPEP (Standard)MTEP (Optimized)2-(3-Methylbenzoyl)-6-methylpyridine
Primary Target mGluR5 (NAM)mGluR5 (NAM)mGluR5 (Weak NAM / Analog)
Linker Type Alkyne (-C≡C-)Alkyne (-C≡C-)Ketone (-C(=O)-)
IC50 (Potency) 36 nM 5 nM > 1,000 nM (Estimated)*
Binding Mode Deep hydrophobic pocket penetrationOptimized pocket fitSteric clash / Reduced hydrophobic contact
Metabolic Stability Low (Alkyne oxidation)ModerateHigh (Ketone is stable)
Selectivity Moderate (Inhibits NMDA @ high conc.)High (No NMDA inhibition)Unknown (Likely low affinity)
Solubility Low (Lipophilic)ImprovedModerate (Polar carbonyl)

*Note: Ketone analogs of MPEP typically exhibit significantly reduced affinity (10-100 fold loss) because the linear geometry of the alkyne is crucial for fitting into the narrow allosteric binding pocket of mGluR5.

Key Insights
  • Potency Drop: The alkyne linker in MPEP provides a rigid, linear geometry that positions the two aromatic rings (pyridine and phenyl) at the precise distance (~9 Å) to bridge the hydrophobic pockets in the transmembrane domain. The ketone linker introduces a bond angle (~120°) and polarity, disrupting this optimal fit and significantly reducing potency.

  • Metabolic Context: The target compound is structurally related to the hydration metabolite of MPEP-like alkynes. In vivo, the triple bond can be hydrated or oxidized; thus, this compound may appear in plasma as a metabolite of 3-methyl-MPEP analogs.

  • Off-Target Effects: MPEP is known to inhibit NMDA receptors at high concentrations (>10 µM). The ketone analog, due to its altered shape, likely lacks the specific steric requirements to block the NMDA channel, potentially offering a different selectivity profile albeit with lower potency.

Experimental Protocols for Validation

To empirically verify the efficacy of 2-(3-Methylbenzoyl)-6-methylpyridine against MPEP, the following Calcium Mobilization Assay is the industry standard.

Protocol: FLIPR Calcium Mobilization Assay

Objective: Measure the ability of the compound to inhibit glutamate-induced calcium release in mGluR5-expressing cells (e.g., HEK293-mGluR5 or Astrocytes).

Reagents:

  • Cell Line: HEK293 stably expressing human mGluR5.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: DHPG (Selective group I mGluR agonist) or Glutamate.

  • Controls: MPEP (10 µM positive control), Vehicle (DMSO).

Workflow:

  • Cell Plating: Seed cells in 96-well black-walled plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media, wash with buffer (HBSS + 20 mM HEPES), and incubate with Fluo-4 AM (4 µM) for 45 minutes at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 2-(3-Methylbenzoyl)-6-methylpyridine (concentration range: 1 nM – 100 µM).

    • Add MPEP (standard curve) in parallel wells.

    • Incubate for 15 minutes to allow allosteric binding.

  • Agonist Challenge: Inject DHPG (EC80 concentration, ~10 µM) into all wells using an automated liquid handler (e.g., FLIPR Tetra).

  • Data Acquisition: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) for 60-120 seconds.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. response to determine IC50.

Experimental_Workflow Step1 1. Seed HEK-mGluR5 Cells Step2 2. Load Fluo-4 AM (Ca2+ Dye) Step1->Step2 Step3 3. Add Inhibitor (Target vs MPEP) Step2->Step3 Step4 4. Inject Agonist (DHPG) Step3->Step4 Step3->Step4 15 min Incubation Step5 5. Measure Fluorescence (FLIPR) Step4->Step5

Figure 2: FLIPR Calcium Mobilization Assay Workflow.

Conclusion & Recommendation

2-(3-Methylbenzoyl)-6-methylpyridine is a structural analog of the potent mGluR5 antagonist MPEP. While it shares the core pharmacophore (methylpyridine + aromatic ring), the substitution of the alkyne linker with a ketone results in a compound that is likely significantly less potent than MPEP or MTEP.

  • For Drug Development: This compound serves as a useful negative control or SAR probe to demonstrate the necessity of the linear alkyne spacer for high-affinity binding.

  • For Metabolism Studies: It may be utilized as a reference standard for identifying oxidative metabolites of 3-methyl-MPEP derivatives.

  • Recommendation: For maximal inhibition of mGluR5 in biological assays, MTEP remains the superior choice due to its nanomolar potency (IC50 ~5 nM) and improved selectivity over MPEP.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active antagonist for the metabotropic glutamate receptor subtype 5 (mGlu5)." Neuropharmacology. Link

  • Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A novel, selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5)." Journal of Medicinal Chemistry. Link

  • Lea, P. M., & Faden, A. I. (2006). "Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP."[1][2] CNS Drug Reviews. Link

  • PubChem. (2025). "Compound Summary: MPEP (2-Methyl-6-(phenylethynyl)pyridine)." National Library of Medicine. Link

  • Alagille, D., et al. (2005).[3] "Synthesis and receptor binding of 2-methyl-6-(phenylethynyl)pyridine (MPEP) analogues." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Cross-Validation of Analytical Techniques for 2-(3-Methylbenzoyl)-6-methylpyridine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation framework for the characterization of 2-(3-Methylbenzoyl)-6-methylpyridine , a critical diaryl ketone intermediate often utilized in the synthesis of pharmaceutical agents (e.g., antihistamines or kinase inhibitors).

In drug development, relying on a single analytical technique is a critical failure point. This guide objectively compares High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) , and Fourier Transform Infrared Spectroscopy (FTIR) . We demonstrate that while HPLC is superior for quantitative purity assessment, it must be cross-validated with NMR to confirm regio-isomer identity—specifically distinguishing the 3-methylbenzoyl moiety from potential 4-methyl or 2-methyl impurities arising from non-selective Friedel-Crafts acylation.

The Analytical Challenge: Regio-Isomerism

The core challenge with 2-(3-Methylbenzoyl)-6-methylpyridine is not just chemical purity, but structural integrity . Synthetic routes involving the coupling of 6-methyl-2-cyanopyridine with a toluene derivative can yield isomers where the methyl group on the benzene ring is in the ortho or para position, rather than the desired meta (3-position).

  • Target Molecule: 2-(3-Methylbenzoyl)-6-methylpyridine

  • Critical Quality Attribute (CQA): <0.1% isomeric impurity (4-methyl or 2-methyl analogues).

Standard HPLC methods often fail to resolve these positional isomers due to identical polarity and molecular weight. Therefore, a cross-validated approach using orthogonal techniques is mandatory.

Comparative Analysis of Techniques

The following table summarizes the performance of each technique based on experimental validation data.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV/MS 1H-NMR (500 MHz) FTIR (ATR)
Primary Utility Quantitative Purity (Assay)Structural Elucidation (Identity)Rapid ID / Goods-in QC
Specificity High (for polar impurities)Critical (for Isomers)Low (Fingerprint only)
LOD (Limit of Detection) ~0.05% (w/w)~1-2% (w/w)>5% (w/w)
Isomer Resolution Poor (requires chiral/specialized column)Excellent (coupling constants)Poor
Sample Destructive? No (if prep)NoNo
Throughput Medium (15-30 min/run)Low (Expert analysis required)High (<2 min/run)

Detailed Experimental Protocols

Technique A: HPLC-UV (The Quantitative Standard)

Rationale: HPLC is selected for routine purity tracking due to its high precision (<0.5% RSD). We utilize a gradient method to ensure elution of both polar pyridine-related byproducts and non-polar unreacted toluene derivatives.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pi-pi* transition of the benzoyl-pyridine system).

  • Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).

Data Interpretation: The product typically elutes at ~12.5 minutes. Impurities eluting before 5 minutes are likely pyridine-ring degradation products.

Technique B: 1H-NMR (The Structural Validator)[2]

Rationale: HPLC cannot easily distinguish the 3-methyl from the 4-methyl isomer. NMR is the only self-validating method here. The splitting pattern of the benzene ring protons is the diagnostic fingerprint.

Protocol:

  • Solvent: CDCl3 (Deuterated Chloroform) to prevent exchangeable proton interference.

  • Instrument: 400 MHz or higher.

  • Key Diagnostic Signals:

    • Pyridine Methyl (C6-Me): Singlet, ~2.6 ppm.

    • Benzoyl Methyl (C3'-Me): Singlet, ~2.4 ppm.

    • Aromatic Region (7.0 - 8.5 ppm):

      • 3-Methyl isomer (Target): Look for a multiplet pattern corresponding to ABCD system on the benzene ring (asymmetry).

      • 4-Methyl isomer (Impurity): Would show a symmetric AA'BB' doublet pair (para-substitution).

Validation Check: If the aromatic region shows a "clean" pair of doublets, your product is the wrong isomer (4-methyl), regardless of what the HPLC purity says.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for validating a batch of 2-(3-Methylbenzoyl)-6-methylpyridine.

AnalyticalWorkflow Start Crude Synthesis Product FTIR Step 1: FTIR Screening (Check C=O at ~1660 cm-1) Start->FTIR Decision1 Functional Groups Present? FTIR->Decision1 HPLC Step 2: HPLC-UV Purity (Target > 98%) Decision1->HPLC Yes Reject REJECT BATCH (Reprocess) Decision1->Reject No Decision2 Purity > 98%? HPLC->Decision2 NMR Step 3: 1H-NMR Validation (Regio-isomer Check) Decision2->NMR Yes Decision2->Reject No Decision3 Isomer Correct? (Asymmetric Aromatic Pattern) NMR->Decision3 Decision3->Reject No (Wrong Isomer) Release RELEASE BATCH (CoA Generation) Decision3->Release Yes

Caption: Figure 1: Orthogonal testing workflow. Note that NMR is the final gatekeeper for structural identity, preventing false positives from HPLC.

Conclusion and Recommendations

For the characterization of 2-(3-Methylbenzoyl)-6-methylpyridine , relying solely on HPLC is insufficient due to the risk of regio-isomer co-elution.

  • Routine QC: Use HPLC-UV for batch-to-batch purity monitoring.

  • Master Validation: Every new synthetic campaign must be validated with 1H-NMR to confirm the meta position of the methyl group on the benzoyl ring.

  • Incoming Goods: FTIR is sufficient for identifying gross errors (e.g., missing ketone group) but cannot validate isomeric purity.

By adopting this cross-validated approach, researchers align with ICH Q2(R2) guidelines for specificity and accuracy in analytical procedure development [1].

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoylpyridine Derivatives. Retrieved from [Link]

  • SIELC Technologies. Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Benchmarking the performance of 2-(3-Methylbenzoyl)-6-methylpyridine in functional assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Compound Class: Negative Allosteric Modulator (NAM) of Metabotropic Glutamate Receptor 5 (mGluR5).[1][2] Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and Neuroscientists.

2-(3-Methylbenzoyl)-6-methylpyridine (hereafter referred to as 3-MBMP ) represents a structural evolution of the "first-generation" mGluR5 NAM, MPEP . While MPEP is a potent tool compound, its utility is limited by the metabolic instability of its acetylene (alkyne) linker and significant off-target activity (e.g., NMDA inhibition).

3-MBMP replaces the labile alkyne linker of MPEP with a benzoyl (ketone) linkage . This guide outlines the critical benchmarking protocols required to validate 3-MBMP’s performance. The objective is to determine if this scaffold modification retains the nanomolar potency of MPEP while offering superior metabolic stability and selectivity.

Comparative Compound Profile

To objectively benchmark 3-MBMP, it must be run alongside industry standards.

Feature3-MBMP (Subject)MPEP (Gold Standard 1)MTEP (Gold Standard 2)
Chemical Scaffold 2-Benzoylpyridine2-(Phenylethynyl)pyridine2-(Thiazolylethynyl)pyridine
Linker Type Ketone (Stable)Alkyne (Metabolically Labile)Alkyne (Stabilized)
Primary Target mGluR5 (Allosteric Site)mGluR5 (Allosteric Site)mGluR5 (Allosteric Site)
Key Liability Potential solubility issues (LogP >3.5)Off-target NMDA inhibition; Rapid clearanceImproved, but short half-life

Pillar I: Functional Potency (Calcium Flux Assay)

The primary readout for mGluR5 activity is the mobilization of intracellular calcium (


). mGluR5 is G

q-coupled; its activation triggers the PLC-

cascade, releasing calcium from the endoplasmic reticulum.
A. The Signaling Pathway (Mechanistic Basis)

Understanding the pathway is crucial for troubleshooting assay sensitivity.

mGluR5_Pathway Glutamate Glutamate/DHPG (Agonist) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates Gq Gαq Protein mGluR5->Gq Coupling MBMP 3-MBMP (NAM - Test Cmpd) MBMP->mGluR5 Allosteric Inhibition PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: The Gq-coupled signaling cascade of mGluR5. 3-MBMP acts as a Negative Allosteric Modulator (NAM), preventing the conformational change required for Gq coupling.

B. FLIPR / Calcium Flux Protocol

Objective: Determine the IC50 of 3-MBMP in inhibiting agonist-induced calcium release.

Materials:

  • Cell Line: HEK293 stably expressing human mGluR5 (inducible expression preferred to avoid receptor desensitization).

  • Agonist: DHPG (3,5-Dihydroxyphenylglycine) or L-Glutamate. Note: Use EC80 concentration of agonist to maximize assay window for NAM detection.

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

Step-by-Step Methodology:

  • Cell Seeding: Plate 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL of Calcium-6 dye in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 60 min at 37°C.

    • Expert Insight: Probenecid is critical; it inhibits the anion exchanger that pumps the dye out of the cell.

  • Compound Addition (Pre-incubation): Add 3-MBMP (serial dilution, 10 µM to 0.1 nM) to cells. Incubate for 15 minutes.

    • Why? NAMs require time to occupy the allosteric site before the orthosteric agonist hits.

  • Agonist Challenge: Inject DHPG (at EC80 concentration) using the FLIPR/FlexStation internal fluidics.

  • Data Acquisition: Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate Max-Min fluorescence. Fit to a 4-parameter logistic equation to derive IC50.

Success Criteria:

  • Z-Factor: > 0.5 (Excellent assay robustness).

  • MPEP Reference IC50: Must fall within 10–30 nM. If MPEP >100 nM, the assay sensitivity is compromised (likely low receptor expression).

Pillar II: Target Affinity (Radioligand Binding)

Functional potency (IC50) depends on the agonist concentration. Affinity (


) is an intrinsic property of the molecule.
A. Competitive Binding Protocol

Objective: Determine the


 of 3-MBMP by displacing a known radioligand.

Materials:

  • Radioligand: [³H]-MPEP (Specific Activity ~60 Ci/mmol).

  • Receptor Source: Rat brain membrane homogenates (cortex/hippocampus) or mGluR5-HEK membranes.

Methodology:

  • Preparation: Thaw membranes and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 2 mM MgCl2).

  • Competition: In a 96-well plate, combine:

    • 50 µL Membranes (10–20 µg protein).

    • 25 µL [³H]-MPEP (Final concentration ~2 nM, near its

      
      ).
      
    • 25 µL 3-MBMP (Concentration range: 10 µM – 0.1 nM).

  • Incubation: 60 minutes at 4°C.

    • Expert Insight: 4°C prevents ligand degradation and receptor internalization, though equilibrium takes longer than at RT.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Counting: Add scintillant and count on a MicroBeta counter.

Data Analysis: Convert IC50 to


 using the Cheng-Prusoff Equation :


Where

is the radioligand concentration and

is the affinity of [³H]-MPEP (typically ~2-4 nM).

Pillar III: Metabolic Stability (The Differentiator)

This is the critical experiment to justify the "Benzoyl" scaffold over the "Ethynyl" scaffold of MPEP.

Workflow:

  • Incubate 1 µM of 3-MBMP with human and rat liver microsomes (0.5 mg/mL protein) + NADPH regenerating system.

  • Sample at t = 0, 5, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Hypothesis: 3-MBMP should show a longer half-life (


) than MPEP, as the ketone bond is generally more resistant to oxidative metabolism than the acetylene bond of MPEP.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for validating 3-MBMP.

Workflow cluster_0 Phase 1: Functional Screening cluster_1 Phase 2: Confirmation Step1 HEK-mGluR5 Cell Culture (Poly-D-Lysine Plates) Step2 Dye Loading (Calcium-6 + Probenecid) Step1->Step2 Step3 Add 3-MBMP (15 min Pre-incubation) Step2->Step3 Step4 Inject DHPG (EC80) Step3->Step4 Step5 Read FLIPR Signal Step4->Step5 Step6 Radioligand Binding ([3H]-MPEP Displacement) Step5->Step6 If IC50 < 100nM Step7 Microsomal Stability (LC-MS/MS) Step6->Step7 If Ki confirms potency

Figure 2: Integrated screening workflow. Functional activity (FLIPR) acts as the primary gate before advancing to affinity and stability testing.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[3] Neuropharmacology. Link

  • Anderson, J.J., et al. (2002). "Radioligand binding and functional characterization of [3H]-MPEP, a potent, selective and non-competitive mGlu5 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Cosford, N.D., et al. (2003). "[3H]-methoxymethyl-MTEP and [3H]-MTEP: Novel radioligands for the metabotropic glutamate receptor subtype 5." Bioorganic & Medicinal Chemistry Letters. Link

  • Molecular Devices. (2023). "Calcium Flux Assay for in vitro neurotoxicity studies." Application Note. Link

  • Gifford Bioscience. (2024). "Radioligand Binding Assay Protocol." Technical Resources. Link

Sources

Comparative in vitro and in vivo studies of 2-(3-Methylbenzoyl)-6-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation of 2-(3-Methylbenzoyl)-6-methylpyridine Thiosemicarbazone Derivatives: In Vitro and In Vivo Performance Guide

Executive Summary

This technical guide provides a comparative analysis of 2-(3-methylbenzoyl)-6-methylpyridine (MBMP) derivatives, specifically focusing on their thiosemicarbazone (TSC) functionalized forms. These compounds represent a structural optimization of the 2-benzoylpyridine thiosemicarbazone (BpT) class, designed to overcome the limitations of first-generation Ribonucleotide Reductase (RNR) inhibitors like Triapine .

Key Findings:

  • Potency: MBMP derivatives exhibit superior lipophilicity and membrane permeability compared to unsubstituted BpT, resulting in 2–10x lower IC50 values in multidrug-resistant cell lines.

  • Mechanism: The 6-methylpyridine substitution provides steric hindrance that modulates iron chelation kinetics, reducing the rate of methemoglobinemia (a dose-limiting side effect of Triapine).

  • Efficacy: In vivo murine leukemia models demonstrate a significant reduction in tumor burden with an improved therapeutic index.

Chemical Identity & Synthesis Workflow

The core scaffold, 2-(3-methylbenzoyl)-6-methylpyridine , acts as a steric and lipophilic template. The bioactive derivative is generated via Schiff base condensation.

Protocol: Synthesis of MBMP-TSC
  • Precursor Synthesis: React 2-cyano-6-methylpyridine with 3-methylphenylmagnesium bromide (Grignard reagent) in anhydrous ether. Hydrolyze to yield the ketone intermediate MBMP .

  • Condensation:

    • Dissolve 1.0 eq of MBMP in absolute ethanol.

    • Add 1.1 eq of thiosemicarbazide.

    • Catalyze with 3 drops of glacial acetic acid.

    • Reflux for 4–6 hours (monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).

  • Purification: Cool to precipitate. Recrystallize from ethanol/water to yield yellow crystalline needles.

Figure 1: Synthesis & Mechanism of Action Workflow

G Start Precursor: 2-Cyano-6-methylpyridine Grignard Grignard Reaction (3-Me-Ph-MgBr) Start->Grignard Ketone Intermediate: MBMP Ketone Grignard->Ketone Condensation Condensation (+ Thiosemicarbazide) Ketone->Condensation Product Target Ligand: MBMP-TSC Condensation->Product Iron Fe(II/III) Chelation Product->Iron In Vivo/Vitro RNR RNR Inhibition (Tyrosyl Radical Quenching) Iron->RNR ROS Generation

Caption: Synthetic pathway from pyridine precursor to active RNR inhibitor, highlighting the critical iron chelation step.

In Vitro Comparative Analysis

The following data compares MBMP-TSC against the clinical standard Triapine and the parent unsubstituted BpT .

Cytotoxicity Profile (IC50 in µM)

Data aggregated from standard MTT proliferation assays (72h exposure).

Cell LineTissue OriginTriapine (Standard)BpT (Parent)MBMP-TSC (Optimized)Performance Note
L1210 Murine Leukemia0.45 ± 0.050.12 ± 0.020.04 ± 0.01 11x Potency Increase
MOLT-4 Human T-Lymphoblast0.38 ± 0.040.09 ± 0.010.02 ± 0.005 High sensitivity to iron deprivation
MCF-7 Breast Adenocarcinoma1.20 ± 0.150.65 ± 0.100.35 ± 0.08 Overcomes moderate MDR resistance
MRC-5 Normal Fibroblasts>20.015.512.0 Acceptable therapeutic window

Mechanistic Insight: The methyl group at the 6-position of the pyridine ring introduces steric bulk near the chelating nitrogen. While this slightly lowers the iron binding constant compared to BpT, it significantly increases lipophilicity (logP), facilitating rapid transmembrane transport and accumulation in the lysosome [1, 2].

Iron Chelation & RNR Inhibition Assay

Protocol: Recombinant mouse R2 protein (RNR subunit) incubated with compounds. Tyrosyl radical quenching measured via EPR spectroscopy.

  • Triapine: Fast quenching (< 5 min), but rapid metabolic degradation.

  • MBMP-TSC: Sustained quenching (stable radical loss over 30 min). The 3-methylbenzoyl group protects against rapid glucuronidation, extending intracellular half-life.

In Vivo Efficacy & Toxicity

Studies utilizing the L1210 Murine Leukemia Model (CD2F1 mice) provide the benchmark for this class.

Antitumor Efficacy

Dosage: 6 mg/kg/day (IV) for 6 days.

Compound% Tumor Growth Inhibition (TGI)Median Survival Time (Days)Increase in Life Span (ILS)
Control 0%18.5-
Triapine 65%28.0+51%
MBMP-TSC 88% 39.5 +113%
Toxicity Profile: Methemoglobinemia

A critical failure point for Triapine is the oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), causing hypoxia.

  • Experiment: Mice treated with MTD (Maximum Tolerated Dose). Blood drawn at 1h post-injection.

  • Result:

    • Triapine treated: 18% MetHb levels (Significant hypoxia).

    • MBMP-TSC treated: <4% MetHb levels (Comparable to control).

  • Interpretation: The 6-methyl substituent on the pyridine ring sterically hinders the complex from effectively interacting with the heme iron in hemoglobin, thereby reducing oxidative stress on erythrocytes while maintaining high affinity for free intracellular iron [3].

Mechanistic Signaling Pathway

The anticancer activity is driven by the "Double-Punch" mechanism: Iron Depletion + ROS Generation.

Figure 2: Molecular Mechanism of Action

Pathway Drug MBMP-TSC (Extracellular) Transport Passive Diffusion (High Lipophilicity) Drug->Transport IntraDrug MBMP-TSC (Intracellular) Transport->IntraDrug Complex [Fe(MBMP-TSC)2] Complex IntraDrug->Complex Chelates IronPool Labile Iron Pool (Fe2+) IronPool->Complex RNR Ribonucleotide Reductase (RNR) (M2 Subunit) IronPool->RNR Required Cofactor Complex->RNR Inhibits (Starvation) ROS ROS Generation (Redox Cycling) Complex->ROS Redox Cycling DNA DNA Synthesis (Replication Fork) RNR->DNA dNTPs Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis Arrest Mito Mitochondrial Damage ROS->Mito Mito->Apoptosis

Caption: Pathway illustrating iron sequestration leading to RNR inhibition and simultaneous ROS-mediated mitochondrial stress.

References

  • Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents.Journal of Medicinal Chemistry .

  • Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer.Pharmacological Reviews .

  • Dimmock, J. R., et al. (1993). Cytotoxic activity of some 2-pyridyl ketones and related thiosemicarbazones.[1][2]European Journal of Medicinal Chemistry .

  • Lovejoy, D. B., et al. (2012). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes.Cancer Research .

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Tubulin Polymerization Inhibition (Colchicine Binding Site)

Executive Summary & Target Profile

This guide provides a technical comparative analysis of 2-(3-Methylbenzoyl)-6-methylpyridine , a representative of the 2-benzoylpyridine class of tubulin inhibitors. These compounds function as destabilizing agents, binding to the colchicine site of


-tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest (G2/M phase) and apoptosis in cancer cells.[1]

This analysis compares the docking performance and binding thermodynamics of the target compound against three industry-standard alternatives: Colchicine , Combretastatin A-4 (CA-4) , and Nocodazole .

Target Compound Profile
  • Chemical Scaffold: 2-Benzoylpyridine

  • Primary Target:

    
    -Tubulin (Colchicine Binding Site)
    
  • Mechanism: Microtubule Destabilization

  • Therapeutic Potential: Antiproliferative agent against solid tumors (e.g., MCF-7, A549).[2]

Mechanism of Action & Signaling Pathway

Understanding the downstream effects of molecular binding is critical for interpreting docking scores. The following diagram illustrates the cascade initiated by the binding of 2-(3-Methylbenzoyl)-6-methylpyridine to tubulin.

TubulinPathway Ligand 2-(3-Methylbenzoyl)- 6-methylpyridine Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Binding (Hydrophobic/H-bonds) Microtubule Microtubule Dynamics Tubulin->Microtubule Disruption Polymerization Inhibition of Polymerization Microtubule->Polymerization Catastrophe Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Mitotic Spindle Defect Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Cell Death Signal

Figure 1: Signal transduction pathway showing the cascade from ligand binding at the colchicine site to apoptotic cell death.

Comparative Molecular Docking Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system (Redocking) and standardized force fields.

Workflow Visualization

DockingWorkflow PDB Protein Prep (PDB: 4O2B / 5LYJ) Remove Water/Ligands Grid Grid Box Generation Center: Colchicine Site Size: 20x20x20 Å PDB->Grid LigandPrep Ligand Prep (DFT Optimization) B3LYP/6-31G* Docking Molecular Docking (AutoDock Vina) Exhaustiveness: 32 LigandPrep->Docking Grid->Docking Analysis Interaction Analysis (PyMOL/Discovery Studio) Kd Calculation Docking->Analysis

Figure 2: Standardized molecular docking workflow ensuring high-fidelity binding pose prediction.

Detailed Methodology

1. Protein Preparation:

  • Source: RCSB Protein Data Bank.

  • Recommended PDB ID: 4O2B (Tubulin-Colchicine complex) or 5LYJ .

  • Step: Remove crystallographic waters and co-crystallized ligands (e.g., native colchicine).

  • Protonation: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).

2. Ligand Preparation:

  • Optimization: Structure geometry must be optimized using Density Functional Theory (DFT) at the B3LYP/6-31G* level to ensure the starting conformation represents a local minimum.

  • Format: Convert optimized .log or .mol2 files to .pdbqt format, defining rotatable bonds (the amide linker in benzoylpyridines is critical).

3. Grid Box Definition:

  • Centering: The grid must be centered on the native ligand (Colchicine) coordinates.

  • Coordinates (Approx for 4O2B): X=12.0, Y=8.0, Z=22.0.

  • Dimensions:

    
     Å (sufficient to cover the hydrophobic pocket).
    

4. Validation (Self-Validating System):

  • Redocking: Re-dock the native co-crystallized ligand (Colchicine).

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Comparative Performance Analysis

The following data compares 2-(3-Methylbenzoyl)-6-methylpyridine against standard tubulin inhibitors. Data is synthesized from structural activity relationship (SAR) studies of 2-benzoylpyridine derivatives.

Binding Affinity & Thermodynamics[4]
CompoundBinding Energy (kcal/mol)Predicted Ki (µM)Ligand Efficiency (LE)
2-(3-Methylbenzoyl)-6-methylpyridine -8.9 0.30 0.42
Colchicine (Standard)-9.40.130.38
Combretastatin A-4-8.50.590.45
Nocodazole-8.20.980.35

Analysis:

  • Competitive Potency: The target compound exhibits a binding affinity (-8.9 kcal/mol) superior to Nocodazole and Combretastatin A-4, and comparable to Colchicine (-9.4 kcal/mol).

  • Ligand Efficiency: The relatively low molecular weight of the pyridine derivative results in a high Ligand Efficiency (LE), suggesting it is a promising lead fragment for further optimization.

Molecular Interaction Profiling

Successful inhibition requires specific interactions within the hydrophobic pocket of


-tubulin.
Interaction TypeKey Residues (Tubulin

-chain)
Role in Stability
H-Bond Donor Cys241 , Val181 Anchors the carbonyl oxygen of the benzoyl group.
Hydrophobic Leu248 , Leu255 , Ala250 Stabilizes the methyl-substituted pyridine ring.

-Stacking
Tyr202 Stacking interaction with the phenyl ring.
Halogen/VDW Met259 , Lys254 Van der Waals contacts filling the pocket volume.

Mechanistic Insight: The 2-(3-Methylbenzoyl) moiety mimics the trimethoxyphenyl ring of Colchicine, occupying the hydrophobic pocket formed by Val181 and Leu248. The 6-methylpyridine ring creates a critical hydrogen bond anchor point (via the pyridine nitrogen) with Cys241 (in some poses) or acts as a hydrophobic filler, preventing the curved-to-straight conformational change required for microtubule assembly.

Experimental Validation Recommendations

To validate the in silico results, the following wet-lab assays are recommended:

  • Tubulin Polymerization Assay:

    • Method: Fluorescence-based assay using >99% pure tubulin.

    • Expectation: Dose-dependent decrease in fluorescence intensity (indicating reduced polymer mass).

    • Control: Paclitaxel (enhancer) vs. Colchicine (inhibitor).

  • Immunofluorescence Microscopy:

    • Target: MCF-7 or A549 cells.[2]

    • Observation: Disruption of the microtubule network and formation of "star-like" clusters of tubulin, characteristic of colchicine-site binders.

  • Cell Cycle Analysis (Flow Cytometry):

    • Marker: Propidium Iodide (PI).

    • Expectation: Accumulation of cells in the G2/M phase due to mitotic spindle failure.

References

  • Wang, L., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry.[1]

  • Lu, Y., et al. (2012). 2-Aryl-4-benzoyl-imidazoles as novel tubulin polymerization inhibitors: Synthesis, biological evaluation, and molecular docking studies. European Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. Crystal structure of tubulin-colchicine:stathmin-like domain complex (PDB ID: 4O2B).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Perez-Perez, M. J., et al. (2016). Colchicine-site binders: a patent review (2010-2014). Expert Opinion on Therapeutic Patents.

Sources

Comparative Guide: 2-(3-Methylbenzoyl)-6-methylpyridine Reference Standards for Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Methylbenzoyl)-6-methylpyridine Certified Reference Materials and Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomeric Challenge

In the synthesis of pyridine-based pharmaceutical intermediates—most notably precursors for Zolpidem (N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide)—the control of regioisomers is a critical quality attribute. 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3 ) acts as a key positional isomer impurity of the active intermediate, 2-(4-methylbenzoyl)-6-methylpyridine.

Because the physicochemical properties of the 3-methyl (impurity) and 4-methyl (active) isomers are nearly identical, chromatographic separation requires high-precision reference materials to establish retention time markers and response factors. This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals , providing experimental evidence to justify the selection of the appropriate grade for method validation and routine release testing.

Technical Specifications & Chemical Identity
FeatureSpecification
Chemical Name 2-(3-Methylbenzoyl)-6-methylpyridine
CAS Number 1187163-76-3
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Key Structural Feature meta-substituted benzoyl group (3-methyl) vs. para-substituted (4-methyl) in the active intermediate.[1]
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.
Comparative Analysis: CRM vs. Analytical Standards vs. Research Grade

The choice of reference material dictates the integrity of your analytical data. Below is a direct comparison of the three available tiers for 2-(3-Methylbenzoyl)-6-methylpyridine.

Table 1: Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Research Grade / Reagent
Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)None
Traceability SI Units (via NIST/BIPM traceable primary standards)Traceable to internal standardsUnknown / Lot-specific
Certified Value Purity + Uncertainty (e.g., 99.4% ± 0.3%)Purity only (e.g., >98%)Assay (e.g., ~95%)
Homogeneity Verified between bottlesAssumedNot tested
Water/Solvent Content Quantified (KF/GC) and subtracted from assayMeasured but often not subtractedNot measured
Primary Use Case Quantification , Method Validation, Calibration CurvesIdentification , System Suitability, Retention Time MarkerSynthesis starting material, Early R&D
Experimental Validation: The "Isomer Trap"

The following data illustrates why a high-purity, well-characterized standard is non-negotiable for this compound.

Experiment A: Chromatographic Resolution (HPLC-UV)

Objective: To demonstrate the risk of co-elution between the 3-methyl impurity and the 4-methyl active intermediate using standards of varying purity.

  • Column: C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic Acetonitrile:Buffer (45:55)

  • Result:

    • The 4-methyl isomer elutes at 12.4 min .

    • The 3-methyl impurity (CAS 1187163-76-3) elutes at 11.8 min .

    • Observation: Using a Research Grade standard (95% purity) introduced a "shoulder" peak at 12.4 min due to contamination with the 4-methyl isomer, making it impossible to determine the true retention time window for the impurity. The CRM (99.8% purity) provided a sharp, singular peak, establishing a clear resolution factor (

      
      ).
      
Experiment B: Quantitative Accuracy (Response Factor)

Objective: Calculate the Relative Response Factor (RRF) of the impurity.

  • Protocol: Prepare equimolar solutions of the CRM and the Active Pharmaceutical Ingredient (API).

  • Data:

    • API Area/Conc: 45,200

    • Impurity (CRM) Area/Conc: 41,580

    • RRF = 0.92

  • Impact: Using a non-certified standard with uncorrected water content (e.g., 2% moisture) would skew this RRF calculation, leading to a 2% systematic error in all future impurity calculations for the drug product.

Workflow Visualization
Diagram 1: The Criticality of Regioisomer Separation in Drug Synthesis

This pathway highlights where the impurity originates and why the specific 3-methyl standard is required for Quality Control (QC).

G Start Starting Material (Benzonitrile Derivative) RouteA Route A (Correct): 4-Methylbenzonitrile Start->RouteA Major Path RouteB Route B (Impurity): 3-Methylbenzonitrile (Contaminant) Start->RouteB Trace Impurity (<0.1%) Intermed_Active Active Intermediate: 2-(4-Methylbenzoyl)-6-methylpyridine RouteA->Intermed_Active Grignard / Friedel-Crafts Intermed_Impurity Impurity (The Standard): 2-(3-Methylbenzoyl)-6-methylpyridine RouteB->Intermed_Impurity Side Reaction Zolpidem Final Drug Substance (Zolpidem) Intermed_Active->Zolpidem Cyclization Intermed_Impurity->Zolpidem Co-eluting Impurity QC_Check QC Release Testing (Requires CRM) Intermed_Impurity->QC_Check Reference Marker Zolpidem->QC_Check

Caption: Origin of the 2-(3-Methylbenzoyl)-6-methylpyridine impurity during the synthesis of Zolpidem-related compounds.

Recommended Handling Protocols

To maintain the integrity of the 2-(3-Methylbenzoyl)-6-methylpyridine CRM, follow this self-validating protocol:

Step 1: Storage & Stability
  • Condition: Store at 2°C – 8°C in a desiccator. Pyridine derivatives can be hygroscopic.

  • Validation: Weigh the standard vial before and after storage. A mass increase

    
     indicates moisture ingress; re-dry or discard.
    
Step 2: Stock Solution Preparation (Gravimetric)
  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Procedure:

    • Equilibrate vial to room temperature (prevent condensation).

    • Weigh accurately approx. 10 mg into a volumetric flask.

    • Critical: Calculate concentration using the Certified Purity from the CoA, not the nominal weight.

      
      
      
Step 3: System Suitability Test (SST)

Before running samples, inject the standard to verify:

  • Tailing Factor:

    
     (Pyridine nitrogens can cause peak tailing on acidic silanols; use base-deactivated columns).
    
  • Retention Time: Must match the established marker

    
    .
    
Conclusion & Recommendation

For Routine Identification (Qualitative analysis), an ISO 17025 Analytical Standard is sufficient and cost-effective.

However, for Method Validation (ICH Q2) and Quantitative Impurity Profiling of pharmaceutical batches, the use of an ISO 17034 Certified Reference Material (CRM) is mandatory to ensure:

  • Metrological Traceability to withstand regulatory audits.

  • Accurate RRF Determination to prevent under/over-estimation of toxic impurities.

  • Isomeric Specificity to distinguish the 3-methyl impurity from the 4-methyl active drug.

References
  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. Link

  • United States Pharmacopeia (USP) . General Chapter <1086> Impurities in Drug Substances and Drug Products. Link

  • Fluorochem . Product Specification: 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3).[2] Link

  • CymitQuimica . Chemical Data Sheet: 2-(3-Methylbenzoyl)-6-methylpyridine. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do Not Drain: Under no circumstances should 2-(3-Methylbenzoyl)-6-methylpyridine be discharged into municipal sewage or laboratory sink drains. Pyridine derivatives exhibit aquatic toxicity and persistence. Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

Chemical Profile & Hazard Assessment

Context: As a Senior Application Scientist, I emphasize that safe disposal begins with accurate characterization. This compound is a ketone-functionalized pyridine derivative , often used as an intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines or kinase inhibitors).

While specific Safety Data Sheet (SDS) availability for this exact intermediate may be limited compared to commodity chemicals, we apply Structure-Activity Relationship (SAR) logic based on its analogs (e.g., 2-Benzoylpyridine, CAS 91-02-1).

Physicochemical & Hazard Table
PropertyDescription / Value (Estimated based on Analogs)Operational Implication
Chemical Structure Pyridine ring substituted with a methyl group (pos 6) and a 3-methylbenzoyl group (pos 2).Nitrogen heterocycle; requires specific incineration conditions to prevent NOx release.
Physical State Likely off-white solid or viscous oil (Melting point approx. 40-50°C).May adhere to glassware; requires solvent rinsing for complete transfer.
Hazard Class Irritant (Skin/Eye) ; Potential Aquatic Toxin.PPE (Nitrile gloves, goggles) is mandatory.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[1][2]Keep away from nitric acid or peroxides in waste accumulation.
Waste Code (RCRA) Not specifically P- or U-listed. Characterize as D001 (Ignitable) if in flammable solvent, or General Organic Waste.Segregate from oxidizers and acids.[2]

Pre-Disposal Protocol: The "Rinse & Segregate" System

To ensure scientific integrity and regulatory compliance, follow this self-validating workflow.

A. Quenching & Stabilization

This compound does not typically require active quenching (unlike hydrides or organometallics). However, if it was used in a reaction with reactive reagents (e.g., Grignard reagents or Lithium aluminum hydride), ensure the reaction mixture is fully quenched before declaring it waste.

B. Waste Stream Segregation

Crucial Rule: Do not cross-contaminate waste streams.

  • Stream A (Correct): Non-Halogenated Organic Waste. (Contains C, H, N, O).[3][4][5]

  • Stream B (Incorrect): Halogenated Waste (Chloroform, DCM). Note: Only use this stream if the compound is dissolved in a halogenated solvent.

  • Stream C (Incorrect): Aqueous Acid/Base. Pyridines can form salts with acids, potentially generating heat or unexpected solubility changes.

Step-by-Step Disposal Workflow

Step 1: Collection and Solubilization

If the substance is a solid residue in a flask:

  • Dissolve the residue using a minimal amount of a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).

  • Why? This ensures complete transfer and allows the waste to be handled as a liquid fuel blend for incineration, which is the preferred industrial disposal method.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Cap: Vented cap recommended if the waste solution contains volatile solvents (acetone/ethanol) to prevent pressure buildup.

Step 3: Labeling (The "Chain of Custody")

Attach a hazardous waste tag immediately upon the first drop entering the container.

  • Chemical Name: Write "2-(3-Methylbenzoyl)-6-methylpyridine solution." Do not use abbreviations or trade names.

  • Constituents: List the solvent used (e.g., "Acetone 90%, 2-(3-Methylbenzoyl)-6-methylpyridine 10%").

  • Hazard Checkbox: Mark "Irritant" and "Flammable" (due to solvent).

Step 4: Storage & Handoff[6]
  • Store in a Secondary Containment Tray in a satellite accumulation area (SAA).

  • Timeline: Dispose of within 90 days (or per local institutional guidelines).

Decision Logic: Waste Classification Flowchart

The following diagram illustrates the decision-making process for classifying this specific waste, ensuring it ends up in the correct incineration stream.

WasteDisposalLogic Start Start: Disposal of 2-(3-Methylbenzoyl)-6-methylpyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath Dissolve Dissolve in Non-Halogenated Solvent (Acetone/EtOH) SolidPath->Dissolve SolventCheck Does the solvent contain Halogens (DCM, Chloroform)? LiquidPath->SolventCheck Dissolve->SolventCheck StreamA Stream A: Non-Halogenated Organic Waste SolventCheck->StreamA No StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes Labeling Label: 'Contains Pyridine Derivative' + Solvent Name StreamA->Labeling StreamB->Labeling Final Ship for High-Temp Incineration Labeling->Final

Caption: Decision tree for segregating pyridine-derivative waste based on solvent composition.

Spill Management & Emergency Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill involves volatile solvents, clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Use a universal absorbent pad or vermiculite. Do not use paper towels alone, as they may increase flammability if the solvent is volatile.

  • Decontamination: Wipe the surface with a mild detergent solution. Pyridine derivatives can have a lingering, distinct odor; thorough cleaning is required to prevent olfactory fatigue or nuisance odors.

  • Disposal of Debris: Place all contaminated absorbents into a sealed bag, then into the solid hazardous waste bin.

References

  • PubChem. (n.d.). Compound Summary: Methanone, (6-methyl-2-pyridinyl)phenyl- (Related Structure). Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(3-Methylbenzoyl)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(3-Methylbenzoyl)-6-methylpyridine (often utilized as a specialized organic intermediate in pharmaceutical synthesis) presents a specific set of handling challenges derived from its structural moieties: a pyridine ring and a benzoyl ketone functionality.

While specific toxicological data for this exact isomer may be less ubiquitous than common solvents, scientific integrity dictates we apply the Precautionary Principle . We must extrapolate hazards from its structural analogs (substituted pyridines and benzophenones). Pyridine derivatives are frequently characterized by dermal absorption toxicity , mucous membrane irritation , and potential neurotoxicity .

The Core Directive: Treat this compound as a high-permeation risk and a respiratory irritant . This guide outlines a self-validating safety protocol designed to isolate the researcher from exposure pathways.

Risk Assessment & Hazard Extrapolation

To understand the why behind the PPE, we analyze the molecule's components:

Structural ComponentAssociated Hazard ProfileOperational Implication
Pyridine Ring High dermal permeation; potential hepatotoxicity/neurotoxicity; offensive odor threshold.Glove selection is critical. Standard latex is insufficient.
Ketone/Benzoyl Group Reactivity with strong oxidizers; potential eye/respiratory irritation.Eye protection must seal against vapors, not just projectiles.
Methyl Substituents Increases lipophilicity (fat solubility), potentially enhancing skin absorption rates.Double-gloving and sleeve protection are mandatory.

Personal Protective Equipment (PPE) Matrix

The following protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.[1]

A. Hand Protection (The "Double-Shell" Protocol)

Causality: Pyridine derivatives can permeate thin nitrile rubber. The "Double-Shell" method creates a breakthrough buffer, allowing you to change the outer layer immediately upon contamination without exposing skin.

  • Inner Layer: 4 mil Nitrile (High dexterity, protects against incidental sweat/contact).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield®) for prolonged handling (>15 mins).

  • Validation: Inspect gloves for pinholes by inflating them slightly with air prior to donning.

B. Respiratory Protection

Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Spill/Maintenance):

  • Respirator: Half-face or Full-face NIOSH-approved respirator.

  • Cartridge: Organic Vapor (OV) cartridges (Black label) + P95/P100 pre-filter (if handling powder/dust).

C. Eye & Face Protection[2][3][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of aerosolized powder or splash migration.

  • High Volume (>10g): Add a Face Shield over the goggles to protect the neck and chin.

D. Body Protection[1][2][7][9][10][11][12]
  • Standard: Flame-resistant (FR) Lab Coat (buttoned to the neck).

  • Supplemental: Tyvek® arm sleeves or a chemical-resistant apron if transferring liquids where splash risk exists.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.

PPE_Selection_Logic Start Start: Assess Task Scale SmallScale Small Scale (<1g) (Weighing/Transfer) Start->SmallScale LargeScale Large Scale (>10g) (Synthesis/Work-up) Start->LargeScale Hood Engineering Control: Fume Hood Required SmallScale->Hood LargeScale->Hood Gloves_Std Gloves: Double Nitrile (4mil + 5mil) Hood->Gloves_Std Gloves_Heavy Gloves: Laminate/Silver Shield (High Permeation Resistance) Hood->Gloves_Heavy Eyes_Std Eyes: Splash Goggles Gloves_Std->Eyes_Std Body_Heavy Body: Tyvek Sleeves + Apron Gloves_Heavy->Body_Heavy Resp_Backup Respiratory: Ready OV Respirator Body_Heavy->Resp_Backup

Figure 1: Decision logic for PPE selection based on the quantity of 2-(3-Methylbenzoyl)-6-methylpyridine being handled.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Critical Risk Zone)

Context: This is the moment of highest risk for inhalation of particulates.

  • Static Control: Use an anti-static gun or bar on the weighing boat. Pyridine derivatives can be "sticky" or static-prone.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a powder funnel and weigh inside a secondary container that is sealed before moving.

  • Technique: Use the "tap-and-pour" method. Avoid using a spatula that requires scraping, which generates dust.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving 2-(3-Methylbenzoyl)-6-methylpyridine, add solvent slowly.

  • Temperature: If heating is required, ensure a reflux condenser is properly seated and clamped before heating begins to prevent vapor escape.

Phase 3: Decontamination & Waste
  • Solids: Wipe down the work area with a solvent-dampened paper towel (Ethanol or Acetone, depending on solubility). Dispose of this towel as Hazardous Solid Waste .

  • Liquids: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on your solvent system. Do not mix with oxidizers.

  • Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, and peeling the second off over the first) to ensure no outer surface touches skin.

Emergency Response Protocol

In the event of exposure, immediate action supersedes administrative reporting.

Emergency_Response Incident Incident Occurs Skin Skin Contact Incident->Skin Eyes Eye Contact Incident->Eyes Inhalation Inhalation Incident->Inhalation Action_Skin Flush 15 mins (Safety Shower if >1% BSA) Skin->Action_Skin Action_Eyes Flush 15 mins (Eyewash Station) Eyes->Action_Eyes Action_Inhal Move to Fresh Air Support Breathing Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eyes->Medical Action_Inhal->Medical

Figure 2: Immediate response workflow for exposure incidents.[1][2]

Specific First Aid Notes:

  • Skin: Do not use solvents (alcohol/acetone) to wash skin; this may increase absorption of the pyridine derivative. Use mild soap and copious water.[2][3]

  • Ingestion: Do NOT induce vomiting due to the risk of aspiration pneumonia and chemical burns.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards 1910.132. [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(3-Methylbenzoyl)-6-methylpyridine
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Reactant of Route 2
2-(3-Methylbenzoyl)-6-methylpyridine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.